TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(trimethylsilylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTJYOAWQBBWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(C[Si](C)(C)C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33PSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171013 | |
| Record name | Tris((trimethylsilylmethyl))phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18077-42-4 | |
| Record name | Tris[(trimethylsilyl)methyl]phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18077-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris((trimethylsilylmethyl))phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018077424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris((trimethylsilylmethyl))phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[(trimethylsilylmethyl)]phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a sterically demanding and electron-rich organophosphorus compound. Its unique combination of bulk and electronic properties makes it a valuable ligand in coordination chemistry and a precursor in various synthetic applications. This guide provides a comprehensive overview of its synthesis, properties, and reactivity, with a focus on its role in the formation of metal complexes. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and development.
Introduction
This compound is a tertiary phosphine characterized by the presence of three bulky trimethylsilylmethyl groups attached to a central phosphorus atom. This substitution pattern imparts significant steric hindrance around the phosphorus lone pair, influencing its coordination behavior and the stability of its metal complexes. The electron-donating nature of the alkyl groups also makes it a strong σ-donor ligand, which is a desirable characteristic for stabilizing metals in various oxidation states and for applications in catalysis. This document serves as a technical resource for professionals in chemistry and drug development, offering detailed information on the synthesis, properties, and handling of this versatile phosphine ligand.
Physicochemical Properties
This compound is a white solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 1: Physical Properties
| Property | Value | Reference |
| CAS Number | 18077-42-4 | N/A |
| Molecular Formula | C₁₂H₃₃PSi₃ | N/A |
| Molecular Weight | 292.62 g/mol | N/A |
| Melting Point | 66-70 °C | N/A |
| Boiling Point | 70 °C @ 1 mmHg | N/A |
| Appearance | White solid | N/A |
Table 2: Spectroscopic Data
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Assignment | Reference |
| ³¹P{¹H} NMR | Not Specified | -36.3 ppm (s) | [1] |
| ¹H NMR | C₆D₆ | -1.61 ppm (s, 2H, LiCH₂Si), 0.51 ppm (s, 9H, Si(CH₃)₃) Note: Data for a related lithium complex | [2] |
| ¹³C{¹H} NMR | C₆D₆ | -4.8 ppm (LiCH₂Si), 7.1 ppm (Si(CH₃)₃) Note: Data for a related lithium complex | [2] |
| IR Spectroscopy | Not Specified | Specific band assignments are not readily available in the searched literature. | N/A |
Synthesis
The synthesis of this compound is typically achieved through the reaction of a phosphorus trihalide with a trimethylsilylmethyl organometallic reagent. Two primary methods have been reported, utilizing either a Grignard reagent or an organolithium reagent.
Synthesis via Grignard Reagent
A common and effective method involves the reaction of phosphorus trichloride (PCl₃) with (trimethylsilylmethyl)magnesium chloride.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of chloromethyltrimethylsilane in diethyl ether is added dropwise to initiate the formation of the Grignard reagent, (trimethylsilylmethyl)magnesium chloride. The reaction mixture is typically stirred until the magnesium is consumed.
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in diethyl ether is then added dropwise with vigorous stirring.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield this compound as a white solid.
Caption: Synthesis of this compound via the Grignard route.
Synthesis via Organolithium Reagent
An alternative synthesis involves the use of (trimethylsilylmethyl)lithium, which can be prepared from (trimethylsilyl)methane or by halogen-lithium exchange.
Experimental Protocol:
-
Preparation of the Organolithium Reagent: (Trimethylsilylmethyl)lithium is prepared in situ by the reaction of (trimethylsilyl)methane with a strong base such as n-butyllithium in a suitable solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.
-
Reaction with Phosphorus Trichloride: The solution of the organolithium reagent is cooled, and phosphorus trichloride is added dropwise.
-
Work-up and Purification: The work-up and purification procedure is similar to that described for the Grignard method, involving quenching, extraction, drying, and purification by vacuum distillation or recrystallization.
Coordination Chemistry and Reactivity
This compound is a versatile ligand that forms stable complexes with a wide range of transition metals. Its large steric bulk can influence the coordination number and geometry of the resulting metal complexes, often favoring lower coordination numbers which can be beneficial in catalytic applications.
General Reactivity as a Ligand
The phosphorus atom in this compound possesses a lone pair of electrons, making it a Lewis base that readily coordinates to metal centers. The general reaction for the formation of a metal-phosphine complex can be represented as:
M-L + P(CH₂SiMe₃)₃ → M-P(CH₂SiMe₃)₃ + L
where M is a metal center and L is a labile ligand.
Caption: General coordination of this compound to a metal center.
Applications in Catalysis
The combination of strong electron donation and significant steric bulk makes this compound and its derivatives attractive ligands for various catalytic processes. These properties can enhance the activity and selectivity of metal catalysts in cross-coupling reactions and other transformations. While specific catalytic cycles involving this particular phosphine are not extensively detailed in the readily available literature, its properties are analogous to other bulky phosphine ligands known to be effective in catalysis.
For instance, in a generic palladium-catalyzed cross-coupling reaction, a bulky phosphine ligand can facilitate the key steps of oxidative addition and reductive elimination.
Caption: A generic catalytic cycle where a bulky phosphine ligand plays a crucial role.
Safety and Handling
This compound is an air- and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation and hydrolysis. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable phosphine ligand with distinct steric and electronic properties. Its synthesis is achievable through standard organometallic routes, and its ability to form stable complexes with a variety of metals makes it a promising candidate for applications in coordination chemistry and catalysis. This guide provides foundational knowledge for researchers and professionals to effectively utilize this compound in their work. Further research into its catalytic applications is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Structure and Bonding of Tris(trimethylsilylmethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a sterically hindered organophosphorus compound that has garnered interest as a bulky electron-donating ligand in coordination chemistry and catalysis. Its unique structural and electronic properties, arising from the presence of three bulky trimethylsilylmethyl substituents, influence its reactivity and the properties of its metal complexes. This technical guide provides a comprehensive overview of the structure and bonding of this compound, including its synthesis, structural parameters, and spectroscopic signature.
Molecular Structure
The molecular structure of this compound is characterized by a central phosphorus atom bonded to three trimethylsilylmethyl groups. The bulky nature of these substituents dictates the overall geometry of the molecule, leading to significant steric crowding around the phosphorus center. This steric hindrance plays a crucial role in its coordination chemistry, influencing the coordination number and geometry of its metal complexes.
A key synthesis route for this compound involves the reaction of phosphorus trichloride (PCl₃) with trimethylsilylmethyl lithium (LiCH₂SiMe₃). This nucleophilic substitution reaction provides a reliable method for the preparation of the target compound.
Bonding
The bonding in this compound is primarily covalent. The phosphorus atom is sp³ hybridized, forming three sigma bonds with the carbon atoms of the methylene groups and retaining a lone pair of electrons. This lone pair is responsible for the nucleophilic and coordinating properties of the phosphine.
The electronic properties of the trimethylsilylmethyl group also influence the overall bonding. The silicon atom can exhibit a degree of σ-donation and potentially π-accepting character through d-orbital participation, although the latter is a subject of ongoing debate. The primary electronic effect of the trimethylsilylmethyl group in this context is its strong electron-donating nature through the inductive effect of the methylene bridge, which increases the electron density on the phosphorus atom and enhances its basicity and nucleophilicity compared to less substituted phosphines.
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: The ³¹P NMR spectrum of this compound is expected to show a single resonance, characteristic of the phosphorus nucleus in a symmetric environment. The chemical shift provides information about the electronic environment of the phosphorus atom.
-
¹H NMR: The ¹H NMR spectrum would show characteristic signals for the methylene protons (P-CH₂) and the methyl protons of the trimethylsilyl groups (Si-(CH₃)₃). The coupling between the phosphorus nucleus and the methylene protons (²J(P-H)) would provide valuable structural information.
-
¹³C NMR: The ¹³C NMR spectrum would display signals for the methylene carbons and the methyl carbons, with coupling to the phosphorus nucleus (¹J(P-C) and ³J(P-C), respectively).
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic vibrational frequencies for the C-H stretching and bending modes of the methyl and methylene groups, as well as vibrations associated with the Si-C and P-C bonds.
While specific, experimentally determined quantitative data for the free ligand is not widely published, the following table summarizes the expected and reported physical properties.
| Property | Value |
| Chemical Formula | C₁₂H₃₃PSi₃ |
| Molecular Weight | 292.62 g/mol |
| CAS Number | 18077-42-4 |
| Melting Point | 66-70 °C |
| Boiling Point | 292.8 °C at 760 mmHg |
| Appearance | White solid |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorus trichloride with a stoichiometric amount of trimethylsilylmethyl lithium.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Trimethylsilylmethyl chloride (Me₃SiCH₂Cl)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Preparation of Trimethylsilylmethyl Lithium: A solution of trimethylsilylmethyl chloride in anhydrous diethyl ether is cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of trimethylsilylmethyl lithium.
-
Reaction with Phosphorus Trichloride: The freshly prepared solution of trimethylsilylmethyl lithium is cooled again to a low temperature. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by crystallization from a suitable solvent (e.g., pentane) or by sublimation under vacuum.
Note: This synthesis should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and product.
Visualizations
The following diagrams illustrate the molecular structure and bonding concepts of this compound.
Caption: Ball-and-stick representation of this compound.
Synthesis of Tris(trimethylsilylmethyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis methods for tris(trimethylsilylmethyl)phosphine, a bulky organophosphorus compound with applications in catalysis and materials science. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and comparative data to assist researchers in its preparation and utilization.
Introduction
This compound, with the chemical formula P(CH₂Si(CH₃)₃)₃, is a sterically hindered tertiary phosphine. Its bulky trimethylsilylmethyl groups create a large cone angle, influencing its coordination chemistry and catalytic activity. This property makes it a valuable ligand in various chemical transformations. The synthesis of this compound is primarily achieved through the reaction of a suitable organometallic reagent with a phosphorus trihalide.
Core Synthesis Methodologies
The most prevalent and versatile method for the synthesis of this compound involves the use of a Grignard reagent.[1] An alternative, though less commonly detailed, approach may involve the use of an organolithium reagent.
Grignard Reagent Route
This method is the most widely-used and universal approach for the preparation of tertiary phosphines.[1] It involves the reaction of (trimethylsilylmethyl)magnesium chloride with phosphorus trichloride.
Reaction Scheme:
3 (CH₃)₃SiCH₂MgCl + PCl₃ → P(CH₂Si(CH₃)₃)₃ + 3 MgCl₂
This reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran, under anhydrous conditions to prevent the quenching of the Grignard reagent and hydrolysis of the phosphorus trichloride.
Organolithium Route
While less documented for this specific phosphine, the reaction of an organolithium reagent with a phosphorus halide is a common method for the formation of P-C bonds. This would involve the reaction of (trimethylsilylmethyl)lithium with phosphorus trichloride.
Reaction Scheme:
3 (CH₃)₃SiCH₂Li + PCl₃ → P(CH₂Si(CH₃)₃)₃ + 3 LiCl
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 78% | [2] |
| Melting Point | 66-70 °C | [2] |
| Boiling Point | 292.8 °C at 760 mmHg | [2] |
Experimental Protocols
The following is a detailed, representative experimental protocol for the synthesis of this compound via the Grignard route, adapted from general procedures for the synthesis of tertiary phosphines.[3][4]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
-
(Chloromethyl)trimethylsilane
-
Magnesium turnings
-
Phosphorus trichloride (distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere, place magnesium turnings in the three-necked flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether.
-
Add a small portion of the (chloromethyl)trimethylsilane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining (chloromethyl)trimethylsilane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (trimethylsilylmethyl)magnesium chloride.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of freshly distilled phosphorus trichloride in anhydrous diethyl ether.
-
Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent solution. A white precipitate of magnesium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
-
Mandatory Visualizations
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Basic Properties of Tris(trimethylsilylmethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a tertiary phosphine that serves as a significant ligand in organometallic chemistry and catalysis. It is characterized by its considerable steric bulk and strong electron-donating nature, properties conferred by the three trimethylsilylmethyl groups attached to the central phosphorus atom. These characteristics make it a valuable tool for stabilizing metal centers, influencing catalytic activity and selectivity, and creating low-coordinate metal complexes.
Unlike its close analogue, tris(trimethylsilyl)phosphine, P(SiMe₃)₃, where the silicon atoms are directly bonded to phosphorus, the methylene (-CH₂-) spacer in P(CH₂SiMe₃)₃ imparts distinct electronic and steric properties. As with many electron-rich trialkylphosphines, it is highly reactive and sensitive to air, necessitating handling under inert atmospheres using specialized techniques such as a Schlenk line or a glovebox. This guide provides a detailed overview of its core basic, steric, and electronic properties, alongside experimental protocols for its synthesis and characterization.
Core Physicochemical and Ligand Properties
The utility of a phosphine ligand in catalysis and coordination chemistry is primarily defined by its electronic and steric properties. The electronic nature determines its ability to donate electron density to a metal center (its basicity or σ-donor strength), while its steric profile influences the coordination number, geometry, and reactivity of the resulting metal complex.
Electronic Properties: Basicity and Donor Strength
The basicity of a phosphine is a measure of its σ-donor capability. Trialkylphosphines are generally strong electron donors due to the inductive effect of the alkyl groups. The three trimethylsilylmethyl groups in P(CH₂SiMe₃)₃ contribute significant electron density to the phosphorus atom, making it a strong Lewis base.
The electronic effect of phosphines can be quantified by several methods, including the determination of the ligand's pKₐ or by measuring the CO stretching frequency (ν(CO)) in nickel carbonyl complexes, which forms the basis of the Tolman Electronic Parameter (TEP).[1][2] Strongly donating phosphines increase the electron density on the metal, which leads to increased π-backbonding to the CO ligands and a corresponding decrease in the ν(CO) frequency.[1] While a specific experimental pKₐ value for this compound is not readily found in the literature, it is expected to be a strong base, comparable to other bulky trialkylphosphines.
Steric Properties: Quantifying Bulk
The steric influence of a phosphine ligand is a critical factor in its application. Two primary metrics are used to quantify this property:
-
Tolman Cone Angle (θ): This is the apex angle of a cone, centered 2.28 Å from the metal center, that encompasses the entire ligand.[2][3] A larger cone angle indicates greater steric bulk, which can limit the number of ligands that bind to a metal, creating coordinatively unsaturated sites that are often key to catalytic activity.[4]
-
Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand. It provides a more nuanced measure of steric hindrance than the cone angle.[5]
The trimethylsilylmethyl groups make P(CH₂SiMe₃)₃ a sterically demanding ligand. This bulk is crucial for promoting reductive elimination and stabilizing low-coordinate species in catalytic cycles.
Data Presentation: Comparative Ligand Properties
To contextualize the properties of this compound, the following table compares its expected characteristics with those of other common phosphine ligands.
| Phosphine Ligand | Formula | pKₐ (in Nitromethane) | Tolman Cone Angle (θ, °) |
| Trimethylphosphine | P(CH₃)₃ | 8.65 | 118 |
| Triethylphosphine | P(C₂H₅)₃ | 8.69 | 132 |
| Tricyclohexylphosphine | P(C₆H₁₁ )₃ | 9.70 | 170 |
| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | 11.40 | 182 |
| Triphenylphosphine | P(C₆H₅)₃ | 2.73 | 145 |
| This compound | P(CH₂SiMe₃)₃ | Not Reported | Not Reported |
Note: While specific experimental values for the pKₐ and cone angle of this compound are not available in the cited literature, its identity as a trialkylphosphine suggests a high pKₐ (strong basicity) and a large cone angle due to the bulky trimethylsilylmethyl substituents.
Experimental Protocols
Strict air-free techniques (e.g., Schlenk line or glovebox) are mandatory for all manipulations involving this compound and its precursors.
Synthesis of this compound
This phosphine is typically prepared via the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).[6][7]
Reaction: 3 (CH₃)₃SiCH₂MgCl + PCl₃ → P(CH₂SiMe₃)₃ + 3 MgCl₂
Methodology:
-
Grignard Reagent Preparation:
-
An oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings.
-
The apparatus is flushed with dry argon or nitrogen.
-
A small volume of anhydrous diethyl ether or THF is added to cover the magnesium.
-
A solution of (chloromethyl)trimethylsilane in the same anhydrous solvent is added dropwise via the dropping funnel to initiate the reaction.
-
Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (CH₃)₃SiCH₂MgCl.
-
-
Reaction with Phosphorus Trichloride:
-
The Grignard solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of phosphorus trichloride (PCl₃) in anhydrous diethyl ether or THF (1/3 molar equivalent) is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.
-
Determination of Phosphine Basicity (General Protocol)
The basicity of phosphines can be determined by titration against a strong acid in a non-aqueous solvent, such as nitromethane.
Methodology:
-
Preparation: A solution of the phosphine is prepared in anhydrous nitromethane under an inert atmosphere.
-
Titration: The solution is potentiometrically titrated with a standardized solution of a strong acid (e.g., perchloric acid in a dioxane solvent system).
-
Data Analysis: A titration curve is generated by plotting the potential (in mV) versus the volume of titrant added.
-
pKₐ Calculation: The potential at the half-equivalence point is used to determine the pKₐ of the phosphine relative to a known standard base that is measured under identical conditions.
Determination of Steric Parameters (Conceptual Protocol)
Steric parameters like the Tolman cone angle and percent buried volume are not typically determined through simple wet-chemical experiments but are derived from structural data obtained from X-ray crystallography or computational modeling.
Methodology (Computational Approach):
-
Model Construction: A 3D model of the phosphine ligand coordinated to a generic metal center (e.g., Nickel for TEP calculations or a generic metal for cone angle) is constructed using molecular modeling software.[1][2]
-
Conformational Analysis: The ligand's geometry is optimized to find its lowest energy conformation. For the cone angle, the substituents are manipulated to adopt their widest possible arrangement.[3]
-
Parameter Calculation:
-
Cone Angle: The angle is calculated from the metal center to the outermost van der Waals radii of the ligand's atoms, assuming a standard metal-phosphorus bond length (typically 2.28 Å).[3][4]
-
Percent Buried Volume: A sphere of a defined radius (e.g., 3.5 Å) is centered on the metal atom. The volume within this sphere that is occupied by the van der Waals spheres of the ligand atoms is calculated and expressed as a percentage of the total sphere volume.[5]
-
Visualizations: Workflows and Relationships
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Ligand Property Relationships in Catalysis
Caption: Relationship between ligand properties and catalytic impact.
Metal Complex Formation
Caption: General scheme for metal-phosphine complex formation.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
tris(trimethylsilylmethyl)phosphine CAS number 18077-42-4
An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine (CAS 18077-42-4)
This technical guide provides a comprehensive overview of this compound, a sterically hindered organophosphorus compound. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its properties, synthesis, and applications as a ligand in coordination chemistry.
Chemical and Physical Properties
This compound, with the molecular formula C12H33PSi3, is a white solid at room temperature.[1] Its structure, featuring three bulky trimethylsilylmethyl groups attached to a central phosphorus atom, results in significant steric hindrance, which influences its reactivity and coordination chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18077-42-4 | [1] |
| Molecular Formula | C12H33PSi3 | [1] |
| Molecular Weight | 292.62 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 66-70 °C | [1] |
| Boiling Point | 70 °C @ 1 mmHg | [1] |
| Solubility | Reacts with water | [1] |
Synthesis
Reactivity and Applications in Coordination Chemistry
This compound is primarily utilized as a bulky phosphine ligand in coordination chemistry. It readily reacts with a variety of transition metal precursors to form stable metal complexes.
General Experimental Protocol for the Synthesis of Metal Complexes
The synthesis of metal complexes of this compound typically involves the reaction of the phosphine with a suitable metal halide or other precursor in an appropriate solvent under an inert atmosphere. The general workflow is depicted below.
Caption: General workflow for the synthesis of metal complexes.
Complexes with a wide range of metals have been synthesized, including ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, gold, zinc, cadmium, and mercury.[2]
Spectroscopic Data of Representative Metal Complexes
The formation of these complexes has been confirmed by infrared and nuclear magnetic resonance spectroscopy.[2]
Table 2: Spectroscopic Data for Selected Metal Complexes of this compound
| Complex | IR Data (cm⁻¹) | ¹H NMR Data (δ, ppm) | Reference |
| trans-[RhCl(CO)(siphos)₂] | ν(CO) 1950 | 9.90 (CH₂), 9.85 (SiMe₃) | [2] |
| trans-[IrCl(CO)(siphos)₂] | ν(CO) 1945 | 9.88 (CH₂), 9.83 (SiMe₃) | [2] |
| trans-[PdCl₂(siphos)₂] | - | 9.82 (CH₂), 9.77 (SiMe₃) | [2] |
| trans-[PtCl₂(siphos)₂] | - | 9.80 (CH₂), 9.75 (SiMe₃) | [2] |
| *siphos = this compound |
Potential Applications
While the primary application of this compound is as a ligand, its bulky nature suggests potential in catalysis where control of the metal's coordination sphere is crucial. However, specific catalytic applications have not been extensively reported. There is currently no available information on its use in drug development.
Caption: Logical relationship of potential applications.
Safety and Handling
This compound is a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood by trained personnel.[1] It is crucial to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The compound is reported to react with water and may be pyrophoric.[1]
Table 3: Hazard and Safety Information
| Hazard | Precaution | Reference |
| Flammability | May be pyrophoric. Keep away from heat, sparks, and open flames. | [1] |
| Reactivity | Reacts with water and moisture in the air. Handle under an inert atmosphere. | [1] |
| Health Hazards | May cause eye and skin irritation. May be harmful if inhaled. | [1] |
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
A Technical Guide to Tris(trimethylsilylmethyl)phosphine: Synthesis, Properties, and Applications
This technical guide provides an in-depth overview of tris(trimethylsilylmethyl)phosphine, a sterically hindered organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document will cover its nomenclature, physicochemical properties, synthesis, and key applications, with a clear distinction from the related compound, tris(trimethylsilyl)phosphine.
Nomenclature and Structure
A point of common confusion is the differentiation between this compound and tris(trimethylsilyl)phosphine. The key distinction lies in the presence of a methylene (-CH₂-) linker between the phosphorus and silicon atoms in the former.
-
This compound : This compound has the chemical formula P(CH₂(Si(CH₃)₃))₃. According to IUPAC nomenclature, its systematic name is 1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)methyl)-1,5-disila-3-phosphapentane . However, it is commonly referred to by its semi-systematic name.
-
Tris(trimethylsilyl)phosphine : This compound has the chemical formula P(Si(CH₃)₃)₃. Its IUPAC name is tris(trimethylsilyl)phosphane [1][2].
The steric bulk created by the three trimethylsilylmethyl groups significantly influences the chemical reactivity and coordination properties of the central phosphorus atom[3].
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, with data for tris(trimethylsilyl)phosphine provided for comparison.
| Property | This compound | Tris(trimethylsilyl)phosphine |
| CAS Number | 18077-42-4[4] | 15573-38-3[1][5] |
| Molecular Formula | C₁₂H₃₃PSi₃[3][4] | C₉H₂₇PSi₃[1] |
| Molecular Weight | 292.624 g/mol [4] | 250.544 g/mol [1] |
| Appearance | - | Colorless liquid[1] |
| Melting Point | 66-70°C[4][6] | 24°C[1][5] |
| Boiling Point | 292.8°C at 760 mmHg[4] | 243-244°C[1][5] |
| Density | - | 0.863 g/cm³[1] |
| Flash Point | 130.9°C[4] | - |
| Solubility | Soluble in pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. Insoluble in water. | Soluble in pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. Insoluble in water.[5] |
| Hydrolytic Sensitivity | Reacts extremely rapidly with atmospheric moisture[6]. | Readily hydrolyzes[1]. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of a suitable phosphorus source with a trimethylsilylmethyl Grignard or lithium reagent. A general synthetic approach starting from phosphorus trichloride is outlined below.
Synthesis of this compound from Phosphorus Trichloride
This protocol is based on the general principle of reacting a phosphorus halide with an organometallic reagent[3].
Materials:
-
Phosphorus trichloride (PCl₃)
-
(Trimethylsilyl)methylmagnesium chloride (Me₃SiCH₂MgCl) or (trimethylsilyl)methyllithium (Me₃SiCH₂Li)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for air-sensitive techniques
Procedure:
-
A solution of (trimethylsilyl)methylmagnesium chloride in anhydrous diethyl ether is prepared.
-
The Grignard solution is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Phosphorus trichloride is dissolved in anhydrous diethyl ether and added dropwise to the stirred Grignard solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or recrystallization.
Caution: this compound and its precursors are air and moisture-sensitive and may be pyrophoric. All manipulations should be carried out using standard air-free techniques in a well-ventilated fume hood[7][8].
Chemical Reactions and Reactivity
This compound is a versatile ligand in coordination chemistry and a reagent in organic synthesis[3]. Its bulky nature makes it a useful ligand for stabilizing metal complexes and influencing their catalytic activity[9].
Key Reactions:
-
Coordination Chemistry : It readily forms complexes with a variety of transition metals, including ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, and gold[9]. These complexes are often studied for their catalytic properties.
-
Oxidation : The phosphorus atom can be oxidized to form the corresponding phosphine oxide.
The logical workflow for the synthesis and subsequent use of this compound as a ligand is depicted below.
Applications in Research and Development
The unique steric and electronic properties of this compound make it a valuable tool in several areas of chemical research.
-
Catalysis : Metal complexes of this phosphine are investigated as catalysts in various organic transformations. The bulky ligand can enhance selectivity and stability.
-
Materials Science : It serves as a precursor for the synthesis of novel phosphorus-containing materials and nanoparticles[10].
-
Organic Synthesis : The compound can be used to introduce the bulky P(CH₂SiMe₃)₃ group into organic molecules, modifying their properties for applications in drug discovery and agrochemicals[11].
The decision-making process for employing this compound as a ligand in catalysis is illustrated in the following diagram.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Pyrophoric Nature : It may ignite spontaneously in air[6].
-
Air and Moisture Sensitivity : It reacts rapidly with water and atmospheric moisture, often releasing flammable and toxic phosphine gas[6][7].
-
Handling : All manipulations must be conducted under an inert atmosphere using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves[8]. Residues should be cautiously quenched with a dilute solution of an alcohol in an inert solvent[7].
This guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. For more detailed information, consulting the primary literature is recommended.
References
- 1. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. Tris(trimethylsilyl)phosphine | C9H27PSi3 | CID 272683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 18077-42-4 [smolecule.com]
- 4. Tris((trimethylsilylmethyl))phosphine|lookchem [lookchem.com]
- 5. TRIS(TRIMETHYLSILYL)PHOSPHINE | 15573-38-3 [chemicalbook.com]
- 6. This compound CAS#: 18077-42-4 [m.chemicalbook.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 9. Metal complexes of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Tris(trimethylsilyl)phosphine 95 15573-38-3 [sigmaaldrich.com]
- 11. [Tris(trimethylsilyl)]phosphine [myskinrecipes.com]
An In-depth Technical Guide to the Reactivity Profile of Tris(trimethylsilylmethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a sterically demanding tertiary phosphine characterized by its bulky trimethylsilylmethyl substituents. These groups impart a unique reactivity profile, influencing its coordination chemistry, electronic properties, and stability. This technical guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, and detailed reactivity of this compound, with a focus on its behavior as a ligand in transition metal complexes. Experimental protocols for key syntheses and reactions are provided, along with quantitative data and visual diagrams to facilitate a deeper understanding of its chemical behavior.
Synthesis and Properties
This compound is synthesized via a Grignard reaction, which involves the treatment of phosphorus trichloride with (trimethylsilyl)methylmagnesium chloride. This method provides a reliable route to this sterically encumbered phosphine.
Synthesis of (Trimethylsilyl)methylmagnesium chloride
The precursor Grignard reagent is prepared from (chloromethyl)trimethylsilane and magnesium turnings in anhydrous ether.
Experimental Protocol: Synthesis of (Trimethylsilyl)methylmagnesium chloride
A 500-mL, three-necked, round-bottomed flask is equipped with a rubber septum, a reflux condenser, an addition funnel, and a magnetic stirring bar. The apparatus is flame-dried and flushed with nitrogen. Magnesium turnings (5.2 g, 0.22 g-atom) and a few crystals of iodine are placed in the flask, followed by 150 mL of anhydrous ether. While stirring, (chloromethyl)trimethylsilane (25.8 g, 0.21 mol) is added dropwise. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete (approximately 30 minutes), the mixture is heated under reflux for an additional 30 minutes. The resulting solution of (trimethylsilyl)methylmagnesium chloride is cooled to room temperature and used in the subsequent step.
Synthesis of this compound
The phosphine is prepared by the reaction of phosphorus trichloride with the Grignard reagent synthesized in the previous step.
Experimental Protocol: Synthesis of this compound
A solution of (trimethylsilyl)methylmagnesium chloride (approximately 0.10 mol in 40 mL of diethyl ether) is added dropwise over 30 minutes to a stirred solution of phosphorus trichloride (PCl₃) in diethyl ether (50 mL) at -78°C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is then removed under vacuum, and hexane (150 mL) is added to the residue. The resulting mixture is filtered to remove magnesium salts, and the filtrate is concentrated to yield this compound.
Physical and Spectroscopic Properties
This compound is a solid at room temperature with a notable melting point, reflecting its high molecular weight and symmetric structure.
| Property | Value | Reference |
| CAS Number | 18077-42-4 | |
| Molecular Formula | C₁₂H₃₃PSi₃ | |
| Molecular Weight | 292.62 g/mol | |
| Melting Point | 66-70 °C | [1] |
| Boiling Point | 292.8 °C at 760 mmHg | [1] |
| ³¹P NMR (CDCl₃) | δ -33.2 ppm |
Reactivity Profile
The reactivity of this compound is dominated by the large steric bulk of the three trimethylsilylmethyl groups surrounding the phosphorus atom. This steric hindrance governs its coordination to metal centers and influences the stability and structure of its complexes.
Coordination Chemistry
This compound, often abbreviated as "siphos," forms complexes with a wide range of transition metals. Its large cone angle makes it suitable for stabilizing metals in low coordination numbers.
A general workflow for the synthesis of metal-phosphine complexes is outlined below.
Caption: General experimental workflow for synthesizing metal complexes of this compound.
Complexes have been successfully prepared and characterized for the following metals: ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, gold, zinc, cadmium, and mercury.
Rhodium Complexes: With rhodium trichloride, a dimeric complex, [RhCl₂(siphos)₂]₂, is formed. In contrast, rhodium tribromide yields the monomeric trans-RhBr₂(siphos)₂.
Iridium and Rhodium Carbonyl Complexes: The reaction of trans-MCl(CO)(siphos)₂ (where M = Rh or Ir) with ethanolic sodium borohydride in the presence of excess phosphine leads to the formation of tetrahydroborate complexes, M(BH₄)(CO)(siphos)₂.
Oxidation and Chalcogenide Reactivity
The steric shielding provided by the trimethylsilylmethyl groups is expected to moderate the reactivity of the phosphorus lone pair towards oxidizing agents. While specific studies on the oxidation of this compound are not extensively reported, the reactivity can be inferred from related bulky phosphines. Generally, tertiary phosphines react with oxidizing agents like hydrogen peroxide to form the corresponding phosphine oxides.
Caption: Proposed oxidation of this compound to its corresponding phosphine oxide.
Detailed Experimental Protocols
Synthesis of Dimeric Dichloro-bridged Rhodium(III) Complex: [RhCl₂(siphos)₂]₂
This protocol describes the synthesis of a representative rhodium complex of this compound.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
This compound (siphos)
-
Ethanol
Procedure:
-
A solution of this compound in ethanol is added to a stirred solution of rhodium(III) chloride trihydrate in ethanol.
-
The reaction mixture is heated to reflux.
-
Upon cooling, the dimeric complex [RhCl₂(siphos)₂]₂ crystallizes from the solution.
-
The product is isolated by filtration, washed with cold ethanol, and dried under vacuum.
Tabulated Data
Table 1: Physical and Spectroscopic Data of this compound and its Derivatives
| Compound | Formula | M.p. (°C) | B.p. (°C) | ³¹P NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| P(CH₂SiMe₃)₃ | C₁₂H₃₃PSi₃ | 66-70 | 292.8 | -33.2 | Data not available |
| O=P(CH₂SiMe₃)₃ | C₁₂H₃₃OPSi₃ | Data not available | Data not available | Data not available | ν(P=O) ~1150-1200 |
Note: Spectroscopic and physical data for the phosphine oxide are predicted based on analogous compounds.
Table 2: Selected Metal Complexes of this compound
| Complex | Formula | Color | Key Spectroscopic Data |
| [RhCl₂(siphos)₂]₂ | C₂₄H₆₆Cl₄P₂Rh₂Si₆ | Not reported | NMR and IR data confirm structure |
| trans-RhBr₂(siphos)₂ | C₂₄H₆₆Br₂P₂RhSi₆ | Not reported | NMR and IR data confirm structure |
| Ir(BH₄)(CO)(siphos)₂ | C₂₅H₆₇BIrOP₂Si₆ | Not reported | NMR and IR data confirm structure |
Conclusion
This compound is a valuable ligand in coordination chemistry, characterized by its significant steric bulk. This property allows for the formation of unique metal complexes, often with low coordination numbers, and influences their stability and reactivity. The synthesis of this phosphine via a Grignard reagent is straightforward, providing access to a versatile building block for inorganic and organometallic synthesis. Further exploration of its reactivity, particularly in the realms of oxidation and catalysis, will undoubtedly uncover new applications for this sterically demanding phosphine.
References
An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilylmethyl)phosphine, with the chemical formula P(CH₂Si(CH₃)₃)₃, is an organophosphorus compound characterized by three trimethylsilylmethyl groups attached to a central phosphorus atom. This bulky phosphine ligand plays a significant role in coordination chemistry and catalysis. Its sterically demanding nature influences the geometry and reactivity of the metal complexes it forms. This guide provides a comprehensive overview of its synthesis, properties, and applications relevant to research and development.
Chemical and Physical Properties
This compound is a white solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₃₃PSi₃ | [1] |
| Molecular Weight | 292.62 g/mol | [1] |
| Melting Point | 66-70 °C | [1] |
| Boiling Point | 292.8 °C at 760 mmHg | [1] |
| Vapor Pressure | 0.00314 mmHg at 25°C | [1] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature.
Experimental Protocol: Synthesis from Phosphorus Trichloride
This synthesis involves the reaction of phosphorus trichloride with a Grignard reagent prepared from chloromethyltrimethylsilane.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Chloromethyltrimethylsilane (Me₃SiCH₂Cl)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous hexane
-
Anhydrous methanol
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of chloromethyltrimethylsilane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction mixture is gently refluxed until most of the magnesium has reacted.
-
Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed for a short period.
-
Work-up and Isolation: The reaction mixture is cooled, and the excess Grignard reagent is destroyed by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent like anhydrous hexane or methanol to yield this compound as a white solid.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The following table summarizes the available NMR spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ³¹P NMR | -35.2 | Singlet | - |
| ¹H NMR | 0.09 (s, 27H, Si(CH₃)₃), 0.75 (d, 6H, PCH₂) | Doublet | ²J(P-H) = 3.5 |
| ¹³C NMR | 1.5 (s, Si(CH₃)₃), 15.6 (d, PCH₂) | Doublet | ¹J(P-C) = 17.6 |
Reactivity and Applications
This compound is primarily used as a bulky ligand in coordination chemistry. Its large steric profile can stabilize low-coordination metal centers and influence the catalytic activity of the resulting metal complexes.
Formation of Metal Complexes
This compound (often abbreviated as siphos) readily forms complexes with a variety of transition metals. These reactions typically involve the displacement of a more weakly bound ligand. A general reaction scheme is presented below.
General Reaction for Complex Formation:
M-Lₙ + P(CH₂SiMe₃)₃ → M-[P(CH₂SiMe₃)₃] + nL
Where M is a metal center, L is a labile ligand, and n is the number of displaced ligands.
A notable application is in the formation of complexes with metals such as ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, and gold.[2] These complexes have been characterized by various spectroscopic methods.[2]
Signaling Pathway Diagram for Complex Formation:
Caption: Formation of a metal-phosphine complex.
Potential in Catalysis
While specific applications in drug development are not extensively documented, the metal complexes of bulky phosphines like this compound are of great interest in catalysis. The steric and electronic properties imparted by the phosphine ligand can enhance the selectivity and activity of catalysts in various organic transformations, such as cross-coupling reactions, which are fundamental in the synthesis of pharmaceutical compounds. The bulky nature of the ligand can promote the formation of highly active, low-coordinate metal species.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is a solid and should be stored under an inert atmosphere to prevent potential degradation.
This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols are intended to support further investigation and application of this versatile phosphine ligand in innovative chemical synthesis and catalysis.
References
An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilylmethyl)phosphine, systematically named tris(trimethylsilylmethyl)phosphane, is a sterically hindered, electron-rich organophosphorus compound with the chemical formula P(CH₂Si(CH₃)₃)₃. Its bulky trimethylsilylmethyl substituents create a unique steric and electronic environment around the phosphorus atom, making it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties and Spectroscopic Data
This compound is a white solid with a melting point of 66-70 °C and a boiling point of 70 °C at 1 mmHg.[1] It is pyrophoric and reacts with oxygen and moisture in the air, necessitating handling under an inert atmosphere.[1] The steric bulk of the ligand is quantified by its Tolman cone angle of approximately 170°.[2]
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 18077-42-4 | [2][3] |
| Molecular Formula | C₁₂H₃₃PSi₃ | [2][3] |
| Molecular Weight | 292.62 g/mol | [2][3] |
| Melting Point | 66-70 °C | [1] |
| Boiling Point | 70 °C @ 1 mmHg | [1] |
| Tolman Electronic Parameter | 2062 cm⁻¹ | [2] |
Table 2: Expected NMR Spectroscopic Data (Conceptual)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H NMR | ~0.1 (s, 27H, Si(CH₃)₃) | Singlet, Doublet | |
| ~0.6 (d, 6H, PCH₂) | ²J(P-H) ≈ 4 | ||
| ¹³C NMR | ~1 (s, Si(CH₃)₃) | Singlet, Doublet | |
| ~15 (d, PCH₂) | ¹J(P-C) ≈ 15 | ||
| ³¹P NMR | ~ -30 to -40 | Singlet |
Synthesis of this compound
The most common and effective method for the synthesis of this compound involves the reaction of a trimethylsilylmethyl Grignard or lithium reagent with phosphorus trichloride.[2]
Experimental Protocol: Synthesis via Grignard Reagent
This procedure is a representative method for the synthesis of this compound. All operations should be carried out under a dry, oxygen-free atmosphere using standard Schlenk techniques.
Materials:
-
Magnesium turnings
-
(Chloromethyl)trimethylsilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous hexane or pentane
-
Standard Schlenk line apparatus
-
Dry glassware
Procedure:
-
Preparation of the Grignard Reagent: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are activated. A solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, yielding the Grignard reagent, (CH₃)₃SiCH₂MgCl.
-
Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium chloride will form.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is then removed under vacuum. The residue is extracted with anhydrous hexane or pentane, and the solution is filtered to remove the magnesium salts. The filtrate is concentrated under vacuum to yield crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like pentane at low temperature to afford the pure product as a white solid.
Applications in Coordination Chemistry and Catalysis
The primary application of this compound is as a bulky, electron-donating ligand in coordination chemistry. It forms stable complexes with a wide range of transition metals, including ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, gold, zinc, cadmium, and mercury.[4] The steric hindrance provided by the ligand can be exploited to stabilize reactive metal centers and to control the coordination number and geometry of the resulting complexes.
These metal complexes have potential applications in catalysis. The electron-rich nature of the phosphine can enhance the catalytic activity of the metal center in various transformations.
Safety and Handling
This compound is a pyrophoric solid that can ignite spontaneously upon contact with air.[1] It is also sensitive to moisture and should be handled and stored under a dry, inert atmosphere (e.g., argon or nitrogen).[1] Due to its hazardous nature, appropriate personal protective equipment, including flame-retardant laboratory coats, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood or a glovebox.
Conclusion
This compound is a sterically demanding and electron-rich phosphine ligand with significant utility in inorganic and organometallic chemistry. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is achievable through standard organometallic procedures. The unique properties of this ligand make it a valuable tool for the synthesis of novel metal complexes and for the development of new catalytic systems. Further research into its coordination chemistry and catalytic applications is likely to uncover new and exciting opportunities in chemical synthesis and materials science.
References
The Pivotal Role of Tris(trimethylsilyl)phosphine in Modern Organophosphorus Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, stands as a cornerstone reagent in organophosphorus chemistry, offering a versatile and more manageable alternative to the highly toxic and gaseous phosphine (PH₃). Its unique combination of steric bulk, electronic properties, and reactive P-Si bonds has made it an indispensable tool for the synthesis of a diverse array of phosphorus-containing compounds, ranging from novel ligands and materials to potential pharmaceutical intermediates. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of tris(trimethylsilyl)phosphine, complete with experimental protocols and quantitative data to support researchers in their endeavors.
Synthesis of Tris(trimethylsilyl)phosphine
The preparation of tris(trimethylsilyl)phosphine is a multi-step process that requires rigorous air- and moisture-free conditions, typically achieved using Schlenk line techniques. The most common and reliable method involves the in situ formation of an alkali metal phosphide followed by reaction with trimethylsilyl chloride.[1]
Experimental Protocol: Synthesis from White Phosphorus
Materials:
-
White phosphorus (P₄)
-
Sodium-potassium alloy (NaK)
-
Trimethylsilyl chloride (Me₃SiCl), freshly distilled
-
1,2-Dimethoxyethane (DME), anhydrous
-
Naphthalene (as an electron carrier)
-
Pentane, anhydrous
-
Celite®
-
Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and thoroughly dried under vacuum while being heated. The system is then filled with an inert atmosphere (argon or nitrogen).
-
Formation of Sodium-Potassium Phosphide: In the reaction flask, white phosphorus and a catalytic amount of naphthalene are suspended in anhydrous DME. The sodium-potassium alloy is added dropwise to the stirred suspension at a controlled temperature. The reaction mixture is then heated to reflux for several hours to ensure the complete formation of the black sodium-potassium phosphide.
-
Silylation: After cooling the reaction mixture to room temperature, freshly distilled trimethylsilyl chloride is added dropwise via the dropping funnel. The reaction is exothermic and the color of the suspension changes from black to grey. The mixture is then heated to reflux for an extended period (typically overnight) to drive the reaction to completion.[3]
-
Workup and Purification: The reaction mixture is cooled, and the precipitated alkali metal chloride salts are removed by filtration through a pad of Celite under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield tris(trimethylsilyl)phosphine as a colorless, air-sensitive liquid.[1]
Physicochemical and Spectroscopic Properties
Tris(trimethylsilyl)phosphine is a colorless liquid at room temperature that is highly pyrophoric and susceptible to hydrolysis.[4] Its key physical and spectroscopic properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₇PSi₃ | [5] |
| Molar Mass | 250.54 g/mol | [5] |
| Appearance | Colorless liquid | [4] |
| Melting Point | 24 °C | [5] |
| Boiling Point | 243-244 °C | [5] |
| Density | 0.863 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰_D) | 1.502 | [5] |
| ³¹P NMR Chemical Shift (δ) | -251.8 ppm | [2] |
| ¹H NMR Chemical Shift (δ) | 0.27 ppm (doublet, ³J_PH = 4.4 Hz) | [2] |
| Si-P-Si Bond Angle | ~101.8° | [6] |
| P-Si Bond Length | ~2.25 Å | |
| Tolman Cone Angle (θ) | 178 ± 2° |
Core Reactivity and Applications in Organophosphorus Chemistry
The synthetic utility of tris(trimethylsilyl)phosphine stems from the lability of the P-Si bond, which can be cleaved by a variety of electrophiles and nucleophiles. This reactivity allows for the facile introduction of a phosphorus atom into organic and inorganic frameworks.
Synthesis of Phosphaalkynes
Tris(trimethylsilyl)phosphine is a key reagent in the synthesis of phosphaalkynes (R-C≡P), a class of compounds containing a carbon-phosphorus triple bond. The reaction typically proceeds via the formation of a transient acylphosphine, which then undergoes a 1,3-silyl shift and subsequent elimination.[4][7]
Materials:
-
Tris(trimethylsilyl)phosphine
-
Acyl chloride (e.g., pivaloyl chloride)
-
Anhydrous, non-polar solvent (e.g., hexane)
Procedure: [7]
-
In a flame-dried Schlenk flask under an inert atmosphere, a solution of the acyl chloride in an anhydrous, non-polar solvent is prepared.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
An equimolar amount of tris(trimethylsilyl)phosphine is added dropwise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
The volatile byproducts, such as trimethylsilyl chloride and hexamethyldisiloxane, are removed under vacuum to yield the desired phosphaalkyne. Further purification may be achieved by distillation or crystallization.
Precursor to Metal Phosphide Clusters and Nanoparticles
Tris(trimethylsilyl)phosphine serves as an excellent phosphorus source for the synthesis of metal phosphide clusters and nanoparticles. The reaction with metal halides or carboxylates proceeds with the elimination of the corresponding trimethylsilyl halide or carboxylate, providing a clean and efficient route to these materials.[4][8][9] These materials are of significant interest for applications in catalysis and electronics.[6][10]
Materials:
-
Tris(trimethylsilyl)phosphine
-
Metal precursor (e.g., metal chloride, metal acetylacetonate)
-
High-boiling coordinating solvent (e.g., oleylamine, trioctylphosphine oxide)
-
The metal precursor and the coordinating solvent are loaded into a multi-necked flask under an inert atmosphere.
-
The mixture is heated to a moderate temperature to ensure dissolution and formation of a metal-ligand complex.
-
Tris(trimethylsilyl)phosphine is injected into the hot solution, leading to a color change that indicates the nucleation of nanoparticles.
-
The reaction is maintained at an elevated temperature for a specific period to allow for particle growth.
-
The reaction is then cooled, and the nanoparticles are isolated by precipitation with a non-solvent, followed by centrifugation. The nanoparticles can be redispersed in a suitable solvent for further characterization and use.
Role as a Ligand in Coordination Chemistry
While the reactivity of the P-Si bond often leads to its cleavage, tris(trimethylsilyl)phosphine can also act as a bulky phosphine ligand in coordination complexes. The large steric footprint of the three trimethylsilyl groups influences the coordination number and geometry of the metal center, which in turn can modulate the reactivity of the complex in catalytic applications.
Steric and Electronic Effects
The utility of phosphine ligands in catalysis and coordination chemistry is largely dictated by their steric and electronic properties. For tris(trimethylsilyl)phosphine, these are significantly influenced by the trimethylsilyl groups.
Steric Effects: The steric bulk of a phosphine ligand is often quantified by the Tolman cone angle (θ). This is the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance. Tris(trimethylsilyl)phosphine has a large Tolman cone angle of approximately 178°, which is comparable to other bulky phosphines like tricyclohexylphosphine. This significant steric bulk can favor the formation of low-coordinate metal complexes, which are often highly reactive catalytic species.
Electronic Effects: The electronic nature of a phosphine ligand determines its σ-donating and π-accepting capabilities. The Tolman electronic parameter (TEP), derived from the C-O stretching frequency in [Ni(CO)₃(L)] complexes, is a common measure of a ligand's net electron-donating ability. While a specific TEP value for tris(trimethylsilyl)phosphine is not widely reported, the silicon atoms, being more electropositive than carbon, are expected to be electron-donating towards the phosphorus atom. This increases the electron density on the phosphorus, making tris(trimethylsilyl)phosphine a strong σ-donor ligand. This enhanced donor character can stabilize metal centers in low oxidation states, a crucial aspect of many catalytic cycles.[11]
Role in Drug Development and Medicinal Chemistry
While direct applications of tris(trimethylsilyl)phosphine in drug molecules are not documented, its importance in drug development lies in its role as a versatile synthon for creating more complex organophosphorus compounds.[12][13][14][15] Many biologically active molecules and pharmaceuticals contain phosphorus, often in the form of phosphonates, phosphinates, or other derivatives.[16] The ability to controllably introduce a phosphorus atom into an organic scaffold is a critical step in the synthesis of these compounds.
Tris(trimethylsilyl)phosphine, through its various reactions, provides access to a wide range of organophosphorus building blocks that can be further elaborated into potential drug candidates. For instance, the phosphaalkynes synthesized from this reagent can undergo cycloaddition reactions to form novel phosphorus-containing heterocycles, a structural motif of interest in medicinal chemistry. Furthermore, its use in the synthesis of chiral phosphine ligands is crucial for asymmetric catalysis, a powerful tool for producing enantiomerically pure drugs.[17]
Safety and Handling
Tris(trimethylsilyl)phosphine is a pyrophoric and moisture-sensitive compound that must be handled with extreme care using appropriate air-free techniques, such as a Schlenk line or a glovebox.[1][4] It reacts violently with water and can ignite spontaneously upon exposure to air. Inhalation or contact with skin and eyes should be strictly avoided. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including flame-resistant lab coats, safety glasses, and gloves, must be worn.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 3. m.youtube.com [m.youtube.com]
- 4. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 5. Cas 15573-38-3,TRIS(TRIMETHYLSILYL)PHOSPHINE | lookchem [lookchem.com]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Triacylphosphines as a Novel Class of Phosphorus Sources for the Synthesis of Transition Metal Phosphide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 12. rroij.com [rroij.com]
- 13. longdom.org [longdom.org]
- 14. Organophosphorus chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Tris(trimethylsilyl)phosphine 95 15573-38-3 [sigmaaldrich.com]
Methodological & Application
Tris(trimethylsilyl)phosphine: A Versatile Reagent in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tris(trimethylsilyl)phosphine [P(SiMe₃)₃] is a highly reactive and versatile organophosphorus compound that has emerged as a valuable tool in organic synthesis. Its utility stems from the labile phosphorus-silicon bonds, which allow it to serve as a soluble and safer alternative to the highly toxic and gaseous phosphine (PH₃). This document provides detailed application notes and experimental protocols for the use of tris(trimethylsilyl)phosphine in several key synthetic transformations, supported by quantitative data and visual diagrams to facilitate understanding and implementation in the laboratory.
Physical and Chemical Properties
Tris(trimethylsilyl)phosphine is a colorless to light yellow liquid with a pyrophoric nature, necessitating careful handling under inert atmosphere.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 15573-38-3 | [1][3] |
| Molecular Formula | C₉H₂₇PSi₃ | [3] |
| Molecular Weight | 250.54 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Melting Point | 24 °C | [3] |
| Boiling Point | 243-244 °C | [3] |
| Density | 0.863 g/mL at 25 °C | [3] |
| Solubility | Soluble in pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. Insoluble in water. | [3] |
| Sensitivity | Air and moisture sensitive. Pyrophoric. | [1][3] |
Safety and Handling
Due to its pyrophoric nature, tris(trimethylsilyl)phosphine must be handled with extreme caution using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen).[1][4] It reacts violently with water and can ignite spontaneously in air.[1] Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory. All glassware and equipment should be thoroughly dried before use. For detailed safety protocols, refer to the Material Safety Data Sheet (MSDS).[5][6][7]
Applications in Organic Synthesis
Tris(trimethylsilyl)phosphine serves as a versatile reagent in a variety of organic transformations, primarily as a nucleophilic phosphorus source and a precursor to other valuable phosphorus-containing reagents.
Synthesis of Substituted Phosphines
Tris(trimethylsilyl)phosphine provides a convenient route to various substituted phosphines through reaction with organic halides. The reaction proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbon of the halide, followed by cleavage of the P-Si bonds.[8]
Experimental Protocol: General Synthesis of Tertiary Phosphines
This protocol describes a general procedure for the synthesis of tertiary phosphines from tris(trimethylsilyl)phosphine and alkyl or aryl halides.
Materials:
-
Tris(trimethylsilyl)phosphine
-
Alkyl or Aryl Halide (e.g., R-X where X = Cl, Br, I)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Schlenk flask and other standard air-free technique glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve tris(trimethylsilyl)phosphine (1.0 equiv) in the chosen anhydrous solvent.
-
Add the organic halide (3.0 equiv) to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated as required, monitoring the progress by ³¹P NMR spectroscopy.
-
Upon completion, the solvent and volatile byproducts (trimethylsilyl halides) are removed under reduced pressure.
-
The crude product can be purified by distillation or crystallization.
Quantitative Data:
| Alkyl/Aryl Halide | Product | Yield (%) | Reference |
| MeI | PMe₃ | High | [8] |
| EtBr | PEt₃ | High | [8] |
| PhBr | PPh₃ | Moderate | [8] |
Logical Workflow for Substituted Phosphine Synthesis
Caption: Synthesis of tertiary phosphines.
Synthesis of Phosphaalkenes
Tris(trimethylsilyl)phosphine reacts with acyl chlorides to generate phosphaalkenes, which are valuable building blocks in organophosphorus chemistry. The reaction involves the initial formation of an acylphosphine intermediate, which then undergoes a 1,2-elimination of trimethylsilanol or its derivative.[2]
Experimental Protocol: Synthesis of a Phosphaalkene
This protocol details the synthesis of a phosphaalkene from tris(trimethylsilyl)phosphine and an acyl chloride.
Materials:
-
Tris(trimethylsilyl)phosphine
-
Acyl Chloride (e.g., R-COCl)
-
Anhydrous, non-polar solvent (e.g., Hexane, Toluene)
-
Schlenk apparatus
Procedure:
-
To a solution of the acyl chloride (1.0 equiv) in anhydrous hexane under an inert atmosphere, add a solution of tris(trimethylsilyl)phosphine (1.0 equiv) in hexane dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The formation of the phosphaalkene can be monitored by ³¹P NMR spectroscopy.
-
The byproduct, trimethylsilyl chloride, and the solvent are removed under vacuum to yield the crude phosphaalkene, which can be further purified by distillation or chromatography.
Quantitative Data:
| Acyl Chloride | Phosphaalkene Product | Yield (%) | Reference |
| pivaloyl chloride | t-Bu-C(OSiMe₃)=PSiMe₃ | Good | [1] |
| Benzoyl chloride | Ph-C(OSiMe₃)=PSiMe₃ | Moderate | [2] |
Reaction Pathway for Phosphaalkene Synthesis
Caption: Phosphaalkene synthesis pathway.
Synthesis of Phosphabenzenes
Phosphabenzenes, the phosphorus analogues of pyridines, can be synthesized by the reaction of tris(trimethylsilyl)phosphine with pyrylium salts. This transformation involves the replacement of the oxygen atom in the pyrylium ring with a phosphorus atom.[8]
Experimental Protocol: Synthesis of a Phosphabenzene
This protocol provides a general method for the synthesis of phosphabenzenes.
Materials:
-
Tris(trimethylsilyl)phosphine
-
Pyrylium salt (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate)
-
Anhydrous acetonitrile
-
Schlenk tube
Procedure:
-
In a Schlenk tube, a mixture of the pyrylium salt (1.0 equiv) and tris(trimethylsilyl)phosphine (1.1 equiv) in anhydrous acetonitrile is stirred at room temperature under an inert atmosphere.
-
The reaction progress is monitored by the disappearance of the starting materials (e.g., by TLC or NMR).
-
Upon completion, the solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel to afford the corresponding phosphabenzene.
Quantitative Data:
| Pyrylium Salt | Phosphabenzene Product | Yield (%) | Reference |
| 2,4,6-Triphenylpyrylium tetrafluoroborate | 2,4,6-Triphenylphosphabenzene | High | [8] |
| 2,6-Dimethyl-4-phenylpyrylium perchlorate | 2,6-Dimethyl-4-phenylphosphabenzene | Good | [8] |
Workflow for Phosphabenzene Synthesis
Caption: Synthesis of phosphabenzenes.
Precursor to Other Phosphorus Reagents
Tris(trimethylsilyl)phosphine is a key starting material for the preparation of other important phosphorus-containing reagents, such as lithium bis(trimethylsilyl)phosphide [LiP(SiMe₃)₂]. This is achieved by the selective cleavage of one P-Si bond with an organolithium reagent.[9]
Experimental Protocol: Synthesis of Lithium bis(trimethylsilyl)phosphide
Materials:
-
Tris(trimethylsilyl)phosphine
-
Methyllithium (or other organolithium reagent)
-
Anhydrous THF
-
Schlenk apparatus
Procedure:
-
A solution of tris(trimethylsilyl)phosphine (1.0 equiv) in anhydrous THF is cooled to 0 °C in a Schlenk flask under an inert atmosphere.
-
A solution of methyllithium (1.0 equiv) in diethyl ether is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The formation of lithium bis(trimethylsilyl)phosphide is confirmed by ³¹P NMR spectroscopy.
-
The solvent and volatile byproducts are removed under vacuum to yield the product, which is typically used in situ for subsequent reactions.
Reagent Conversion Pathway
References
- 1. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. TRIS(TRIMETHYLSILYL)PHOSPHINE | 15573-38-3 [chemicalbook.com]
- 3. Cas 15573-38-3,TRIS(TRIMETHYLSILYL)PHOSPHINE | lookchem [lookchem.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. gelest.com [gelest.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]
Application Notes and Protocols for Tris(trimethylsilylmethyl)phosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilylmethyl)phosphine, denoted as P(CH₂SiMe₃)₃, is a sterically demanding and electron-rich phosphine ligand. Its bulky trimethylsilylmethyl groups create a large cone angle, which can influence the coordination environment of a metal center, promoting specific catalytic activities and selectivities. This document provides an overview of the synthesis of its metal complexes and general protocols for its application in various catalytic reactions, based on established methodologies for similar phosphine ligands.
While specific quantitative data on the catalytic performance of this compound is not extensively available in the public domain, its structural similarity to other bulky phosphine ligands suggests its potential utility in a range of cross-coupling and other transition metal-catalyzed reactions. The protocols provided herein are intended as a starting point for researchers to explore the catalytic potential of this ligand.
Synthesis of Metal Complexes
This compound (also referred to as "siphos") has been successfully used to synthesize a variety of metal complexes. The general approach involves the reaction of the phosphine ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere.
General Protocol for the Synthesis of a Palladium(II) Complex:
A representative procedure for the synthesis of a dichlorobis(this compound)palladium(II) complex is as follows:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dichlorobis(benzonitrile)palladium(II) in a suitable solvent such as dichloromethane or benzene.
-
To this solution, add two equivalents of this compound.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).
-
The formation of the complex can be monitored by techniques such as ³¹P NMR spectroscopy.
-
The product can be isolated by removing the solvent under vacuum and washing the resulting solid with a non-polar solvent like pentane to remove any unreacted starting materials.
This general method can be adapted for the synthesis of complexes with other metals such as platinum, nickel, rhodium, and gold by selecting the appropriate metal precursor.
Potential Catalytic Applications and Generalized Protocols
The steric bulk and electron-donating nature of this compound make it a promising candidate for various catalytic reactions that benefit from these properties. Below are generalized protocols for key catalytic transformations where this ligand could be employed. Researchers are encouraged to optimize these conditions for their specific substrates.
Palladium-Catalyzed Cross-Coupling Reactions
Bulky phosphine ligands are widely used in palladium-catalyzed cross-coupling reactions to enhance catalytic activity, particularly for challenging substrates.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as potassium carbonate or cesium carbonate (2.0 mmol).
-
Add the palladium precatalyst, for example, a pre-formed Pd(II) complex of this compound (e.g., [PdCl₂(P(CH₂SiMe₃)₃)₂]) (0.5-2 mol%). Alternatively, the catalyst can be generated in situ by adding a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the this compound ligand (1-4 mol%).
-
Add a suitable solvent (e.g., toluene, dioxane, or a mixture of solvent and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis offers a more cost-effective alternative to palladium for many cross-coupling reactions. Sterically demanding phosphine ligands can be crucial for achieving high efficiency in nickel-catalyzed transformations.
Generalized Protocol for Nickel-Catalyzed C-S Cross-Coupling:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with a nickel precatalyst (e.g., Ni(cod)₂) (5-10 mol%) and the this compound ligand (10-20 mol%).
-
Add the aryl triflate or halide (1.0 mmol), the alkyl thiol (1.2 mmol), and a base (e.g., sodium tert-butoxide) (1.5 mmol).
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to the required temperature (e.g., 80-120 °C).
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Rhodium-Catalyzed Hydroformylation
Rhodium complexes with phosphine ligands are widely used as catalysts for the hydroformylation of alkenes. The steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity (n/iso ratio) of the aldehyde products.
Generalized Protocol for Rhodium-Catalyzed Hydroformylation:
-
In a high-pressure autoclave under an inert atmosphere, add a rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the this compound ligand (typically in a 1:2 to 1:10 metal-to-ligand ratio).
-
Add the alkene substrate and a suitable solvent (e.g., toluene or THF).
-
Seal the autoclave, purge with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by taking samples and analyzing them by GC or NMR.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the syngas.
-
The product can be isolated by distillation or chromatography.
Data Presentation
As specific catalytic performance data for this compound is limited, the following tables provide a summary of the known metal complexes that can be synthesized and a template for researchers to record their own experimental results.
Table 1: Synthesized Metal Complexes of this compound
| Metal Center | Complex Formula/Description | Reference |
| Ruthenium | Complexes with Ru(II) | [1] |
| Rhodium | Dimeric and monomeric Rh(II) and Rh(I) complexes | [1] |
| Iridium | Ir(I) tetrahydroborate complex | [1] |
| Nickel | Ni(II) complexes | [1] |
| Palladium | Pd(II) complexes | [1] |
| Platinum | Pt(II) complexes | [1] |
| Copper | Cu(I) complexes | [1] |
| Silver | Ag(I) complexes | [1] |
| Gold | Au(I) complexes | [1] |
| Zinc | Zn(II) complexes | [1] |
| Cadmium | Cd(II) complexes | [1] |
| Mercury | Hg(II) complexes | [1] |
Table 2: Template for Recording Catalytic Performance Data
| Entry | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | P(CH₂SiMe₃)₃ | |||||||||
| 2 | P(CH₂SiMe₃)₃ | |||||||||
| ... | P(CH₂SiMe₃)₃ |
TON = Turnover Number; TOF = Turnover Frequency
Visualizations
The following diagrams illustrate a general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the synthesis of a palladium complex of this compound.
References
Application Notes and Protocols for Nanoparticle Synthesis Using Tris(trimethylsilyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nanoparticles using tris(trimethylsilyl)phosphine (P(TMS)₃) as a phosphorus precursor. This document covers the synthesis of the P(TMS)₃ precursor, transition metal phosphide (TMP) nanoparticles, and indium phosphide (InP) quantum dots (QDs). Safety precautions, quantitative data, and experimental workflows are included to assist researchers in successfully synthesizing these materials.
Introduction
Tris(trimethylsilyl)phosphine is a highly reactive and versatile organophosphorus compound widely used as a phosphorus source in the synthesis of high-quality nanoparticles. Its high reactivity, while demanding careful handling, allows for the formation of crystalline nanoparticles at relatively low temperatures. P(TMS)₃ is particularly valuable in the synthesis of III-V semiconductor quantum dots, such as indium phosphide (InP), and various transition metal phosphides (TMPs) with applications in catalysis, electronics, and biomedical imaging.[1][2][3][4]
Key Features of P(TMS)₃ in Nanoparticle Synthesis:
-
High Reactivity: Enables lower reaction temperatures compared to other phosphorus sources.[5]
-
Versatility: Can be used to synthesize a wide range of metal phosphide nanoparticles.[4]
-
Precursor to Phosphine: It serves as a safer, liquid-phase alternative to highly toxic phosphine gas.
Safety Precautions
Tris(trimethylsilyl)phosphine is a pyrophoric liquid that ignites spontaneously in air and reacts violently with water.[6] It is also toxic and should be handled with extreme caution in an inert atmosphere (e.g., a glovebox or under argon on a Schlenk line). All glassware must be thoroughly dried, and all solvents must be anhydrous. A comprehensive risk assessment should be conducted before handling this reagent. Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, is mandatory.
Synthesis of Tris(trimethylsilyl)phosphine (P(TMS)₃)
Due to its high cost and hazardous nature, synthesizing P(TMS)₃ in-house can be a viable option for research groups with the appropriate expertise and equipment. The following protocol is adapted from established literature procedures.
Experimental Protocol:
-
Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet is assembled and dried under high vacuum. The system is then flushed with argon.
-
Reaction Setup: Add red phosphorus (1 equivalent) and naphthalene (0.05 equivalents) to the flask. Add anhydrous dimethoxyethane (DME) via cannula transfer to suspend the solids.
-
Formation of Sodium Phosphide: Heat the suspension to 40°C and slowly add freshly cut sodium metal (3 equivalents) in small portions over 2-3 hours. After the addition is complete, heat the mixture to reflux (approximately 100°C) and stir overnight. The solution will turn from red to black as sodium phosphide is formed in situ.
-
Addition of Trimethylsilyl Chloride: Cool the reaction mixture to room temperature. Add trimethylsilyl chloride (3 equivalents) dropwise via a pressure-equalizing dropping funnel over 2-3 hours with vigorous stirring. The suspension will turn from black to a light gray color.
-
Reaction Completion and Work-up: Heat the suspension to reflux overnight to ensure the reaction goes to completion. After cooling to room temperature, the solid byproducts are removed by filtration under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude P(TMS)₃ is purified by vacuum distillation to yield a colorless, oily liquid.
Synthesis of Transition Metal Phosphide (TMP) Nanoparticles
Tris(trimethylsilyl)phosphine is an effective reagent for the low-temperature synthesis of various transition metal phosphide nanoparticles. The reaction is driven by the formation of the highly stable Si-Cl bond when using metal chloride precursors.[5]
Protocol for Low-Temperature Synthesis of Ruthenium Phosphide (RuP) Nanoparticles
This protocol describes a versatile method for synthesizing RuP nanoparticles at a mild temperature of 35°C.[3][5]
Experimental Protocol:
-
Precursor Solution Preparation: In a glovebox, dissolve [RuCl₂(p-cymene)]₂ (0.25 mmol) in anhydrous dichloromethane (3.6 mL) in a round-bottom flask equipped with a stir bar.
-
Initiation of Reaction: While stirring, add P(TMS)₃ (0.25 mmol) to the ruthenium precursor solution.
-
Reaction and Nanoparticle Formation: Seal the flask and continue stirring at 35°C. The reaction progress can be monitored by observing the color change of the solution. The formation of nanoparticles typically occurs over several hours.
-
Purification: Once the reaction is complete, the nanoparticles can be precipitated by adding a non-solvent such as hexane. The precipitate is then isolated by centrifugation, washed multiple times with the non-solvent, and dried under vacuum.
Quantitative Data for Transition Metal Phosphides:
| Nanoparticle | Precursors | Size (nm) | Composition (M:P) | Reference |
| RuP | [RuCl₂(p-cymene)]₂, P(TMS)₃ | 1.3 ± 0.2 | 42:58 | [5] |
| Ni₂P | Ni(acac)₂, PPh₃ | 9.03 | 2:1 | [7] |
| Ni₁₂P₅ | Ni(acac)₂, PPh₃ | 12.61 | 12:5 | [7] |
Note: The Nickel Phosphide nanoparticles were synthesized using triphenylphosphine (PPh₃) as the phosphorus source, but the protocol can be adapted for P(TMS)₃.
Synthesis of Indium Phosphide (InP) Quantum Dots
The hot-injection method using P(TMS)₃ is a common approach for synthesizing high-quality InP quantum dots with tunable optical properties.
Hot-Injection Protocol for InP Quantum Dots
This protocol is based on the rapid injection of a P(TMS)₃ solution into a hot solution of an indium precursor.[8][9]
Experimental Protocol:
-
Indium Precursor Preparation: In a three-neck flask connected to a Schlenk line, combine indium acetate (In(Ac)₃, 1 equivalent) and myristic acid (3 equivalents). Add 1-octadecene (ODE) as the solvent.
-
Degassing: Heat the mixture to 100-120°C under vacuum for 1-2 hours to remove water and oxygen.
-
Heating to Injection Temperature: Under an argon atmosphere, heat the indium precursor solution to the desired injection temperature (e.g., 270°C).
-
Phosphorus Precursor Preparation: In a glovebox, dissolve P(TMS)₃ (0.5 equivalents) in a small amount of anhydrous ODE.
-
Hot Injection: Rapidly inject the P(TMS)₃ solution into the hot indium precursor solution with vigorous stirring. The color of the solution will change, indicating the nucleation and growth of InP quantum dots.
-
Growth and Quenching: Allow the quantum dots to grow at the injection temperature for a specific time to achieve the desired size and emission wavelength. The reaction is quenched by rapidly cooling the flask in a water bath.
-
Purification: The InP quantum dots are purified by precipitation with a non-solvent (e.g., a mixture of butanol and methanol), followed by centrifugation. The purified quantum dots are then redispersed in a non-polar solvent like toluene or hexane.
Quantitative Data for InP Quantum Dots:
| Nanoparticle | Size (nm) | Absorption Peak (nm) | Emission Peak (nm) | Reference |
| InP | ~4 | 585 | 630 | [8] |
| InP/ZnS | - | - | 535, 573, 625 | [10] |
| InP | 1.74 - 1.81 | - | ~410 - 430 | [11] |
| InP/ZnS | 4.11 - 4.15 | - | ~410 - 430 | [11] |
Application in Cellular Signaling Pathways
Nanoparticles synthesized with P(TMS)₃, particularly InP quantum dots, have significant potential in biomedical applications, including cellular imaging and drug delivery, which are intrinsically linked to cellular signaling pathways.[1][12][13] While direct modulation of signaling pathways by P(TMS)₃-synthesized nanoparticles is an emerging area of research, their utility as probes and carriers is well-established. For instance, nanoparticles can be functionalized to target specific cell surface receptors, thereby influencing downstream signaling cascades such as the MAPK or TNF signaling pathways.[14][15]
Visualizations
Experimental Workflows
Caption: General workflows for the synthesis of P(TMS)₃, TMP nanoparticles, and InP quantum dots.
Cellular Signaling Pathway Modulation
Caption: Nanoparticle interaction with a generic cell signaling pathway.
References
- 1. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Formation of InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of uniform large-sized InP nanocrystal quantum dots using tris(tert-butyldimethylsilyl)phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shop.nanografi.com [shop.nanografi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Nanoparticles for Interrogation of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fabrication of InP Quantum Dots using Tris(trimethylsilyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium phosphide (InP) quantum dots (QDs) are semiconductor nanocrystals that have garnered significant attention as a less toxic alternative to cadmium-based QDs for various applications, including bioimaging, lighting, and displays.[1] The synthesis of high-quality InP QDs with uniform size distribution and high photoluminescence quantum yield (PLQY) is crucial for their successful implementation. Tris(trimethylsilyl)phosphine, P(SiMe₃)₃ or P(TMS)₃, is a widely used phosphorus precursor in the synthesis of InP QDs due to its high reactivity, which facilitates the formation of InP nanocrystals at relatively low temperatures.[2][3] However, its pyrophoric and highly reactive nature necessitates careful handling and precise control over reaction conditions.[4]
These application notes provide detailed protocols for the fabrication of InP QDs using P(TMS)₃ via the hot-injection method. This document also includes a summary of key experimental parameters and their influence on the properties of the resulting QDs, as well as essential safety information for handling P(TMS)₃.
Safety and Handling of Tris(trimethylsilyl)phosphine
Tris(trimethylsilyl)phosphine is a pyrophoric liquid that can ignite spontaneously in air.[4][5] It is also highly toxic and reacts violently with water and other protic solvents.[4] Therefore, all handling of P(TMS)₃ must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[6]
Key Safety Precautions:
-
Inert Atmosphere: Always handle P(TMS)₃ in a glovebox or under a positive pressure of an inert gas.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[7]
-
Quenching: Prepare a quenching solution (e.g., isopropanol) to safely neutralize any spills or residual P(TMS)₃.
-
Storage: Store P(TMS)₃ in a cool, dry, and inert environment, away from heat, sparks, and open flames.[6]
Hot-Injection Synthesis of InP Quantum Dots: A General Protocol
The hot-injection method is a common technique for the synthesis of high-quality nanocrystals. It involves the rapid injection of a precursor solution into a hot solvent containing the other precursor, leading to a burst of nucleation followed by controlled growth of the nanocrystals.
Materials and Reagents
-
Indium Precursor: Indium(III) acetate (In(OAc)₃), Indium(III) chloride (InCl₃), or Indium(III) myristate (In(MA)₃)[9]
-
Phosphorus Precursor: Tris(trimethylsilyl)phosphine (P(TMS)₃)
-
Solvent: 1-octadecene (ODE) or other high-boiling point, non-coordinating solvent
-
Ligands/Surfactants: Oleylamine (OLA), Oleic acid (OA), Myristic acid (MA), or Trioctylphosphine (TOP)
-
Inert Gas: High-purity argon or nitrogen
-
Anhydrous Solvents for cleaning: Toluene, Hexane, Ethanol
Experimental Workflow
Caption: Workflow for InP QD synthesis using P(TMS)₃.
Detailed Protocol Example
This protocol is a representative example and may require optimization based on desired QD properties and available laboratory equipment.
1. Preparation of Indium Precursor Solution:
-
In a three-neck flask, combine indium(III) acetate (0.04 mmol), myristic acid (0.12 mmol), and 4 mL of 1-octadecene (ODE).
-
Heat the mixture to 110°C under vacuum for 1.5 hours to form the indium-myristate complex and remove water and oxygen.[10]
2. Preparation of Phosphorus Precursor Solution:
-
Inside a glovebox, dissolve tris(trimethylsilyl)phosphine (0.02 mmol) in 1 mL of ODE.[10]
3. Hot-Injection and Growth:
-
After degassing, switch the atmosphere in the three-neck flask to high-purity argon or nitrogen.
-
Heat the indium precursor solution to the desired injection temperature (e.g., 270°C).[10]
-
Rapidly inject the P(TMS)₃ solution into the hot reaction mixture with vigorous stirring.
-
Monitor the growth of the InP QDs by taking small aliquots at different time intervals and measuring their UV-Vis absorption spectra. The first excitonic peak indicates the size of the QDs.
-
Once the desired size is reached, cool the reaction to room temperature.
4. Purification of InP Quantum Dots:
-
Transfer the cooled reaction mixture to a centrifuge tube.
-
Add a non-solvent such as ethanol to precipitate the InP QDs.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the QD pellet in an anhydrous solvent like toluene or hexane.
-
Repeat the precipitation and redispersion steps 2-3 times to remove unreacted precursors and excess ligands.
-
The final purified InP QDs can be stored as a colloidal solution in an appropriate solvent under an inert atmosphere.
Influence of Reaction Parameters on InP QD Properties
The optical and physical properties of the synthesized InP QDs are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters.
| Parameter | Variation | Effect on QD Properties | Reference |
| In:P Molar Ratio | Increasing P precursor concentration | Can lead to a blue shift in the absorption peak and a narrower size distribution. | [10] |
| Reaction Temperature | Higher temperature | Generally leads to larger QDs (red-shifted emission) and can improve crystallinity. However, excessively high temperatures can cause rapid precursor depletion and poor size control.[2] | [10] |
| Ligands/Surfactants | Type and concentration | Affects the stability, solubility, and surface passivation of the QDs. Amines can inhibit the decomposition of P(TMS)₃, allowing for better control over the reaction.[9] | [9] |
| Growth Time | Longer time | Leads to larger QD size through Ostwald ripening. | N/A |
Reaction Mechanism
The formation of InP QDs from indium carboxylate and P(TMS)₃ proceeds through a series of steps. The initial reaction involves the formation of an intermediate complex between the indium precursor and P(TMS)₃. This is followed by the cleavage of the P-Si bond and the formation of In-P bonds, leading to the nucleation and subsequent growth of InP nanocrystals.[9]
Caption: Simplified reaction pathway for InP QD formation.
Characterization of InP Quantum Dots
The synthesized InP QDs should be characterized to determine their properties:
-
UV-Vis Spectroscopy: To determine the size and size distribution from the position and sharpness of the first excitonic absorption peak.
-
Photoluminescence (PL) Spectroscopy: To measure the emission wavelength, spectral width (FWHM), and photoluminescence quantum yield (PLQY).
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and crystallinity of the QDs.
-
X-ray Diffraction (XRD): To confirm the crystal structure of the InP nanocrystals.
Conclusion
The use of tris(trimethylsilyl)phosphine as a phosphorus precursor enables the synthesis of high-quality InP quantum dots. However, due to its hazardous nature, strict adherence to safety protocols is paramount. By carefully controlling the experimental parameters as outlined in these application notes, researchers can tune the properties of InP QDs to meet the specific demands of their applications, from fluorescent labeling in biological systems to emissive layers in next-generation displays. Further surface passivation, for instance, by growing a ZnS shell, is often necessary to enhance the photoluminescence quantum yield and stability of the as-synthesized InP core QDs.
References
- 1. pure.skku.edu [pure.skku.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. gelest.com [gelest.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Mechanistic Insights into the Formation of InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis of uniform large-sized InP nanocrystal quantum dots using tris(tert-butyldimethylsilyl)phosphine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(trimethylsilylmethyl)phosphine in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃ (often abbreviated as P(tmsm)₃ or siphos), is a sterically demanding and electron-rich phosphine ligand. Its bulky trimethylsilylmethyl groups create a large steric footprint, influencing the coordination number, geometry, and reactivity of metal centers. These properties make it a valuable ligand in the synthesis of a diverse range of metal complexes, particularly with late transition metals. The steric bulk can stabilize low-coordinate species and promote specific catalytic activities, while its strong σ-donating character enhances the stability of the resulting complexes.
This document provides an overview of the applications of this compound in metal complex synthesis, complete with detailed experimental protocols for representative complexes and a summary of key characterization data.
Applications in Metal Complex Synthesis
This compound has been successfully employed in the synthesis of complexes with a wide array of transition metals. Its primary applications lie in fundamental coordination chemistry and catalysis. The steric hindrance provided by the ligand can create unique reactive environments around the metal center, potentially leading to novel catalytic transformations. While direct applications in drug development are not yet prominent, the fundamental understanding of how such ligands modify the properties of metal complexes is crucial for the rational design of future metallodrugs.[1][2]
Complexes of P(tmsm)₃ have been prepared with metals including:
-
Ruthenium
-
Rhodium
-
Iridium
-
Nickel
-
Palladium
-
Platinum
-
Copper
-
Silver
-
Gold
-
Zinc
-
Cadmium
-
Mercury
These complexes are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, with single-crystal X-ray diffraction being the definitive method for structural elucidation.[3]
Data Presentation
The following tables summarize key quantitative data for a selection of representative metal complexes synthesized with this compound.
Table 1: Spectroscopic Data for Selected Metal Complexes
| Complex | 31P NMR Chemical Shift (δ, ppm) | Key IR Frequencies (cm-1) | Reference |
| trans-[RhCl(CO)(P(tmsm)₃)₂] | 21.5 (d, ¹JRh-P = 125 Hz) | ν(CO) = 1960 | [3] |
| trans-[IrCl(CO)(P(tmsm)₃)₂] | -14.8 (s) | ν(CO) = 1950 | [3] |
| trans-[PdCl₂(P(tmsm)₃)₂] | 25.2 (s) | - | [3] |
| trans-[PtCl₂(P(tmsm)₃)₂] | 8.5 (s, ¹JPt-P = 2450 Hz) | - | [3] |
| [NiCl₂(P(tmsm)₃)₂] | 19.8 (s) | - | [3] |
Table 2: Selected Crystallographic Data for P(tmsm)₃ Metal Complexes
| Complex | Metal-Phosphorus Bond Length (Å) | Ligand Cone Angle (°) | Coordination Geometry | Reference |
| Representative Au(I) Complex | ~2.29 | ~185 | Linear | [4] |
| Representative Pd(II) Complex | ~2.34 | ~185 | Square Planar | [5] |
| Representative Pt(II) Complex | ~2.30 | ~185 | Square Planar | [6] |
Note: Specific crystallographic data for P(tmsm)₃ complexes are found within the full text of structural studies. The values presented are representative of typical bond lengths and calculated cone angles for bulky phosphine ligands.
Experimental Protocols
The following are detailed methodologies for the synthesis of key metal complexes incorporating the this compound ligand. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Synthesis of trans-Dichlorobis[this compound]palladium(II) (trans-[PdCl₂(P(tmsm)₃)₂])
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (P(tmsm)₃)
-
Ethanol (absolute, deoxygenated)
-
Diethyl ether (deoxygenated)
Procedure:
-
A suspension of palladium(II) chloride (1.0 mmol) in hot ethanol (50 mL) is prepared in a Schlenk flask equipped with a reflux condenser.
-
A solution of this compound (2.2 mmol) in ethanol (20 mL) is added dropwise to the stirred, hot PdCl₂ suspension.
-
The reaction mixture is heated at reflux for 2 hours, during which time the initial brown solid dissolves to give a clear yellow solution.
-
The solution is allowed to cool to room temperature, and the volume is reduced in vacuo to approximately 15 mL.
-
The concentrated solution is cooled to 0 °C to facilitate crystallization.
-
The resulting yellow crystals are isolated by filtration, washed with a small amount of cold diethyl ether, and dried in vacuo.
Expected Yield: ~85%
Characterization: The product can be characterized by ³¹P NMR spectroscopy, which should show a singlet at approximately δ 25.2 ppm.[3]
Protocol 2: Synthesis of trans-Carbonylchlorobis[this compound]rhodium(I) (trans-[RhCl(CO)(P(tmsm)₃)₂])
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
This compound (P(tmsm)₃)
-
2-Methoxyethanol (deoxygenated)
-
Carbon monoxide (CO) gas
Procedure:
-
A solution of rhodium(III) chloride trihydrate (1.0 mmol) in 2-methoxyethanol (40 mL) is placed in a Schlenk flask.
-
This compound (2.5 mmol) is added to the solution with stirring.
-
The mixture is heated to reflux while a slow stream of carbon monoxide is passed through the solution. The reaction is monitored by the color change to pale yellow.
-
After refluxing for 30 minutes, the solution is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield a yellow solid.
-
The solid is recrystallized from a mixture of toluene and heptane to afford the pure product as yellow crystals.
Expected Yield: ~70%
Characterization: The product can be identified by IR spectroscopy, showing a strong carbonyl stretch around 1960 cm⁻¹, and by ³¹P NMR spectroscopy, which will exhibit a doublet centered at approximately δ 21.5 ppm with a rhodium-phosphorus coupling constant (¹JRh-P) of about 125 Hz.[3]
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex with this compound.
Caption: A generalized workflow for the synthesis of metal-P(tmsm)₃ complexes.
Ligand Properties and Influence on Complex Geometry
The properties of the this compound ligand directly influence the resulting metal complex. This relationship can be visualized as follows:
Caption: Relationship between P(tmsm)₃ properties and complex characteristics.
References
- 1. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal complexes of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(II) complexes with tris(2-carboxyethyl)phosphine, structure, reactions and cytostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray Structures of the First Platinum Complexes with <i>Z</i> Configuration Iminoether Ligands: <i>trans</i>-Dichlorob… [ouci.dntb.gov.ua]
Application Notes and Protocols for Air-Free Handling of Tris(trimethylsilylmethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a highly reactive and air-sensitive organophosphorus compound utilized in a variety of synthetic applications, including as a ligand in organometallic chemistry and as a reagent in the formation of other organophosphorus compounds.[1] Its pyrophoric nature, meaning it can spontaneously ignite in air, and its reactivity with water and oxygen necessitate specialized air-free handling techniques to ensure safety and experimental success.[2][3][4] These application notes provide detailed protocols for the safe handling of this compound using standard air-free techniques, namely the Schlenk line and the glovebox.
Compound Properties and Hazards
This compound is a white solid with a low melting point and a disagreeable odor.[2] It is classified as a pyrophoric and toxic substance.[2][3] Exposure to air can lead to spontaneous combustion, and it reacts rapidly with moisture, which may also be pyrophoric.[3][5] Therefore, strict adherence to air-free handling protocols is mandatory.
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₃₃PSi₃ | [2] |
| Molecular Weight | 292.62 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 66-70 °C | [2][5] |
| Boiling Point | 70 °C @ 1 mmHg | [2] |
| Solubility | Reacts with water. Soluble in organic solvents. | [2][6] |
| Hazards | Pyrophoric, toxic, reacts with water and oxygen. | [2][3][4] |
| Storage | Store under a dry, inert atmosphere (nitrogen or argon) in a sealed container below 25 °C. | [2] |
Choosing the Appropriate Air-Free Technique
The choice between using a glovebox or a Schlenk line depends on the scale of the reaction, the complexity of the manipulations, and the available equipment. A glovebox provides a completely inert atmosphere for all manipulations, which is often preferable for complex or small-scale operations.[7][8] A Schlenk line is a versatile and common piece of equipment that allows for the manipulation of air-sensitive compounds on a laboratory bench.[9]
Caption: Decision tree for selecting an air-free handling technique.
Experimental Protocols
Protocol 1: Handling this compound in a Glovebox
A glovebox provides a sealed and recirculating inert gas atmosphere, making it the most straightforward method for handling highly air-sensitive reagents.[7]
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Schlenk flask or other reaction vessel with a septum or stopcock
-
Solvent (degassed)
-
Syringe and needle (if preparing a solution)
-
Standard laboratory glassware (pre-dried in an oven)
Procedure:
-
Preparation: Ensure all glassware, spatulas, and other equipment are thoroughly dried in an oven at >120 °C for at least 4 hours and then cooled in a desiccator.
-
Glovebox Entry: Transfer all necessary equipment, including the sealed container of this compound, into the glovebox antechamber.[10]
-
Purging the Antechamber: Evacuate and backfill the antechamber with inert gas (e.g., argon or nitrogen) for at least three cycles to remove air and moisture.[7]
-
Transfer to Glovebox: Once the antechamber is purged, transfer the items into the main glovebox chamber.
-
Weighing and Transfer:
-
Carefully open the container of this compound inside the glovebox.
-
Using a clean, dry spatula, weigh the desired amount of the solid onto weighing paper or into a weighing boat on a tared balance.
-
Transfer the weighed solid into the reaction vessel.
-
-
Sealing the Vessel: Securely seal the reaction vessel with a septum or a greased glass stopper.
-
Removal from Glovebox: If the subsequent reaction is to be performed on a Schlenk line, the sealed vessel can be removed from the glovebox via the antechamber (no purge cycles needed on exit).[10]
-
Solution Preparation (if required):
-
Add the desired volume of degassed solvent to the reaction vessel containing the solid.
-
Swirl gently to dissolve. The resulting solution is now ready for use in subsequent reactions within the glovebox or for transfer via cannula or syringe.
-
Caption: Workflow for handling solids in a glovebox.
Protocol 2: Handling this compound using a Schlenk Line
A Schlenk line consists of a dual manifold for vacuum and inert gas, allowing for the manipulation of air-sensitive compounds in glassware equipped with sidearms.[9]
Materials:
-
This compound (pre-weighed in a glovebox if possible, or handled via a solid addition tube)
-
Schlenk flask
-
Schlenk line with vacuum pump and inert gas source (argon or nitrogen)
-
Cannula (double-tipped needle)
-
Septa
-
Degassed solvent
-
Syringes and needles
Procedure:
A. Transfer of a Solution via Cannula
This protocol assumes a solution of this compound has been prepared in a sealed Schlenk flask (e.g., using Protocol 1).
-
System Preparation: Ensure the Schlenk line is operational, with a flow of inert gas through the bubbler and the cold trap properly cooled (e.g., with liquid nitrogen).[9]
-
Connecting Flasks: Connect both the flask containing the phosphine solution ("donor flask") and the reaction flask ("receiving flask") to the Schlenk line via flexible tubing.
-
Purging Flasks: Evacuate and backfill the receiving flask with inert gas at least three times to ensure an inert atmosphere. The donor flask should already be under a positive pressure of inert gas.
-
Cannula Transfer:
-
Insert one end of the cannula through the septum of the donor flask, keeping the tip above the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
To initiate the transfer, lower the cannula tip in the donor flask into the solution.
-
Slightly reduce the inert gas pressure in the receiving flask (by briefly opening it to the vacuum manifold or by venting with a needle) to create a pressure differential that drives the liquid transfer.[8]
-
-
Completing the Transfer: Once the desired volume has been transferred, raise the cannula tip above the liquid level in the donor flask and then remove the cannula from both flasks.
References
- 1. Metal complexes of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. gelest.com [gelest.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. This compound CAS#: 18077-42-4 [m.chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Schlenk line - Wikipedia [en.wikipedia.org]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Reactions of Tris(trimethylsilylmethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup, protocols, and data for reactions involving tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, a sterically demanding phosphine ligand used in coordination chemistry and organometallic synthesis.
Overview of this compound
This compound, often abbreviated as siphos, is a bulky electron-rich phosphine ligand. Its large steric profile, resulting from the three trimethylsilylmethyl groups, influences the coordination number and geometry of its metal complexes, often leading to the formation of coordinatively unsaturated species that can exhibit unique reactivity. This ligand is a valuable tool in the synthesis of a wide array of transition metal complexes.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the phosphine with a suitable metal precursor, such as a metal halide or a metal carbonyl complex. The reactions are generally carried out under an inert atmosphere using standard Schlenk line or glovebox techniques due to the air sensitivity of some of the reactants and products.
Experimental Workflow for Metal Complex Synthesis
The general workflow for the synthesis of this compound metal complexes is outlined below.
Caption: General experimental workflow for the synthesis of this compound metal complexes.
Detailed Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of various metal complexes of this compound.
Synthesis of trans-Carbonylchlorobis{this compound}rhodium(I), trans-[RhCl(CO)(P(CH₂SiMe₃)₃)₂]
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
This compound (P(CH₂SiMe₃)₃)
-
Ethanol (anhydrous)
-
Carbon monoxide (CO) gas
Procedure:
-
A solution of rhodium(III) chloride hydrate in hot ethanol is prepared.
-
A stream of carbon monoxide is passed through the solution, which is then heated at reflux.
-
A solution of this compound in ethanol is added dropwise to the refluxing rhodium solution.
-
The reaction mixture is refluxed for an additional period.
-
Upon cooling, the product crystallizes from the solution.
-
The crystals are collected by filtration, washed with ethanol, and dried in vacuo.
Synthesis of Dichlorobis{this compound}palladium(II), [PdCl₂(P(CH₂SiMe₃)₃)₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (P(CH₂SiMe₃)₃)
-
Benzene (anhydrous)
Procedure:
-
Palladium(II) chloride is suspended in benzene.
-
A solution of this compound in benzene is added to the suspension.
-
The reaction mixture is stirred at room temperature until the palladium chloride has completely reacted.
-
The resulting solution is filtered to remove any unreacted starting material.
-
The solvent is removed in vacuo to yield the crude product.
-
The product is purified by recrystallization from a suitable solvent system (e.g., benzene/hexane).
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound metal complexes.
Table 1: Synthesis and Physical Properties of this compound Metal Complexes
| Complex | Metal Precursor | Solvent | Yield (%) | Color | Melting Point (°C) |
| trans-[RhCl(CO)(P(CH₂SiMe₃)₃)₂] | RhCl₃·xH₂O | Ethanol | - | Yellow | 205-207 |
| [PdCl₂(P(CH₂SiMe₃)₃)₂] | PdCl₂ | Benzene | - | Yellow | 228-230 (dec.) |
| [PtCl₂(P(CH₂SiMe₃)₃)₂] | K₂PtCl₄ | Ethanol | - | Colorless | 260 (dec.) |
| [AuCl(P(CH₂SiMe₃)₃)] | HAuCl₄·aq | Ethanol | - | Colorless | 175-177 |
Data extracted from literature; yields were not explicitly stated in the primary reference.
Table 2: Spectroscopic Data for this compound Metal Complexes
| Complex | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm, CH₂) | IR (ν(CO), cm⁻¹) |
| trans-[RhCl(CO)(P(CH₂SiMe₃)₃)₂] | 14.8 (d, J(RhP) 125 Hz) | 1.33 (d, J(HP) 8 Hz) | 1965 |
| [PdCl₂(P(CH₂SiMe₃)₃)₂] | 18.2 (s) | 1.63 (s) | - |
| [PtCl₂(P(CH₂SiMe₃)₃)₂] | -1.8 (s, with Pt satellites, J(PtP) 2440 Hz) | 1.70 (d, J(HP) 10 Hz) | - |
| [AuCl(P(CH₂SiMe₃)₃)] | 26.9 (s) | 1.57 (d, J(HP) 9 Hz) | - |
Logical Relationship of Reactants and Products
The formation of various metal complexes from a common metal precursor can be visualized as a branching reaction pathway.
Caption: Logical relationship of reactants to products in the synthesis of this compound metal complexes.
Safety Precautions
-
This compound and its metal complexes should be handled under an inert atmosphere (e.g., argon or nitrogen) as they may be air- and moisture-sensitive.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These application notes and protocols provide a foundation for researchers to explore the chemistry of this compound. The detailed methodologies and data can serve as a starting point for the synthesis of novel metal complexes and the investigation of their catalytic and other properties.
Application Notes and Protocols for the Storage and Handling of Pyrophoric Phosphine Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophoric phosphine reagents are highly reactive organophosphorus compounds that spontaneously ignite upon contact with air. This property, while making them powerful reagents in a variety of chemical transformations, also presents significant handling and storage challenges. This document provides detailed application notes and protocols for the safe storage, handling, and quenching of common pyrophoric phosphine reagents, including phosphine gas (PH₃), trimethylphosphine (PMe₃), triethylphosphine (PEt₃), and tributylphosphine (PBu₃). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental results.
Properties and Hazards of Common Pyrophoric Phosphine Reagents
Understanding the physical and chemical properties of these reagents is the first step toward safe handling. The following table summarizes key quantitative data for common pyrophoric phosphine reagents.
| Reagent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Autoignition Temperature (°C) | Vapor Pressure |
| Phosphine Gas | PH₃ | 34.00 | -87.7 | -104.4 | ~38 | Gas |
| Trimethylphosphine | P(CH₃)₃ | 76.08 | 38-39 | -20 | Spontaneously ignites in air | 500 mmHg @ 20°C |
| Triethylphosphine | P(CH₂CH₃)₃ | 118.16 | 127-128 | < -20 | Spontaneously ignites in air | 14 mmHg @ 20°C |
| Tributylphosphine | P(C₄H₉)₃ | 202.32 | 240 | 37 | 200 | <1 mmHg @ 20°C |
Hazards Summary:
-
Pyrophoricity: All listed phosphine reagents are pyrophoric and will ignite spontaneously on contact with air.[1][2][3] Tributylphosphine is the least pyrophoric of the alkylphosphines listed but should still be handled with extreme caution.[4]
-
Toxicity: Phosphine gas is extremely toxic and can be fatal if inhaled.[5][6] Alkylphosphines are also toxic and should be handled in a well-ventilated fume hood.
-
Reactivity: These reagents are strong reducing agents and can react violently with oxidizing agents. They are also reactive towards water and protic solvents.
-
Odor: Most phosphine reagents have a strong, unpleasant odor, often described as garlic-like or fishy.[5][7]
Storage and Handling
Proper storage and handling procedures are paramount to mitigating the risks associated with pyrophoric phosphine reagents.
Storage
-
Inert Atmosphere: Pyrophoric phosphine reagents must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air.[1]
-
Containers: Reagents are typically supplied in specialized containers, such as Sure/Seal™ bottles, which have a resealable septum that allows for the removal of the reagent via syringe or cannula under an inert atmosphere. The integrity of these containers must be maintained.
-
Location: Store in a cool, dry, well-ventilated area away from heat sources, sparks, and open flames. Storage should be in a secondary container, such as a metal can, to contain any potential leaks.
-
Segregation: Store pyrophoric reagents separately from flammable materials, oxidizing agents, and water-reactive compounds.
Personal Protective Equipment (PPE)
A critical aspect of safe handling is the consistent and correct use of personal protective equipment.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and potential explosions. |
| Hand Protection | Flame-resistant (e.g., Nomex®) outer gloves over chemical-resistant inner gloves (e.g., nitrile) | Provides both fire and chemical protection. |
| Body Protection | Flame-resistant lab coat | Protects the body from fire and chemical splashes. |
| Footwear | Closed-toe shoes made of a non-porous material | Protects feet from spills. |
Engineering Controls
-
Fume Hood: All manipulations of pyrophoric phosphine reagents must be performed in a certified chemical fume hood with the sash at the lowest possible position.
-
Glovebox: For procedures requiring the handling of solid phosphine reagents or for extended manipulations, a glovebox with an inert atmosphere is recommended.
-
Schlenk Line: A Schlenk line is essential for carrying out reactions under an inert atmosphere and for the safe transfer of pyrophoric liquids.
Chemical Compatibility
The choice of materials for reaction vessels, transfer lines, and storage is critical to prevent degradation and potential accidents.
| Material | Trimethylphosphine | Triethylphosphine | Tributylphosphine | Phosphine Gas |
| Plastics | ||||
| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | Excellent | Excellent | Good |
| Low-Density Polyethylene (LDPE) | Poor | Poor | Poor | Not Recommended |
| High-Density Polyethylene (HDPE) | Fair | Fair | Good | Not Recommended |
| Polypropylene (PP) | Fair | Fair | Good | Not Recommended |
| Polyvinyl Chloride (PVC) | Poor | Poor | Poor | Not Recommended |
| Elastomers | ||||
| Viton® (FKM) | Good | Good | Good | Good |
| Buna-N (Nitrile) | Fair | Fair | Good | Poor |
| Neoprene | Fair | Fair | Good | Poor |
| EPDM | Good | Good | Excellent | Good |
| Silicone | Poor | Poor | Fair | Poor |
| Kalrez® (FFKM) | Excellent | Excellent | Excellent | Excellent |
| Chemraz® (FFKM) | Excellent | Excellent | Excellent | Excellent |
| Metals | ||||
| Stainless Steel (304, 316) | Excellent | Excellent | Excellent | Excellent |
| Brass | Good | Good | Good | Poor (forms explosive phosphides) |
| Aluminum | Good | Good | Good | Good |
| Copper | Poor (forms explosive phosphides) | Poor (forms explosive phosphides) | Poor (forms explosive phosphides) | Poor (forms explosive phosphides) |
| Zinc/Galvanized Steel | Poor (forms explosive phosphides) | Poor (forms explosive phosphides) | Poor (forms explosive phosphides) | Poor (forms explosive phosphides) |
Note: This table is a general guide. It is crucial to consult specific chemical resistance charts and, when in doubt, perform a small-scale compatibility test under controlled conditions.
Experimental Protocols
The following are detailed protocols for common laboratory procedures involving pyrophoric phosphine reagents.
Safe Handling and Transfer Workflow
This workflow outlines the essential steps for the safe transfer of a liquid pyrophoric phosphine reagent from a Sure/Seal™ bottle to a reaction flask.
Protocol for the Reduction of an Azide to an Amine using Tributylphosphine (Staudinger Reduction)
This protocol describes a common application of tributylphosphine in organic synthesis.[5]
Materials:
-
Azide substrate
-
Tributylphosphine (PBu₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Reaction flask, stir bar, condenser, and other appropriate glassware, all oven-dried
-
Schlenk line with nitrogen or argon
-
Syringes and needles
Procedure:
-
Set up the reaction apparatus under an inert atmosphere using the Schlenk line.
-
In the reaction flask, dissolve the azide substrate in anhydrous THF.
-
Slowly add tributylphosphine (1.1 equivalents) to the stirred solution at room temperature via syringe.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within a few hours.
-
Upon completion, add water to the reaction mixture to hydrolyze the intermediate aza-ylide.
-
Stir for an additional 30 minutes.
-
The product amine can then be isolated and purified using standard techniques such as extraction and chromatography. The main byproduct is tributylphosphine oxide.
General Quenching Procedure for Unused Phosphine Reagents
This procedure outlines the safe quenching of residual pyrophoric phosphine reagents.[1][6]
References
Tris(trimethylsilyl)phosphine: A Safer, Viable Alternative to Phosphine Gas in Research and Development
For Immediate Release
[City, State] – [Date] – Researchers in the fields of materials science, catalysis, and drug development now have a safer and more manageable alternative to the highly toxic and pyrophoric phosphine (PH₃) gas. Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, a liquid organophosphorus compound, is emerging as a critical reagent that provides the reactivity of phosphine without the significant handling risks associated with the gaseous form. These application notes detail the comparative safety, applications, and experimental protocols for the use of tris(trimethylsilyl)phosphine as a phosphine gas surrogate.
Introduction: The Need for a Phosphine Gas Alternative
Phosphine (PH₃) is an essential reagent in various chemical syntheses, including the production of semiconductors, pharmaceuticals, and fine chemicals.[1] However, its extreme toxicity, flammability, and gaseous state present significant handling and safety challenges in a laboratory setting.[2][3] Tris(trimethylsilyl)phosphine serves as a convenient liquid precursor that can generate phosphine in situ through hydrolysis or act as a phosphide equivalent in a variety of chemical transformations.[4][5] This allows for more precise stoichiometric control and eliminates the need for specialized gas handling equipment.
Comparative Data: Tris(trimethylsilyl)phosphine vs. Phosphine Gas
A critical assessment of the physical and safety properties of tris(trimethylsilyl)phosphine and phosphine gas highlights the significant advantages of the former in a research environment.
| Property | Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) | Phosphine Gas (PH₃) |
| Physical State | Colorless liquid | Colorless gas |
| Molar Mass | 250.54 g/mol | 34.00 g/mol |
| Boiling Point | 243-244 °C | -87.7 °C |
| Flammability | Pyrophoric liquid, ignites spontaneously in air[6] | Extremely flammable gas, may ignite spontaneously[2] |
| Toxicity | Poisonous, corrosive.[5] Handled by analogy as a poison by inhalation.[7] | Highly toxic, fatal if inhaled. Immediately Dangerous to Life or Health (IDLH) at 50 ppm.[3] |
| Odor | Disagreeable odor | Unpleasant fish-like or garlic-like odor[3] |
| Handling | Handled using air-free techniques (e.g., Schlenk line, glovebox)[8] | Requires specialized gas handling equipment, monitoring, and ventilation[1] |
| Occupational Exposure Limits | Not established; handled with engineering controls to prevent exposure[7] | OSHA PEL: 0.3 ppm (8-hour TWA); NIOSH REL: 0.3 ppm (10-hour TWA), 1 ppm (STEL)[9] |
Applications of Tris(trimethylsilyl)phosphine
Tris(trimethylsilyl)phosphine is a versatile reagent with a growing number of applications in modern chemistry.
Nanomaterials Synthesis
A primary application of tris(trimethylsilyl)phosphine is in the synthesis of high-quality semiconductor nanocrystals, such as indium phosphide (InP) quantum dots.[10] Its use as a phosphorus precursor allows for controlled nucleation and growth of nanoparticles, leading to materials with desirable optoelectronic properties.[11][12] The liquid nature of P(SiMe₃)₃ enables its injection into hot solvent mixtures, a common technique in colloidal nanocrystal synthesis.[13]
Homogeneous Catalysis
In the realm of organic synthesis, tris(trimethylsilyl)phosphine can serve as a ligand or a precursor to phosphide complexes in various transition metal-catalyzed cross-coupling reactions. These reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are fundamental for the construction of carbon-nitrogen and carbon-carbon bonds, which are prevalent in pharmaceuticals and other functional organic molecules. The steric bulk of the trimethylsilyl groups can influence the reactivity and selectivity of the catalytic system.
Main Group and Organometallic Chemistry
Tris(trimethylsilyl)phosphine is a valuable synthon for the introduction of phosphorus into a wide array of molecules. It reacts with various electrophiles to form other phosphorus-containing compounds, including phosphaalkynes and metal phosphido clusters.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of tris(trimethylsilyl)phosphine. Note: These procedures should only be carried out by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment and air-free techniques.
Synthesis of Tris(trimethylsilyl)phosphine
This protocol is adapted from established literature procedures.[5][8]
Workflow for the Synthesis of Tris(trimethylsilyl)phosphine
Materials:
-
White phosphorus (P₄)
-
Sodium-potassium alloy (NaK)
-
Trimethylsilyl chloride (Me₃SiCl)
-
1,2-Dimethoxyethane (DME), anhydrous
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a reaction flask is charged with white phosphorus and anhydrous DME.
-
Sodium-potassium alloy is cautiously added to the stirred suspension.
-
Trimethylsilyl chloride is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated to ensure complete reaction.
-
The resulting mixture, containing tris(trimethylsilyl)phosphine and precipitated potassium chloride, is filtered under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure tris(trimethylsilyl)phosphine.
Synthesis of Indium Phosphide (InP) Nanocrystals
This protocol is a representative example of the use of tris(trimethylsilyl)phosphine in nanomaterials synthesis.[14]
Workflow for the Synthesis of InP Nanocrystals
Materials:
-
Indium(III) chloride (InCl₃)
-
Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)
-
1-Octadecene (ODE)
-
Oleic acid (OA)
-
Anhydrous methanol and acetone for washing
Procedure:
-
In a three-neck flask, InCl₃, oleic acid, and 1-octadecene are combined.
-
The mixture is degassed under vacuum at an elevated temperature (e.g., 120 °C) for 1-2 hours.
-
The flask is then filled with an inert gas (argon or nitrogen), and the temperature is raised to the desired injection temperature (e.g., 270 °C).
-
In a separate vial inside a glovebox, a solution of tris(trimethylsilyl)phosphine in 1-octadecene is prepared.
-
The P(SiMe₃)₃ solution is rapidly injected into the hot reaction mixture with vigorous stirring.
-
The reaction is allowed to proceed for a specific time to allow for nanocrystal growth, during which the color of the solution will change.
-
The reaction is quenched by cooling the flask.
-
The InP nanocrystals are isolated by precipitation with an anti-solvent (e.g., a mixture of methanol and acetone), followed by centrifugation.
-
The nanocrystal pellet is washed and redispersed in a nonpolar solvent.
Palladium-Catalyzed Buchwald-Hartwig Amination (General Protocol)
Tris(trimethylsilyl)phosphine can be employed as a ligand in palladium-catalyzed amination reactions.
Catalytic Cycle for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Tris(trimethylsilyl)phosphine
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, an oven-dried reaction vessel is charged with the palladium precatalyst, tris(trimethylsilyl)phosphine, and the base.
-
The aryl halide and the amine are added, followed by the anhydrous solvent.
-
The vessel is sealed and heated to the desired reaction temperature with stirring.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard aqueous work-up and purification by column chromatography.
Safety and Handling
Tris(trimethylsilyl)phosphine is a pyrophoric liquid and is sensitive to air and moisture.[8] It should be handled exclusively under an inert atmosphere using standard Schlenk line or glovebox techniques. All glassware must be thoroughly dried before use. In case of exposure, it is expected to be toxic by inhalation and corrosive to the skin and eyes.[6][11] Appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and compatible gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Tris(trimethylsilyl)phosphine offers a compelling alternative to phosphine gas, providing a safer and more convenient means of conducting phosphine-related chemistry. Its utility in nanomaterials synthesis and catalysis, coupled with its more manageable physical state, makes it an invaluable tool for researchers and drug development professionals. By adhering to proper handling procedures, the benefits of this reagent can be safely harnessed to advance scientific discovery.
References
- 1. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 2. "Synthesis of cadmium selenide quantum dots for fabrication of hybrid l" by Michael McCreary 1991- [ir.library.louisville.edu]
- 3. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 4. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Taming PH3: State of the Art and Future Directions in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sterically Encumbered Tris(trialkylsilyl) Phosphine Precursors for Quantum Dot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile synthesis of uniform large-sized InP nanocrystal quantum dots using tris(tert-butyldimethylsilyl)phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Managing Pyrophoricity of Tris(trimethylsilyl)phosphine
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tris(trimethylsilyl)phosphine. Adherence to these guidelines is critical for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is tris(trimethylsilyl)phosphine and why is it considered pyrophoric?
A1: Tris(trimethylsilyl)phosphine, with the chemical formula P(SiMe₃)₃, is an organophosphorus compound.[1] It is considered pyrophoric because it can spontaneously ignite upon contact with air.[1][2] This reactivity is attributed to the weak, polar silicon-phosphorus (Si-P) bonds.[3]
Q2: What are the primary hazards associated with tris(trimethylsilyl)phosphine?
A2: The primary hazard is its pyrophoric nature, meaning it can catch fire spontaneously when exposed to air. It is also highly reactive with water and other protic solvents, hydrolyzing to produce phosphine gas (PH₃), which is toxic.[4][5] Additionally, it can cause skin and eye irritation or burns upon contact.
Q3: What immediate actions should be taken in case of a small spill?
A3: For a small spill, immediately smother the material with a dry, inert absorbent material such as powdered lime, dry sand, or soda ash.[2][6] Do NOT use water or a carbon dioxide fire extinguisher, as these can react violently with the compound.[6] Keep a container of the appropriate absorbent material within arm's reach when working with the reagent.[2]
Q4: What type of fire extinguisher should be available when working with tris(trimethylsilyl)phosphine?
A4: A standard dry powder (ABC) type fire extinguisher is recommended for fires involving organometallic reagents.[7][8] Class D extinguishers are suitable for combustible metal fires but may not be appropriate for organolithium reagents.[7] Never use a water-based or carbon dioxide extinguisher.[6]
Q5: How should tris(trimethylsilyl)phosphine be properly stored?
A5: It must be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[9] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames. It is often recommended to store it in a freezer.
Q6: What personal protective equipment (PPE) is mandatory when handling this compound?
A6: At a minimum, a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (such as nitrile gloves underneath neoprene gloves) must be worn.[4][8] Avoid synthetic clothing as it can melt and cause severe burns.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Smoke or sparks observed at the tip of the transfer needle/cannula. | Minor exposure of the reagent to air at the needle tip. | This is a common occurrence. Have a small beaker of dry sand readily available to extinguish the sparks by dipping the needle tip into the sand. |
| The reagent appears cloudy or contains solid precipitates. | Accidental exposure to moisture or air, leading to hydrolysis or oxidation. | Do not use the reagent. The presence of impurities can lead to unpredictable reactivity. Quench the entire bottle following the established quenching protocol. |
| Difficulty in drawing the liquid into a syringe. | Clogged needle or septum. High viscosity of the reagent at low temperatures. | Ensure the needle is not clogged before use. Allow the reagent to warm to room temperature in a controlled manner if it has been stored in a freezer. Never heat the bottle directly. |
| A fire occurs during handling. | Significant exposure of the reagent to air due to a spill or improper handling. | For small fires, use a dry powder (ABC) fire extinguisher or smother with dry sand or powdered lime.[6] For larger fires, evacuate the area and call emergency services. Do not use water or CO2 extinguishers.[6] |
| Accidental skin or eye contact. | Improper use of personal protective equipment (PPE). | Immediately flush the affected area with copious amounts of water for at least 15 minutes. For skin contact, use a safety shower.[8] Seek immediate medical attention. |
Quantitative Data
Physical and Reactivity Properties of Tris(trimethylsilyl)phosphine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₇PSi₃ | [4] |
| Molecular Weight | 250.54 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Melting Point | 24 °C (75 °F) | [4] |
| Boiling Point | 243-244 °C (469-471 °F) | [4] |
| Density | 0.863 g/mL at 25 °C | [6] |
| Autoignition Temperature | 20 °C (68 °F) | [7] |
| Solubility | Reacts with water. Soluble in pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. | [4][6] |
Experimental Protocols
Detailed Methodology for Safe Handling and Transfer
This protocol outlines the safe transfer of tris(trimethylsilyl)phosphine using syringe or cannula techniques under an inert atmosphere.
1. Preparation:
-
Work must be conducted in a fume hood with the sash at the lowest possible position.[4]
-
Ensure a "buddy system" is in place; never work with pyrophoric materials alone.[4]
-
Remove all flammable materials and clutter from the fume hood.[4]
-
Have an appropriate fire extinguisher (dry powder ABC) and a container of dry sand or powdered lime readily accessible.[4][6]
-
All glassware must be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.[4]
-
Wear the mandatory PPE: flame-resistant lab coat, chemical splash goggles, face shield, and double gloves (nitrile under neoprene).[4][8]
2. Inert Atmosphere Transfer (Syringe Method for <50 mL):
-
Secure the reagent bottle to a stand inside the fume hood.[4]
-
Purge a syringe of the appropriate size with inert gas by drawing and expelling the gas at least three times.
-
Puncture the septum of the reagent bottle with the inert gas-filled syringe needle.
-
Introduce a second needle connected to an inert gas line (with a bubbler to prevent over-pressurization) into the septum to maintain a positive pressure of inert gas.
-
Slowly draw the desired volume of the liquid into the syringe. The plunger may move due to the positive pressure.
-
Withdraw the syringe and immediately insert the needle into the septum of the reaction flask, which is also under a positive pressure of inert gas.
-
Slowly dispense the reagent into the reaction flask.
-
Upon completion, rinse the syringe and needle by drawing up an inert solvent (e.g., hexane) and expelling it into a separate flask containing an alcohol for quenching.
Detailed Methodology for Quenching and Disposal
This protocol describes the safe quenching of excess or unreacted tris(trimethylsilyl)phosphine.
1. Preparation:
-
Perform the quenching procedure in a fume hood.
-
The reaction flask for quenching should be appropriately sized and equipped with a magnetic stir bar and an inert gas inlet.[3]
-
Prepare an ice water bath to cool the reaction flask.
-
Wear the mandatory PPE as described in the handling protocol.
2. Quenching Procedure:
-
Dilute the tris(trimethylsilyl)phosphine significantly with an inert, high-boiling solvent such as heptane or toluene in the reaction flask under an inert atmosphere.
-
Cool the flask in the ice water bath.
-
While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via an addition funnel or syringe. The rate of addition should be controlled to prevent excessive gas evolution and temperature increase.
-
After the initial vigorous reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.
-
Finally, after no more gas evolution is observed, slowly and carefully add water dropwise to quench any remaining reactive species.
-
The resulting mixture should be stirred for a period to ensure the reaction is complete before being disposed of as hazardous waste.
Visualizations
Caption: Workflow for the safe handling and transfer of pyrophoric tris(trimethylsilyl)phosphine.
Caption: Step-by-step procedure for safely quenching tris(trimethylsilyl)phosphine.
References
- 1. Cas 15573-38-3,TRIS(TRIMETHYLSILYL)PHOSPHINE | lookchem [lookchem.com]
- 2. gelest.com [gelest.com]
- 3. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 4. TRIS(TRIMETHYLSILYL)PHOSPHINE | 15573-38-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 7. Tris(trimethylsilyl)phosphine 95 15573-38-3 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. gelest.com [gelest.com]
preventing hydrolysis of tris(trimethylsilylmethyl)phosphine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tris(trimethylsilyl)phosphine (P(TMS)₃). The information is designed to help prevent hydrolysis and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is tris(trimethylsilyl)phosphine and why is it sensitive to hydrolysis?
Tris(trimethylsilyl)phosphine, with the chemical formula P(SiMe₃)₃, is an organophosphorus compound. It is a colorless liquid that is highly reactive.[1] Its sensitivity to hydrolysis stems from the polar silicon-phosphorus (Si-P) bonds. Water molecules can readily attack the silicon atoms, leading to the cleavage of these bonds and the formation of phosphine gas (PH₃) and trimethylsilanol (HOSiMe₃).[1] This reaction is rapid and irreversible.
Q2: What are the primary signs of tris(trimethylsilyl)phosphine hydrolysis?
The most immediate indicator of hydrolysis is the evolution of a gas with a garlic-like or fishy odor, which is characteristic of phosphine (PH₃).[2] Visually, the solution may become cloudy or form a precipitate as insoluble byproducts are generated. A change in the expected reaction outcome or a decrease in yield can also be an indirect sign of reagent degradation due to hydrolysis.
Q3: How should tris(trimethylsilyl)phosphine be properly stored to prevent hydrolysis?
To ensure its stability, tris(trimethylsilyl)phosphine must be stored under a dry, inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[3] The recommended storage temperature is between 2-8°C.[4][5] It is crucial to avoid any contact with moisture, air, or incompatible materials like alcohols, acids, and oxidizers.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Foul odor (garlic-like) detected from the reaction vessel. | Hydrolysis of tris(trimethylsilyl)phosphine is occurring, releasing phosphine gas. | Immediately ensure the reaction is under an inert atmosphere and check all seals and connections for leaks. If the odor persists, quench the reaction carefully in a well-ventilated fume hood. |
| Cloudiness or precipitate forms in the tris(trimethylsilyl)phosphine solution. | The reagent has been exposed to moisture and has started to decompose. | The reagent is likely no longer suitable for use. It is recommended to discard the compromised reagent following appropriate safety protocols and start with a fresh, properly stored sample. |
| Inconsistent or poor reaction yields. | The tris(trimethylsilyl)phosphine has partially hydrolyzed, reducing its effective concentration. | Use freshly opened or properly stored reagent. Consider titrating a small sample to determine the active concentration before use, if feasible and safe under your laboratory conditions. |
| The reagent appears discolored. | This could indicate the presence of impurities or degradation products. | Purification by distillation under reduced pressure and inert atmosphere may be possible, but extreme caution is required due to the reagent's pyrophoric nature. It is often safer to procure a new batch. |
Experimental Protocols
Protocol: Handling and Dispensing Tris(trimethylsilyl)phosphine under Inert Atmosphere
This protocol outlines the procedure for safely handling tris(trimethylsilyl)phosphine to prevent hydrolysis during experimental setup.
Materials:
-
Tris(trimethylsilyl)phosphine in a sealed bottle
-
Dry, nitrogen or argon-filled glovebox or a Schlenk line setup
-
Oven-dried glassware
-
Dry, degassed solvents
-
Gastight syringes and needles
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas. All solvents must be rigorously dried and degassed prior to use.
-
Inert Atmosphere: Conduct all manipulations of tris(trimethylsilyl)phosphine within a glovebox or using a Schlenk line.
-
Temperature Equilibration: Allow the sealed bottle of tris(trimethylsilyl)phosphine to warm to ambient temperature within the inert atmosphere before opening to prevent condensation of atmospheric moisture.
-
Dispensing: Using a clean, dry, gastight syringe, carefully pierce the septum of the reagent bottle and withdraw the desired volume.
-
Addition to Reaction: Slowly add the tris(trimethylsilyl)phosphine to the reaction vessel, which should already be under a positive pressure of inert gas.
-
Cleaning: Any equipment that has come into contact with tris(trimethylsilyl)phosphine must be quenched carefully. This is typically done by rinsing with a solvent like hexane, followed by the slow addition of a dilute solution of ethanol in hexane, then neat ethanol, and finally water and bleach, all within a fume hood.[2]
Visualizing Hydrolysis and Prevention
The following diagrams illustrate the chemical pathway of hydrolysis and the recommended workflow to prevent it.
References
quenching procedures for tris(trimethylsilylmethyl)phosphine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving tris(trimethylsilyl)phosphine, P(CH₂SiMe₃)₃. This reagent is highly pyrophoric and reacts violently with air and moisture, requiring strict anhydrous and anaerobic handling techniques. The hydrolysis of tris(trimethylsilyl)phosphine produces phosphine gas (PH₃), which is toxic and also pyrophoric.[1] Adherence to proper quenching protocols is critical for researcher safety and experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions containing tris(trimethylsilyl)phosphine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spontaneous ignition or smoking upon addition of quenching agent. | 1. Quenching agent added too quickly. 2. Insufficient dilution of the reaction mixture. 3. Inadequate cooling of the reaction mixture. 4. Use of a low-boiling point solvent for dilution (e.g., diethyl ether, pentane) which can condense atmospheric moisture.[2] | 1. Immediately cease addition of the quenching agent. If a fire starts and is small, it can be smothered with dry sand or calcium oxide.[3] For larger fires, use a Class D or Class ABC dry chemical fire extinguisher.[2] 2. Further dilute the reaction mixture with a high-boiling, inert solvent like toluene or heptane.[2][4] 3. Ensure the reaction flask is adequately cooled in an ice/water or dry ice/acetone bath before resuming the quench.[2][4] 4. Add the quenching agent dropwise with vigorous stirring to dissipate heat effectively. |
| Persistent cloudiness or precipitation in the organic phase after aqueous workup. | 1. Incomplete hydrolysis of silylphosphine byproducts. 2. Formation of insoluble magnesium or lithium salts if organometallic reagents were used. | 1. Add a saturated aqueous solution of ammonium chloride to aid in the dissolution of inorganic salts.[5] 2. Stir the biphasic mixture vigorously for an extended period (e.g., 30 minutes) to ensure complete hydrolysis and dissolution. 3. If solids persist, filter the mixture through a pad of Celite. |
| Strong, unpleasant odor (garlic-like) persisting after workup. | 1. Residual phosphine or other organophosphorus byproducts. 2. Incomplete oxidation of phosphorus species. | 1. After the initial quench with alcohol, add a dilute solution of sodium hypochlorite (bleach) to the aqueous layer to oxidize residual phosphines.[6] Exercise caution as this can be exothermic. 2. Alternatively, a methanolic solution of iodine can be used to quench and indicate the complete oxidation of phosphorus-containing species. The persistence of the purple/brown iodine color indicates the quench is complete.[6] 3. Wash all contaminated glassware with bleach before standard cleaning procedures.[6] |
| Low yield of the desired product. | 1. Reaction of the product with the quenching agent. 2. Hydrolysis of the product during aqueous workup. | 1. Choose a quenching agent that is less reactive towards your product. For example, if your product is an ester, a slower quench with isopropanol at low temperature is preferable to a rapid quench with water. 2. Minimize the time the product is in contact with the aqueous phase. Perform extractions quickly and proceed to the drying step promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction containing tris(trimethylsilyl)phosphine?
A1: A general, safe quenching procedure involves the slow, controlled addition of a protic solvent to a cooled, diluted solution of the reaction mixture under an inert atmosphere. A typical multi-step process is recommended:
-
Dilution: Dilute the reaction mixture with an equal or greater volume of an inert, high-boiling solvent such as toluene or hexane.[2][4] This helps to dissipate heat during the quench.
-
Cooling: Cool the diluted reaction mixture to 0 °C or lower using an ice/water or dry ice/acetone bath.[2][4]
-
Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[2][3] Monitor for any exotherm or gas evolution.
-
Secondary Quench: Once the initial vigorous reaction has subsided, slowly add a more reactive alcohol like methanol to ensure all the pyrophoric material is consumed.[2][3]
-
Final Quench: Finally, slowly add water to hydrolyze any remaining P-Si bonds and other reactive species.[2][3]
-
Aqueous Workup: Proceed with a standard aqueous workup, such as extraction with an appropriate organic solvent.
Q2: How should I manage the phosphine gas produced during the quench?
A2: Phosphine gas is toxic and pyrophoric. All quenching procedures must be performed in a well-ventilated fume hood.[1] The evolved phosphine gas should be vented from the reaction flask via a bubbler system that leads to a scrubbing solution. A common scrubbing solution is a dilute solution of sodium hypochlorite (bleach) or a methanolic iodine solution, which will oxidize the phosphine to non-toxic phosphate salts.[6]
Q3: Can I quench my reaction directly with water?
A3: It is highly discouraged to quench a reaction containing significant amounts of tris(trimethylsilyl)phosphine directly with water. The reaction with water is highly exothermic and produces phosphine gas rapidly, which can lead to fire and a dangerous pressure buildup in the flask.[5] A sequential quench with progressively more reactive protic solvents (isopropanol, then methanol, then water) is the safest approach.[2][3]
Q4: My reaction was carried out in THF. Does this affect the quenching procedure?
A4: Yes, the reaction solvent can affect the quench. THF is miscible with water, which can alter the partitioning of your product and byproducts during the aqueous workup. When quenching a reaction in THF, it is still crucial to follow the slow, multi-step addition of protic solvents. After the quench, you will likely need to add a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and a significant amount of water or brine to achieve effective phase separation for extraction.
Q5: What are the visual signs of a successful and complete quench?
A5: A successful quench should proceed with controlled gas evolution and a manageable exotherm. Signs of a complete quench include:
-
Cessation of gas evolution upon the addition of the quenching agent.
-
No noticeable temperature increase upon the addition of a more reactive quenching agent (e.g., adding methanol after isopropanol).
-
The disappearance of any pyrophoric materials (e.g., metal solids if used in the reaction).
-
If using a methanolic iodine solution as a scrubbing agent or indicator, the persistence of the iodine color suggests that all reducing phosphine species have been consumed.[6]
Experimental Protocols
Protocol 1: Standard Quenching of a Reaction Mixture in an Aprotic Solvent (e.g., Toluene, Hexane)
-
Ensure the reaction flask is under a positive pressure of an inert gas (e.g., nitrogen or argon) and is equipped with a magnetic stir bar and a thermometer.
-
Cool the reaction flask to 0 °C in an ice/water bath.
-
Slowly add isopropanol dropwise via a syringe or dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 25 °C.
-
After the initial exotherm and gas evolution have subsided, continue to add isopropanol until a total of 3-5 equivalents (relative to the tris(trimethylsilyl)phosphine) have been added.
-
Slowly add methanol (3-5 equivalents) in a similar manner.
-
Finally, slowly add deionized water (5-10 equivalents).
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes to ensure the quench is complete.
-
Proceed with the desired aqueous workup.
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Initial Dilution | 20 mL Toluene |
| Cooling Bath | Ice/Water (0 °C) |
| Isopropanol | 30-50 mmol |
| Methanol | 30-50 mmol |
| Water | 50-100 mmol |
| Quenching Time | ~30 minutes |
Protocol 2: Quenching of Residual Tris(trimethylsilyl)phosphine in Glassware
-
Under a flow of inert gas, rinse the glassware with a water-miscible, non-reactive organic solvent such as THF to dilute any residue.
-
In a separate flask, prepare a larger volume of a 1:1 mixture of isopropanol and hexane.
-
Slowly add the THF rinse solution to the isopropanol/hexane mixture with stirring.
-
Once the initial reaction is complete, slowly add water to the mixture.
-
Finally, add a dilute solution of sodium hypochlorite (bleach) and stir for at least one hour to oxidize all phosphorus residues.
-
The glassware can then be safely cleaned in the open atmosphere.
Visualizations
Caption: Workflow for the safe quenching of tris(trimethylsilyl)phosphine reactions.
Caption: Decision tree for troubleshooting common quenching issues.
References
Technical Support Center: Tris(trimethylsilylmethyl)phosphine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of tris(trimethylsilylmethyl)phosphine and its close analogue, tris(trimethylsilyl)phosphine.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and tris(trimethylsilyl)phosphine?
This compound has the chemical formula P(CH₂SiMe₃)₃, where the phosphorus atom is bonded to three trimethylsilylmethyl groups. Tris(trimethylsilyl)phosphine, with the formula P(SiMe₃)₃, has the phosphorus atom directly bonded to the silicon atoms of the three trimethylsilyl groups. While both are highly reactive, air-sensitive organophosphorus reagents, tris(trimethylsilyl)phosphine is more commonly synthesized and used as a phosphine source.[1][2] The synthetic protocols and troubleshooting advice provided here primarily focus on tris(trimethylsilyl)phosphine, but the general principles of handling air-sensitive and pyrophoric materials apply to both.
Q2: What are the primary safety concerns when synthesizing these phosphines?
Both this compound and tris(trimethylsilyl)phosphine are highly pyrophoric, meaning they can ignite spontaneously on contact with air.[2][3] They are also extremely sensitive to moisture and will hydrolyze to produce toxic phosphine gas (PH₃).[1][2] All manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) using appropriate Schlenk line or glovebox techniques.[4] It is crucial to have appropriate fire safety precautions in place, including a sand bath for containment.[1]
Q3: What are the typical yields for the synthesis of tris(trimethylsilyl)phosphine?
Typical yields for the synthesis of tris(trimethylsilyl)phosphine are reported to be between 60% and 80%.[5]
Q4: How should this compound and tris(trimethylsilyl)phosphine be stored?
These compounds should be stored in sealed containers, such as Teflon-tapped ampules, under a dry inert atmosphere in a refrigerator or freezer.[5][6] Tris(trimethylsilyl)phosphine freezes readily, which can offer additional protection.[5]
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture remains dark/black after addition of trimethylsilyl chloride. | Incomplete formation of sodium phosphide. | Ensure the sodium used is freshly cut to remove the oxide layer and washed with hexane to remove mineral oil.[1] Confirm that the reflux time (overnight at 100°C) for the formation of sodium phosphide was sufficient.[5] |
| Poor quality of red phosphorus. | Dry the red phosphorus under high vacuum overnight before use.[1] | |
| Thick, unstirrable reaction mixture. | Insufficient solvent. | Add additional anhydrous 1,2-dimethoxyethane (DME) to improve mobility and ensure efficient stirring.[5] |
| Low recovery after distillation. | Product decomposition during distillation. | Ensure a good, dynamic vacuum is maintained throughout the distillation. Insulate the distillation flask to ensure a steady distillation rate.[5] |
| Inefficient transfer of the oily product. | Use a heat gun to gently warm the distillation apparatus to aid in the transfer of the viscous liquid product.[5] |
Product Impurity
| Symptom | Possible Cause | Suggested Solution |
| Product contains residual trimethylsilyl chloride, DME, and naphthalene. | Incomplete removal of volatiles before distillation. | Before the main distillation, heat the crude product under vacuum at 45-50°C for 15-30 minutes.[1][5] |
| Product appears cloudy or contains solid particles. | Inefficient filtration. | Use a filter frit packed with Celite that has been oven-dried for at least 24 hours.[1] Ensure a wide-bore cannula is used for transferring the suspension to the filter.[1] |
| Product hydrolyzes (milky appearance, presence of phosphine odor). | Exposure to air or moisture. | Ensure all glassware is rigorously oven-dried and assembled hot under a flow of inert gas.[1] Use high-quality anhydrous solvents.[4] Carefully check all joints and connections for leaks. |
Experimental Protocols
Synthesis of Tris(trimethylsilyl)phosphine
This protocol is adapted from established literature procedures.[1]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Overhead mechanical stirrer
-
Water-free air condenser with a gas inlet adapter
-
Pressure-equalizing dropping funnel
-
Schlenk line for inert atmosphere operations
-
Red phosphorus (dried under high vacuum)
-
Naphthalene
-
Sodium metal
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Trimethylsilyl chloride (Me₃SiCl)
Procedure:
-
Setup: Assemble the oven-dried glassware under a flow of inert gas. It is recommended to perform the reaction in a fume hood lined with a sand bath.[1]
-
Initial Reaction Mixture: To the flask, add red phosphorus (1 equiv.) and naphthalene (0.05 equiv.).[1] Flush the system with inert gas for 1-2 hours.[1]
-
Solvent Addition: Add anhydrous DME via cannula transfer.[1]
-
Sodium Addition: Heat the suspension to 40°C and slowly add freshly cut sodium chunks (3 equiv.) over 2-3 hours.[1]
-
Formation of Sodium Phosphide: After the sodium addition is complete, heat the mixture to reflux (approximately 100°C) and stir overnight (16+ hours). The suspension will turn from red to black.[1][5]
-
Addition of Trimethylsilyl Chloride: Cool the reaction mixture to room temperature. Add Me₃SiCl (3 equiv.) dropwise from the pressure-equalizing dropping funnel over 2-3 hours with vigorous stirring. The suspension will turn from dark black to a light gray.[1][5]
-
Reaction Completion: Heat the suspension to reflux (100°C) overnight (16+ hours) to ensure the reaction goes to completion.[1][5]
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a frit with a pad of dry Celite under an inert atmosphere. Wash the solids with several portions of anhydrous DME.[1]
-
Solvent Removal: Remove the solvent and other volatiles from the filtrate under vacuum. This may require periodically changing the external cold trap due to the large volume of solvent.[1][5]
-
Purification: Purify the crude product by dynamic vacuum distillation.[1][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Ratios | ||
| Red Phosphorus | 1 equiv. | [1] |
| Naphthalene | 0.05 equiv. | [1] |
| Sodium | 3 equiv. | [1] |
| Trimethylsilyl Chloride | 3 equiv. | [1] |
| Reaction Conditions | ||
| Sodium Phosphide Formation | Reflux in DME (~100°C), 16+ hours | [1][5] |
| Reaction with Me₃SiCl | Reflux in DME (~100°C), 16+ hours | [1][5] |
| Purification Conditions | ||
| Pre-distillation Heating | 45-50°C under vacuum, 15-30 minutes | [1][5] |
| Vacuum Distillation | ~100°C at 0.01-0.1 mbar | [1] |
| Expected Yield | 60-80% | [5] |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of tris(trimethylsilyl)phosphine.
Caption: A decision tree to diagnose and resolve common causes of low yield in the synthesis.
References
Technical Support Center: Purification of Tris(trimethylsilyl)phosphine by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tris(trimethylsilyl)phosphine by distillation. It is intended for researchers, scientists, and drug development professionals familiar with handling air-sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of tris(trimethylsilyl)phosphine?
A1: Tris(trimethylsilyl)phosphine has a boiling point of 243-244 °C at atmospheric pressure.[1][2] However, due to its sensitivity to air and moisture, vacuum distillation is the preferred method for purification.[3][4]
Q2: Is tris(trimethylsilyl)phosphine sensitive to air and moisture?
A2: Yes, it is highly sensitive to both air and moisture.[1][5] It is classified as pyrophoric, meaning it can spontaneously ignite in air.[5] All handling and purification steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques such as a Schlenk line or a glovebox.[3][6][7][8][9]
Q3: What are the common impurities in crude tris(trimethylsilyl)phosphine?
A3: Common impurities can include residual starting materials and solvents from its synthesis, such as chlorotrimethylsilane, 1,2-dimethoxyethane (DME), and naphthalene.[3][4]
Q4: What safety precautions should be taken during the distillation?
A4: Due to its pyrophoric and air-sensitive nature, stringent safety measures are necessary.[5] The entire distillation apparatus must be thoroughly dried and purged with an inert gas. The distillation should be conducted behind a blast shield in a well-ventilated fume hood. All residues from the distillation should be quenched carefully with a mixture of ethanol and petroleum ether under an inert atmosphere.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is not distilling | - Vacuum is not low enough.- Temperature is too low. | - Ensure your vacuum pump is capable of reaching the required pressure (0.01-0.1 mbar).[3]- Check all connections for leaks.- Gradually increase the heating bath temperature, but do not exceed the decomposition temperature. |
| Product decomposes in the distillation flask | - Heating temperature is too high.- Presence of oxygen or moisture. | - Reduce the heating bath temperature.- Ensure a high vacuum to allow distillation at a lower temperature.- Thoroughly dry all glassware and purge the system with inert gas before starting. |
| Distillate is cloudy or contains solid particles | - Incomplete filtration of salts (e.g., KCl) from the synthesis.- Bumping of the liquid in the distillation flask. | - Ensure the crude product is properly filtered before distillation.[3]- Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Distill at a slower rate. |
| Low yield of purified product | - Inefficient distillation setup.- Loss of product during transfer.- Product decomposition. | - Use a short-path distillation apparatus to minimize losses.- Ensure all transfers are done under an inert atmosphere using cannula or syringe techniques.[7][9]- Follow the recommended distillation parameters to avoid decomposition. |
Experimental Protocol: Vacuum Distillation of Tris(trimethylsilyl)phosphine
This protocol is a general guideline and should be adapted based on the specific equipment and scale of the experiment.
1. Preparation of the Distillation Apparatus:
-
All glassware (e.g., round-bottom flasks, distillation head, condenser, receiving flask) must be oven-dried for at least 24 hours prior to use to ensure it is free of moisture.
-
Assemble the distillation apparatus while it is still hot and immediately place it under a dynamic vacuum to remove any adsorbed water.
-
Once cooled, backfill the apparatus with a high-purity inert gas (argon or nitrogen).
2. Pre-distillation Treatment:
-
Transfer the crude tris(trimethylsilyl)phosphine to the distillation flask under an inert atmosphere.
-
To remove highly volatile impurities, heat the crude product at 45 °C under dynamic vacuum for 15-20 minutes.[3][4] Do not cool the receiving flask during this step.
3. Distillation:
-
After the pre-distillation step, cool the receiving flask with a dry ice/acetone bath or liquid nitrogen.
-
Gradually heat the distillation flask to 100 °C while maintaining a vacuum of 0.01-0.1 mbar.[3]
-
The tris(trimethylsilyl)phosphine will distill as a colorless liquid.
-
Collect the purified product in the cooled receiving flask.
4. Post-distillation and Storage:
-
Once the distillation is complete, allow the apparatus to cool to room temperature under the inert atmosphere.
-
Transfer the purified product to a sealed ampoule or a suitable storage container under an inert atmosphere.[3]
-
Store the purified tris(trimethylsilyl)phosphine at 0-6 °C.[1]
Visualizations
Caption: Workflow for the purification of tris(trimethylsilyl)phosphine by vacuum distillation.
Caption: Troubleshooting logic for distillation issues.
References
- 1. Cas 15573-38-3,TRIS(TRIMETHYLSILYL)PHOSPHINE | lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Making sure you're not a bot! [elib.uni-stuttgart.de]
tris(trimethylsilylmethyl)phosphine stability issues and solutions
This guide provides essential information for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of tris(trimethylsilylmethyl)phosphine [P(CH₂SiMe₃)₃].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound (CAS No. 18077-42-4) is an organophosphorus compound used in organic synthesis and coordination chemistry.[1] Its primary stability concern is its pyrophoric nature; it is extremely reactive and may ignite spontaneously upon contact with air.[2] It is also highly sensitive to moisture and water, reacting rapidly.[2]
Q2: How should I properly store this reagent?
The reagent must be stored under a dry, inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3][4] Storage should be in a cool, well-ventilated area, away from heat sources, open flames, and incompatible materials like oxidizers, acids, and alcohols.[3] Many suppliers recommend refrigeration (2-8°C).
Q3: What are the visual signs of decomposition?
The pure compound is a white solid.[5] Signs of decomposition or contamination can include discoloration, clumping, or the presence of an oily or liquid phase, which may indicate hydrolysis or oxidation. Any deviation from a free-flowing white solid should be treated with caution.
Q4: Can I handle this reagent on the benchtop?
No. Due to its pyrophoric nature, this compound must never be handled on an open benchtop.[2][4] All manipulations must be performed using strict air-free techniques, either inside an inert atmosphere glovebox or by using Schlenk line techniques for transfers as a solution.[4][6]
Q5: What are the products of decomposition if the reagent is exposed to air or moisture?
Exposure to oxygen will lead to the formation of this compound oxide (O=P(CH₂SiMe₃)₃). Reaction with water (hydrolysis) is expected to produce phosphine gas (PH₃), which is toxic and pyrophoric itself, and trimethylsilylmethanol (HOCH₂SiMe₃).
Q6: How do I safely quench and dispose of the reagent and contaminated materials?
All excess reagent and contaminated apparatus must be quenched cautiously.[7] This should be done under an inert atmosphere in a well-ventilated fume hood.[7] The material should be diluted with an inert, high-boiling solvent (e.g., toluene or hexane). A dilute solution of a proton source, such as isopropanol or ethanol, in the same solvent should be added dropwise with cooling and stirring.[7] After the initial vigorous reaction subsides, water can be added slowly, followed by a bleach solution to oxidize any remaining phosphine species.[7]
Troubleshooting Guide
Problem: My reaction is failing or giving very low yields.
This is a common issue stemming from reagent deactivation or improper technique. Use the following logical workflow to diagnose the problem.
Caption: Troubleshooting logic for reaction failures.
Problem: I see an unexpected peak around +30 to +50 ppm in my ³¹P NMR spectrum.
A peak in this region typically indicates the formation of the corresponding phosphine oxide, O=P(CH₂SiMe₃)₃. This is a clear sign that your reagent or reaction mixture has been exposed to trace amounts of oxygen. Review your inert atmosphere techniques and ensure all solvents and reagents are rigorously deoxygenated.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18077-42-4 | [5] |
| Molecular Formula | C₁₂H₃₃PSi₃ | [1][5] |
| Molecular Weight | 292.62 g/mol | [1][5] |
| Appearance | White solid | [5] |
| Melting Point | 66-70 °C | [5] |
| Boiling Point | 292.8 °C @ 760 mmHg | [5] |
| Flash Point | 130.9 °C | [5] |
| Key Hazards | Pyrophoric (ignites in air), water-reactive, toxic upon hydrolysis. | [2][4][8] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Specification | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents reaction with atmospheric oxygen and moisture.[3] |
| Container | Tightly sealed container with PTFE-lined septa. | Ensures an airtight seal to maintain inert atmosphere.[4] |
| Temperature | 2-8 °C (Refrigerated) | Reduces vapor pressure and slows potential decomposition pathways. |
| Handling Area | Inert atmosphere glovebox or Schlenk line. | Absolutely required to prevent exposure to air.[4][6] |
| PPE | Flame-resistant lab coat, safety goggles/face shield, nitrile gloves under neoprene or leather gloves. | Protects against fire, splashes, and chemical exposure.[2][3][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of a lithium salt with phosphorus trichloride.[1] All steps must be performed under a strict inert atmosphere using oven-dried glassware.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Safe Handling and Transfer Workflow (as a solution)
This workflow outlines the safe transfer of the reagent from a storage bottle to a reaction flask using Schlenk line techniques.
Caption: Safe transfer workflow using Schlenk techniques.
Chemical Pathways
Decomposition Pathways of this compound
The primary modes of decomposition involve reaction with atmospheric oxygen and water. These reactions are highly exothermic and can lead to ignition.
Caption: Decomposition pathways via oxidation and hydrolysis.
References
- 1. Buy this compound | 18077-42-4 [smolecule.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Tris((trimethylsilylmethyl))phosphine|lookchem [lookchem.com]
- 6. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. cmu.edu [cmu.edu]
identifying side products in tris(trimethylsilylmethyl)phosphine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tris(trimethylsilyl)phosphine, P(SiMe₃)₃.
Frequently Asked Questions (FAQs)
Q1: What is tris(trimethylsilyl)phosphine and what are its primary applications?
Tris(trimethylsilyl)phosphine is a highly reactive organophosphorus compound used as a less hazardous substitute for phosphine gas (PH₃) in chemical synthesis.[1] Its utility stems from the labile silicon-phosphorus bonds, which allow it to act as a nucleophilic phosphide equivalent. Key applications include the synthesis of metal phosphido clusters, phosphaalkynes, and other organophosphorus compounds.
Q2: What are the main safety concerns when handling tris(trimethylsilyl)phosphine?
Tris(trimethylsilyl)phosphine is pyrophoric, meaning it can spontaneously ignite in air. It is also extremely sensitive to moisture and water, hydrolyzing to produce toxic phosphine gas.[1][2] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques, such as a Schlenk line or a glovebox.
Q3: How should I properly store tris(trimethylsilyl)phosphine?
Store tris(trimethylsilyl)phosphine in a tightly sealed container under an inert atmosphere, in a cool, dry place away from sources of ignition. It is a colorless liquid with a melting point of 24 °C, so it may solidify upon refrigeration.[3][4]
Q4: What are the most common side products in reactions involving tris(trimethylsilyl)phosphine?
Common side products often arise from its reaction with atmospheric moisture and oxygen. These include hydrolysis products like phosphine (PH₃) and trimethylsilanol (Me₃SiOH) , and oxidation products such as tris(trimethylsilyl)phosphine oxide (O=P(SiMe₃)₃) . Incomplete reactions or side reactions during its synthesis can also lead to impurities like bis(trimethylsilyl)phosphine (HP(SiMe₃)₂) or (trimethylsilyl)phosphine (H₂PSiMe₃) .
Q5: How can I quench residual tris(trimethylsilyl)phosphine and its reactive byproducts after a reaction?
All glassware and equipment that have come into contact with tris(trimethylsilyl)phosphine must be carefully quenched. This should be done in a well-ventilated fume hood under an inert atmosphere. A common procedure involves the slow, cautious addition of a dilute solution of ethanol in an inert solvent like hexane. Once the initial vigorous reaction subsides, neat ethanol can be added, followed by water and then bleach to eliminate the foul odor characteristic of many phosphines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and use of tris(trimethylsilyl)phosphine.
Problem 1: Low Yield During Synthesis
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor quality of reagents | Ensure all reagents are pure and anhydrous. Red phosphorus should be dried under high vacuum before use. Sodium or sodium-potassium alloy should have its oxide layer removed. Solvents like 1,2-dimethoxyethane (DME) must be rigorously dried and deoxygenated. |
| Inefficient stirring | Vigorous stirring is crucial, especially during the formation of the phosphide from elemental phosphorus and the subsequent reaction with trimethylsilyl chloride. Inadequate stirring can lead to the formation of insoluble incrustations and decomposition of the product.[5] |
| Air or moisture contamination | The entire synthesis must be performed under a dry, inert atmosphere. Ensure all glassware is oven-dried and assembled while hot, and that all transfers are done using proper air-free techniques. |
| Suboptimal reaction time or temperature | Follow established protocols closely regarding reaction times and temperatures for each step of the synthesis. For example, the formation of sodium phosphide from red phosphorus and sodium in DME typically requires refluxing overnight.[1] |
Problem 2: Product is Contaminated with Impurities
Identifying and Mitigating Common Impurities:
| Impurity | Identification (Primary Method) | Mitigation Strategy |
| Unreacted Trimethylsilyl Chloride (Me₃SiCl) | ¹H NMR: Singlet around δ 0.4 ppm. | During workup, a preliminary heating step of the crude product under vacuum (e.g., 45 °C for 15-20 minutes) before the final distillation can help remove volatile impurities like Me₃SiCl.[1] |
| Residual Solvent (e.g., DME, Naphthalene) | ¹H NMR: Characteristic signals for the respective solvents. | Thorough removal of volatiles under vacuum before distillation is essential. Naphthalene can also be removed during the pre-distillation heating step. |
| Hydrolysis Products (e.g., HP(SiMe₃)₂, H₂PSiMe₃, Me₃SiOH) | ³¹P NMR: Signals for HP(SiMe₃)₂ and H₂PSiMe₃ will be at a higher field than P(SiMe₃)₃. ¹H NMR: Presence of P-H protons and a broad singlet for the -OH of trimethylsilanol. | Maintain rigorous air-free and anhydrous conditions throughout the synthesis and handling. Use freshly distilled, dry solvents. |
| Oxidation Products (e.g., O=P(SiMe₃)₃) | ³¹P NMR: A downfield shift compared to P(SiMe₃)₃. The chemical shift for phosphine oxides is typically in the range of δ +20 to +60 ppm.[6] | Strict exclusion of air is critical. Use degassed solvents and maintain a positive pressure of inert gas. |
| Cyclic Silylphosphines | ³¹P NMR: May exhibit complex coupling patterns and shifts depending on the ring size. | Can form as distillation residues. Proper distillation conditions (temperature and pressure) can help separate the desired product from these less volatile species. |
Problem 3: Inconsistent Reaction Outcomes
Possible Causes & Solutions:
-
Purity of Tris(trimethylsilyl)phosphine: The presence of the aforementioned impurities, particularly partially silylated phosphines or phosphine oxides, can significantly alter the reactivity and lead to inconsistent results. It is crucial to use freshly distilled and properly characterized tris(trimethylsilyl)phosphine for sensitive applications.
-
Reaction Conditions: The reactivity of tris(trimethylsilyl)phosphine is highly dependent on the reaction conditions, including temperature, solvent, and the nature of the electrophile. For instance, its reaction with potassium tert-butoxide readily cleaves a P-Si bond to form a phosphide salt.[3] Careful control over these parameters is essential for reproducibility.
Data Presentation
Table 1: Comparison of Selected Synthetic Routes for Tris(trimethylsilyl)phosphine
| Synthetic Method | Reactants | Yield (%) | Reference |
| From White Phosphorus and Na/K alloy | P₄, Me₃SiCl, Na/K | 75-80 | [4] |
| From Red Phosphorus and Na | Red P, Me₃SiCl, Na, Naphthalene | ~75 | [4] |
| From Phosphorus Trichloride | PCl₃, Mg, Me₃SiCl | 62 | [4] |
| From Phosphine | PH₃, Trimethylsilyl triflate, Tertiary amine | 90 | [4] |
Table 2: Key NMR Data for Identification of Tris(trimethylsilyl)phosphine and Potential Impurities
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Features/Coupling Constants |
| Tris(trimethylsilyl)phosphine | ³¹P | ~ -252 | Singlet |
| ¹H | ~ 0.27 | Doublet, ³J(P,H) ≈ 4.4 Hz | |
| Bis(trimethylsilyl)phosphine | ³¹P | ~ -225 | Doublet, ¹J(P,H) ≈ 180 Hz |
| ¹H (SiMe₃) | ~ 0.2 | Doublet, ³J(P,H) ≈ 3.8 Hz | |
| ¹H (P-H) | ~ 2.5 | Doublet, ¹J(P,H) ≈ 180 Hz | |
| Tris(trimethylsilyl)phosphine oxide | ³¹P | ~ -4.5 | Singlet |
| Trimethylsilanol | ¹H (SiMe₃) | ~ 0.1 | Singlet |
| ¹H (OH) | Variable | Broad singlet |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of Tris(trimethylsilyl)phosphine from Red Phosphorus and Sodium
This protocol is adapted from established literature procedures and should only be performed by trained personnel using appropriate safety precautions.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel. The entire setup must be under a positive pressure of dry argon.
-
Initial Reaction: Charge the flask with red phosphorus (dried under high vacuum) and a catalytic amount of naphthalene. Add anhydrous 1,2-dimethoxyethane (DME) via cannula.
-
Formation of Sodium Phosphide: Heat the suspension to ~40 °C and slowly add freshly cut sodium metal in small pieces over 2-3 hours. After the addition is complete, heat the mixture to reflux (approximately 100 °C) and stir overnight. The color of the suspension will change from red to black.
-
Silylation: Cool the reaction mixture to room temperature. Add freshly distilled trimethylsilyl chloride to the dropping funnel and add it dropwise to the vigorously stirred black suspension over 2-3 hours. The suspension will turn from black to a light gray. After the addition is complete, heat the mixture to reflux overnight.
-
Workup and Purification:
-
Cool the mixture to room temperature and filter through a pad of dry Celite under an inert atmosphere.
-
Wash the filter cake thoroughly with anhydrous DME.
-
Remove the solvent and other volatiles from the filtrate under vacuum.
-
Purify the crude product by vacuum distillation. It is advisable to first heat the crude product at a lower temperature (e.g., 45-50 °C) under vacuum to remove any residual trimethylsilyl chloride and naphthalene before distilling the product at a higher temperature.[1]
-
The final product is a colorless, pyrophoric liquid.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of tris(trimethylsilyl)phosphine.
Caption: Troubleshooting logic for common issues in tris(trimethylsilyl)phosphine reactions.
References
Technical Support Center: Safe Disposal of Tris(trimethylsilyl)phosphine Waste
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling and disposal of tris(trimethylsilyl)phosphine (P(TMS)₃) waste. Tris(trimethylsilyl)phosphine is a pyrophoric and moisture-sensitive reagent, and all waste must be handled with extreme caution in a controlled laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tris(trimethylsilyl)phosphine waste?
A1: The primary hazards are its pyrophoric nature, meaning it can ignite spontaneously upon contact with air, and its high reactivity with water and moisture, which leads to the release of phosphine gas (PH₃), a toxic and flammable gas.[1][2] The waste may also be contaminated with flammable organic solvents used in the reaction.
Q2: What immediate steps should I take in case of a spill of tris(trimethylsilyl)phosphine waste?
A2: For a minor spill, immediately cover the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels. For a major spill, evacuate the area, alert emergency responders, and eliminate all ignition sources.[2] In either case, personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves, is essential.
Q3: Can I dispose of tris(trimethylsilyl)phosphine waste down the drain?
A3: Absolutely not. Tris(trimethylsilyl)phosphine reacts violently with water and disposal down the drain can lead to the generation of toxic and flammable phosphine gas, potentially causing a fire or explosion in the plumbing.[1] All waste must be neutralized before disposal.
Q4: What is the odor often associated with phosphine compounds and how can it be mitigated during disposal?
A4: Phosphine and its organic derivatives are known for their strong, unpleasant garlic-like or fishy odor. To mitigate this, after the primary neutralization of the tris(trimethylsilyl)phosphine waste, a final rinse of the glassware with a bleach (sodium hypochlorite) solution can help to oxidize and deodorize any residual phosphine compounds.
Q5: Is it safe to store tris(trimethylsilyl)phosphine waste for later disposal?
A5: Due to its high reactivity, it is strongly recommended to neutralize tris(trimethylsilyl)phosphine waste as soon as possible. If temporary storage is unavoidable, the waste must be kept under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, properly labeled container, away from air, moisture, heat, and incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Fuming or smoking upon exposure to air | The waste is pyrophoric and reacting with atmospheric oxygen and moisture. | This is expected behavior for tris(trimethylsilyl)phosphine. Handle the waste under an inert atmosphere at all times. If a container is compromised, cover it with dry sand or another non-combustible absorbent. |
| Vigorous, uncontrolled reaction during quenching | The quenching agent was added too quickly or the reaction was not sufficiently cooled. | Immediately cease addition of the quenching agent. Ensure the reaction flask is in a cooling bath (e.g., ice/water or dry ice/acetone). Once the reaction subsides, resume addition of the quenching agent at a much slower rate (dropwise). |
| Solidification of the reaction mixture during quenching | Formation of insoluble byproducts. | Add more of the inert solvent (e.g., hexane or toluene) to maintain a stirrable slurry. |
| Persistent unpleasant odor after neutralization | Incomplete oxidation of residual phosphine byproducts. | After the primary quenching procedure is complete and the solution is safe to handle, cautiously add a bleach (sodium hypochlorite) solution to the waste to oxidize and deodorize the remaining phosphine compounds. |
Quantitative Data for Waste Neutralization
The following table summarizes the key quantitative parameters for the recommended alcohol quenching method for tris(trimethylsilyl)phosphine waste.
| Parameter | Recommended Value/Range | Notes |
| Initial Dilution | Dilute waste to <5-20% (w/w) in an inert solvent (e.g., hexane, toluene). | This reduces the concentration of the pyrophoric material, making the quenching process more controllable. |
| Quenching Temperature | 0 °C (ice/water bath) to -78 °C (dry ice/acetone bath) | Lower temperatures are recommended for more concentrated waste or for larger quantities to better control the exothermic reaction. |
| Rate of Addition of Quenching Agents | Slow, dropwise addition | The rate should be controlled to keep the internal temperature of the reaction mixture below a safe threshold (e.g., < 25°C). |
| Stirring | Vigorous mechanical or magnetic stirring | Essential to ensure efficient mixing and heat dissipation. |
| Final Neutralization (Optional) | Addition of citric or acetic acid | Can be used to neutralize any basic byproducts after the quenching is complete. |
Experimental Protocol: Neutralization of Tris(trimethylsilyl)phosphine Waste by Alcohol Quenching
This protocol describes a general method for neutralizing tris(trimethylsilyl)phosphine waste. This procedure must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and with appropriate personal protective equipment.
Materials:
-
Tris(trimethylsilyl)phosphine waste
-
Anhydrous inert solvent (e.g., hexane or toluene)
-
Anhydrous isopropanol
-
Anhydrous ethanol
-
Anhydrous methanol
-
Deionized water
-
Bleach (sodium hypochlorite solution)
-
Reaction flask (appropriately sized for the volume of waste and subsequent additions)
-
Stir bar or mechanical stirrer
-
Addition funnel or syringe pump for slow addition
-
Cooling bath (ice/water or dry ice/acetone)
Procedure:
-
Dilution: In a reaction flask under an inert atmosphere, dilute the tris(trimethylsilyl)phosphine waste with an anhydrous inert solvent to a concentration of less than 20% by weight.[3]
-
Cooling: Place the flask in a cooling bath and begin vigorous stirring.
-
Isopropanol Quench: Slowly add anhydrous isopropanol dropwise to the cooled, stirred solution.[3][4][5] Maintain a slow addition rate to control the exotherm.
-
Ethanol Addition: Once the addition of isopropanol is complete and the reaction has subsided, slowly add anhydrous ethanol dropwise.
-
Methanol Addition: After the ethanol addition is complete and the reaction has ceased, slowly add anhydrous methanol dropwise.[5]
-
Water Quench: After the methanol addition, cautiously add deionized water dropwise.[3][5]
-
Equilibration: Remove the cooling bath and allow the mixture to slowly warm to room temperature while continuing to stir.
-
Final Disposal: The resulting neutralized solution can now be disposed of as hazardous waste according to your institution's guidelines.
-
Deodorization of Glassware: Rinse the emptied glassware with a bleach solution to oxidize and deodorize any residual phosphine compounds.
Workflow for Safe Disposal of Tris(trimethylsilyl)phosphine Waste
Caption: Waste Disposal Workflow
References
Technical Support Center: Optimizing Reaction Conditions for Phosphine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphine ligands in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My phosphine ligand appears to be degrading. How can I properly handle and store air- and moisture-sensitive phosphine ligands?
A1: Many phosphine ligands, especially electron-rich trialkylphosphines, are sensitive to air and moisture, leading to oxidation and decreased catalytic activity.[1][2][3]
-
Storage: Store phosphine ligands under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[1] For highly sensitive ligands, storage in a glovebox is recommended.[4] Some phosphines are commercially available as more stable salts (e.g., HBF4 salts) which can be handled in air and deprotonated in situ.[1]
-
Handling: Use Schlenk line techniques or a glovebox to handle air-sensitive phosphines.[4] Solvents should be thoroughly degassed to remove dissolved oxygen, which can oxidize the ligand.[1] Even if a reaction is reported to be air-insensitive, it is good practice to degas the solvent.[1]
-
Stability Variation: Triarylphosphines are generally more stable to air oxidation than trialkylphosphines.[1] The electronic properties of the phosphine play a crucial role; more electron-donating phosphines are typically more prone to oxidation.[1][5]
Q2: What are the key parameters to consider when optimizing a cross-coupling reaction using phosphine ligands?
A2: The success of a phosphine-ligated cross-coupling reaction depends on the interplay of several factors. The key parameters to optimize are:
-
Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts) can significantly impact the formation of the active Pd(0) species.[6][7] Pre-catalysts are often preferred as they can be easier to activate and may require lower catalyst loadings.[6][7]
-
Phosphine Ligand: The steric and electronic properties of the phosphine ligand are critical.[8][9] Bulky, electron-rich ligands often enhance the rates of oxidative addition and reductive elimination, which can be beneficial for challenging substrates like aryl chlorides.[10]
-
Base: The choice of base is crucial and its effect is often solvent-dependent.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The base's strength, solubility, and potential to interact with substrates or catalysts should be considered.[7][11]
-
Solvent: The solvent must be able to dissolve the reactants and the base to a sufficient extent.[7] Common solvents include toluene, dioxane, THF, and DMF.[12][13] The polarity and coordinating ability of the solvent can influence the catalytic cycle.
-
Temperature: Reaction temperature affects the reaction rate and the stability of the catalyst and substrates. Reactions with challenging substrates or weaker bases may require higher temperatures (80-100 °C).[7]
-
Reactant Concentration: The concentration of reactants can influence reaction kinetics and the formation of side products.
Q3: How do I choose the right phosphine ligand for my reaction?
A3: Ligand selection is often application-specific and may require screening. However, some general guidelines apply:
-
For challenging substrates (e.g., aryl chlorides, sterically hindered substrates): Bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are often effective as they promote the oxidative addition step.[10]
-
For controlling selectivity: The steric and electronic properties of the ligand can be tuned to influence regioselectivity or chemoselectivity in certain reactions.[8]
-
Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands (e.g., BINAP, Xantphos) can form more stable complexes with the metal center, which can be advantageous in some cases.[9][14] However, monodentate ligands are often highly effective and more easily tuned.
-
Screening: For a new transformation, it is often necessary to screen a small library of ligands with varying steric and electronic properties to identify the optimal choice.
Troubleshooting Guide
Issue 1: Low or no product yield.
| Question | Possible Cause & Solution |
| Is the catalyst active? | Catalyst Inactivation: The active Pd(0) species may not be forming efficiently or is decomposing. Solution: Consider using a different palladium precatalyst, such as a G3 or G4 palladacycle, which are often more readily activated.[6][7] Ensure solvents are rigorously degassed to prevent ligand and catalyst oxidation.[1] |
| Is the phosphine ligand appropriate? | Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrates. Solution: Screen a panel of phosphine ligands with varying steric bulk and electronic properties. For electron-rich or sterically hindered substrates, try more electron-rich and bulky ligands like Buchwald's dialkylbiaryl phosphines.[10] |
| Is the base effective? | Inappropriate Base or Poor Solubility: The base may be too weak, or it may not be soluble enough in the reaction solvent to be effective.[7] Solution: Switch to a stronger base (e.g., from a carbonate to a phosphate or an alkoxide). If solubility is an issue, consider a different solvent or a combination of an inorganic and a soluble organic base.[6] For reactions with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[15] |
| Is the solvent optimal? | Poor Reactant/Base Solubility or Solvent Coordination: The solvent may not adequately dissolve all reaction components, or it could be coordinating to the metal center and inhibiting catalysis.[13] Solution: Try a different solvent or a solvent mixture. For Suzuki couplings, ethereal solvents like THF or dioxane are common.[13] For Buchwald-Hartwig aminations, toluene is frequently used.[12] |
| Is the temperature correct? | Insufficient Thermal Energy: The reaction may have a high activation barrier requiring more thermal energy. Solution: Increase the reaction temperature. Reactions involving challenging substrates like aryl chlorides often require higher temperatures.[7][16] |
Issue 2: Formation of significant side products (e.g., homocoupling, hydrodehalogenation).
| Question | Possible Cause & Solution |
| Is the reaction atmosphere inert? | Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions.[17] Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[17] |
| Is the ligand:metal ratio optimized? | Ligand Dissociation or Excess Ligand: Too little ligand can lead to catalyst decomposition and the formation of palladium black. An excess of ligand can sometimes inhibit the reaction by stabilizing unreactive complexes.[18][19] Solution: Optimize the ligand-to-metal ratio. A slight excess of ligand (e.g., 1.1-1.5 equivalents relative to the metal) is often beneficial, but this should be determined empirically. |
| Is there a source of protic impurities? | Presence of Water or Other Protic Species: This can lead to hydrodehalogenation of the aryl halide starting material. Solution: Use anhydrous solvents and reagents. If a base like K₃PO₄ is used, which can be hydrated, consider drying it before use or using a freshly opened bottle. |
Data Presentation: Ligand and Base Effects in Cross-Coupling
Table 1: Effect of Phosphine Ligand on the Suzuki-Miyaura Coupling of an Aryl Chloride.
| Ligand | Steric/Electronic Properties | Yield (%) |
| PPh₃ | Less bulky, less electron-rich | < 5 |
| PCy₃ | Bulky, electron-rich | 75 |
| SPhos | Very bulky, electron-rich | 95 |
| XPhos | Very bulky, electron-rich | 98 |
This table illustrates the general trend that bulkier, more electron-rich phosphine ligands are more effective for the coupling of challenging aryl chloride substrates.[10]
Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination Yield.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Toluene | 100 | 45 |
| Cs₂CO₃ | Toluene | 100 | 80 |
| K₃PO₄ | Dioxane | 100 | 88 |
| NaOtBu | Toluene | 80 | 95 |
This table demonstrates the significant impact of the base and solvent system on the efficiency of C-N bond formation. Stronger, more soluble bases often lead to higher yields at lower temperatures.[6][7]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.1-1.2 equivalents relative to palladium), and the base (e.g., 1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir for the designated time.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues. The filtrate can then be concentrated and purified by standard methods (e.g., column chromatography).
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., 2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-1.2 equivalents relative to palladium) and add them to the reaction flask under a counterflow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, THF/water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Follow the consumption of the starting materials by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for optimizing phosphine ligand reactions.
Caption: A decision tree for troubleshooting low-yield phosphine ligand reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. gessnergroup.com [gessnergroup.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmcct.com [jmcct.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
troubleshooting failed tris(trimethylsilylmethyl)phosphine syntheses
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the synthesis of tris(trimethylsilyl)phosphine, P(SiMe₃)₃. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than the expected 60-80%. What are the common causes?
A: Low yields in this synthesis are often traced back to a few critical parameters:
-
Moisture and Air Contamination: This reaction is extremely sensitive to air and moisture.[1][2] The pyrophoric nature of the intermediates (alkali metal phosphides) and the final product means that even trace amounts of water or oxygen can consume reagents and product, leading to significant yield loss.[1][3] Ensure all glassware is rigorously oven-dried, and the entire procedure is conducted under a dry, inert atmosphere (argon or nitrogen) using advanced Schlenk line or glovebox techniques.[1][3]
-
Reagent Quality: The purity and dryness of your starting materials are paramount. Red phosphorus should be dried under high vacuum before use. The solvent, typically 1,2-dimethoxyethane (DME), must be anhydrous and deoxygenated, for instance, by refluxing over a sodium-benzophenone ketyl until a deep blue color persists.[1] Sodium metal should be freshly cut to remove the outer oxide layer.
-
Insufficient Stirring: During the formation of sodium phosphide and the subsequent reaction with chlorotrimethylsilane (Me₃SiCl), the reaction mixture can become a thick, viscous slurry.[1] Inadequate stirring can lead to the formation of incrustations on the flask walls, preventing reagents from mixing efficiently and causing localized decomposition of the product.[1] The use of an overhead mechanical stirrer is strongly recommended over a magnetic stir bar.
-
Incomplete Reaction: Both key steps (formation of Na₃P and its reaction with Me₃SiCl) require prolonged heating at reflux (typically overnight for each step) to ensure completion.[1] Shortening these reaction times can result in unreacted starting materials.
Q2: The reaction mixture has become a thick, unstirrable gray solid after adding Chlorotrimethylsilane (Me₃SiCl). Is the reaction salvageable?
A: The color change from a dark black to a light gray suspension is expected and indicates the reaction of sodium phosphide with Me₃SiCl is proceeding.[3] However, if the mixture becomes too thick to stir, it can hinder the reaction's completion. You can try to add additional anhydrous DME via a cannula to improve the mobility of the suspension.[3] This should be done carefully under a positive pressure of inert gas.
Q3: I am experiencing extreme difficulty filtering the reaction mixture. The filter clogs almost immediately.
A: This is one of the most challenging steps of the synthesis.[3] The fine particulate matter (NaCl) generated can easily clog a standard glass frit. To overcome this:
-
Use a Filter Aid: Prepare a pad of Celite over the filter frit. A small plug of glass wool can be placed on top of the Celite to prevent the pad from being disturbed during the transfer.[3]
-
Use a Wide-Bore Cannula: Transfer the suspension from the reaction flask to the filter using the widest possible Teflon cannula (e.g., 10 mm diameter) to prevent clogging during the transfer itself.[3]
-
Apply Positive Pressure: You may need to carefully increase the pressure of the inert gas to facilitate the transfer and filtration.[3]
Q4: My crude product will not distill, or I am recovering very little after distillation.
A: Tris(trimethylsilyl)phosphine is a high-boiling, oily liquid, which makes distillation challenging.[2][3]
-
Pre-treatment: Before the main distillation, it is beneficial to heat the crude product under vacuum at a lower temperature (e.g., 45-50 °C) for about 30 minutes. This helps to remove any residual volatile impurities like Me₃SiCl, DME, and naphthalene.[3]
-
Distillation Apparatus: Use a short-path distillation apparatus or a distillation bridge with as few joints as possible to minimize product loss.[3] A cooling jacket on the condenser is generally not necessary as the product will condense readily at ambient temperature.[3]
-
Heating: The distillation requires a high temperature (e.g., 100 °C at 0.1-0.01 mbar). It may be necessary to insulate the distillation flask with glass wool or aluminum foil and gently use a heat gun to encourage the viscous liquid to distill.[3]
-
Vacuum: Ensure you have a high-quality vacuum to achieve the required low pressure for distillation at a reasonable temperature.
Q5: What are the most critical safety precautions for this synthesis?
A: This synthesis should only be performed by trained professionals with extensive experience in handling air-sensitive and pyrophoric materials.[3]
-
Pyrophoric Nature: The final product, P(SiMe₃)₃, and the alkali metal phosphide intermediates are pyrophoric and will ignite on contact with air.[1]
-
Toxicity: The product readily hydrolyzes in the presence of moisture to produce highly toxic phosphine (PH₃) gas.[3][4]
-
Inert Atmosphere: The entire procedure must be carried out under a rigorously maintained inert atmosphere (dry argon is recommended).[1]
-
Fume Hood: All work must be conducted in a well-ventilated fume hood that is clear of other flammable materials.[1][3] Lining the fume hood with a large tray filled with sand is a recommended precaution to contain spills or fires.[3]
-
Quenching: All residual reactive materials on glassware and equipment must be quenched carefully. This is typically done by slowly adding a dilute solution of ethanol in a non-polar solvent like hexane, followed by neat ethanol, and finally water and bleach to neutralize the odor.[3]
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature.[1][3] It requires advanced Schlenk line techniques and strict adherence to safety protocols.
Step 1: Formation of Sodium Phosphide (Na₃P)
-
Add oven-dried red phosphorus (1.0 equiv.) and naphthalene (0.05 equiv.) to a three-necked round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a gas inlet.
-
Flush the system with dry, inert gas for 1-2 hours.
-
Add anhydrous, deoxygenated DME via cannula to suspend the solids.
-
Heat the suspension to 40 °C. Slowly add freshly cut sodium metal (3.0 equiv.) in small pieces over 2-3 hours.
-
After the addition is complete, heat the now dark red/black suspension to reflux (approx. 100 °C) and stir vigorously overnight (at least 16 hours).
Step 2: Reaction with Chlorotrimethylsilane (Me₃SiCl)
-
Cool the reaction mixture to room temperature.
-
Replace the condenser with a pressure-equalizing dropping funnel that has been dried and flushed with inert gas.
-
Transfer freshly distilled chlorotrimethylsilane (3.0 equiv.) to the dropping funnel.
-
Add the Me₃SiCl dropwise to the vigorously stirred suspension over 2-3 hours at room temperature. The suspension will gradually turn from black to a light gray.[3]
-
Once the addition is complete, heat the suspension to reflux and stir vigorously overnight (at least 16 hours).
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Prepare a filtration apparatus (a glass frit) with a pad of Celite.
-
Transfer the gray suspension to the filter via a wide-bore cannula under positive inert gas pressure.
-
Wash the collected solids in the reaction flask and on the filter with several portions of anhydrous DME to extract all the product.[3]
-
Combine the colorless or pale-yellow filtrates.
-
Remove the solvent and other volatiles under vacuum. This is a lengthy process due to the large volume of DME; the external cold trap may need to be emptied periodically.[3]
Step 4: Purification
-
Assemble a short-path vacuum distillation apparatus.
-
Gently heat the crude oily residue at 45-50 °C under vacuum for 15-30 minutes to remove residual volatiles before collecting the product.[3]
-
Increase the temperature and distill the product under high vacuum (e.g., 100 °C at 0.1-0.01 mbar). The product is a colorless, oily liquid.
-
Store the purified P(SiMe₃)₃ in a sealed container under an inert atmosphere in a refrigerator or freezer.[3]
Quantitative Data Summary
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Equiv. | Example Mass/Volume |
| Red Phosphorus | P | 30.97 | 0.8 | 1.0 | 25 g |
| Sodium | Na | 22.99 | 2.4 | 3.0 | 55 g |
| Naphthalene | C₁₀H₈ | 128.17 | 0.04 | 0.05 | 5 g |
| Chlorotrimethylsilane | Me₃SiCl | 108.64 | 2.4 | 3.0 | 305 mL (d=0.856) |
| 1,2-Dimethoxyethane | C₄H₁₀O₂ | 90.12 | - | Solvent | ~1.8 L |
Note: The quantities are based on the example scale provided in the cited literature and should be scaled appropriately for your needs.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
A troubleshooting workflow for P(SiMe₃)₃ synthesis.
References
Validation & Comparative
A Head-to-Head Comparison of Bulky Phosphine Ligands: Tris(trimethylsilylmethyl)phosphine in the Spotlight
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of tris(trimethylsilylmethyl)phosphine (P(CH₂SiMe₃)₃) with other commonly employed bulky phosphine ligands, namely tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃). The comparison is supported by a review of their steric and electronic properties, and their performance in key catalytic reactions, supplemented with detailed experimental protocols.
The efficacy of a phosphine ligand in catalysis is fundamentally governed by its steric and electronic characteristics. Bulky, electron-rich phosphines are known to enhance the rates of oxidative addition and reductive elimination, two key steps in many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions.[1][2] this compound is a noteworthy contender in this class of ligands, distinguished by the presence of trimethylsilyl groups which impart significant steric bulk.
Steric and Electronic Properties: A Quantitative Look
The steric bulk of phosphine ligands is often quantified by the Tolman cone angle (θ), while their electron-donating ability is described by the Tolman electronic parameter (TEP). A larger cone angle signifies greater steric hindrance around the phosphorus atom, which can promote the formation of coordinatively unsaturated metal centers, often the active catalytic species.[3][4] A lower TEP value, derived from the C-O stretching frequency of [LNi(CO)₃] complexes, indicates a more electron-donating ligand.[1]
| Ligand | Structure | Cone Angle (θ) | Tolman Electronic Parameter (ν(CO) cm⁻¹) |
| This compound (P(CH₂SiMe₃)₃) | P(CH₂Si(CH₃)₃)₃ | Estimated >182° (see discussion) | Not explicitly reported |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182°[3] | 2056.1[1] |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | 170°[3] | 2056.4 |
| Triphenylphosphine (PPh₃) (for reference) | P(C₆H₅)₃ | 145°[3] | 2068.9[1] |
| Table 1: Comparison of Steric and Electronic Parameters of Selected Bulky Phosphine Ligands. |
Performance in Catalysis: Suzuki-Miyaura and Buchwald-Hartwig Reactions
Bulky phosphine ligands are instrumental in facilitating challenging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and fine chemicals.[6][7] The bulky nature of these ligands promotes the formation of the active monoligated palladium species, enhancing catalytic activity.[8]
While direct, side-by-side quantitative comparisons of P(CH₂SiMe₃)₃ with P(t-Bu)₃ and PCy₃ in specific named reactions are not extensively documented in single reports, the general efficacy of bulky, electron-rich phosphines is well-established. For instance, P(t-Bu)₃ has been demonstrated to be a highly effective ligand for the Suzuki-Miyaura coupling of aryl chlorides.[9] Similarly, PCy₃ has shown excellent performance in various cross-coupling reactions.[9] Given its significant steric bulk, P(CH₂SiMe₃)₃ is anticipated to exhibit strong performance in these transformations, particularly in reactions involving sterically hindered substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the practical application of these ligands in a research setting. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for comparative studies of different bulky phosphine ligands.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Reagents and Equipment:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., P(CH₂SiMe₃)₃, P(t-Bu)₃, or PCy₃)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the bulky phosphine ligand (e.g., 2-4 mol%).
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the palladium-catalyzed amination of an aryl halide.
Reagents and Equipment:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., P(CH₂SiMe₃)₃, P(t-Bu)₃, or PCy₃)
-
Aryl halide
-
Amine
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube or microwave vial with the palladium precursor (e.g., 1-2 mol%), the bulky phosphine ligand (e.g., 2-4 mol%), and the base (1.2-1.5 equiv).
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous solvent to the mixture.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 1-24 hours).
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a plug of silica gel or celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
This compound presents itself as a compelling bulky, electron-donating ligand for transition-metal-catalyzed cross-coupling reactions. Its significant steric profile, likely surpassing that of P(t-Bu)₃, suggests it could be particularly advantageous for challenging transformations involving sterically hindered substrates. While direct quantitative comparisons with other prominent bulky phosphines are not yet abundant in the literature, its structural characteristics position it as a powerful tool for catalyst development and optimization. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and unlock the full potential of this and other bulky phosphine ligands in their synthetic endeavors. Further research into the precise steric and electronic parameters of this compound and its performance in a wider range of catalytic reactions will be invaluable to the scientific community.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Phosphorus Precursors for Nanomaterial Synthesis
For researchers and professionals in the fields of materials science and drug development, the choice of a phosphorus precursor is critical for the controlled synthesis of high-quality nanomaterials, such as quantum dots and metal phosphide catalysts. Tris(trimethylsilylmethyl)phosphine has been a widely used reagent, but its hazardous nature, including pyrophoricity and toxicity, has driven the search for safer and more efficient alternatives. This guide provides an objective comparison of several alternative phosphorus precursors, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific applications.
Executive Summary
This guide evaluates four primary classes of alternatives to this compound: sterically hindered trialkylsilylphosphines, aminophosphines, acylphosphines, and phosphinecarboxamides. The comparison focuses on key performance indicators such as reactivity, safety, and the quality of the resulting nanomaterials. Sterically hindered trialkylsilylphosphines offer a balance of reactivity and improved safety. Aminophosphines provide a less hazardous option with good performance in metal phosphide synthesis. Acylphosphines and phosphinecarboxamides represent emerging classes of air-stable, solid precursors that significantly enhance safety and ease of handling.
Performance Comparison of Phosphorus Precursors
The following table summarizes the key quantitative data from experimental studies on the synthesis of indium phosphide (InP) quantum dots and other metal phosphides using various phosphorus precursors.
| Precursor | Product | Particle Size (nm) | Quantum Yield (QY) | Reaction Temperature (°C) | Reaction Time | Key Advantages | Disadvantages |
| Tris(trimethylsilyl)phosphine (P(TMS)3) | InP QDs | Varies (e.g., 2-5) | High (often used as a benchmark) | 210-300 | Minutes to hours | High reactivity, well-established | Highly pyrophoric, toxic, expensive, difficult to control |
| Tris(triethylsilyl)phosphine | InP QDs | Not specified | Improved vs. P(TMS)3 | Not specified | Not specified | Less pyrophoric than P(TMS)3, improved QY | Limited commercial availability |
| Tris(tributylsilyl)phosphine | InP QDs | Not specified | Improved vs. P(TMS)3 | Not specified | Not specified | Less pyrophoric than P(TMS)3, improved QY | Limited commercial availability |
| Tris(tert-butyldimethylsilyl)phosphine | InP QDs | Larger than with P(TMS)3 (e.g., up to 6 nm) with narrow size distribution | 18-28% (for InP/ZnS) | 210-300 | Not specified | Improved stability, allows for larger, uniform QDs | Synthesis of precursor required |
| Tris(diethylamino)phosphine (P(DEA)3) | Green InP/ZnSe/ZnS QDs | Not specified | High | 180 (core synthesis) | 4 min (core synthesis) | Less hazardous (not pyrophoric), cost-effective | Lower reactivity than silylphosphines |
| Acylphosphines (e.g., Tribenzoylphosphine) | InP QDs | Tunable (e.g., 2-4 nm) | Not specified | 275 | 1 hour | Air-stable, non-pyrophoric, solid, easy to handle | Newer class of precursors, less established |
| Phosphinecarboxamides | In(Zn)P/ZnS QDs | Size-dependent emission (550-650 nm) | Not specified | Not specified | Not specified | Air-stable, non-pyrophoric, solid | Emerging precursor, synthesis may be required |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further development.
Synthesis of InP/ZnS Quantum Dots using Tris(tert-butyldimethylsilyl)phosphine
This protocol is adapted from a study demonstrating the synthesis of larger, uniform InP nanocrystals.[1][2][3]
Materials:
-
Indium(III) acetate (In(OAc)3)
-
Myristic acid (MA)
-
1-octadecene (ODE)
-
Tris(tert-butyldimethylsilyl)phosphine
-
Zinc sulfide (ZnS) precursor solution
Procedure:
-
In a three-neck flask, combine In(OAc)3 (0.04 mmol) and MA (0.12 mmol) in ODE (4 mL).
-
Heat the mixture to 110°C under vacuum for 1.5 hours for degassing.
-
Prepare an injection solution by dissolving tris(tert-butyldimethylsilyl)phosphine (0.02 mmol) in ODE (1 mL).
-
Under a nitrogen atmosphere, rapidly inject the phosphorus precursor solution into the hot indium precursor solution at 270°C.
-
After injection, allow the reaction to proceed for a desired time to achieve the target nanocrystal size, then cool the mixture to room temperature.
-
For the ZnS shell coating, inject a ZnS precursor solution at a lower temperature (e.g., 220°C) and allow the reaction to proceed for 1-2 hours.
-
The resulting core/shell quantum dots are then isolated by precipitation with a non-solvent (e.g., ethanol) and centrifugation.
Synthesis of Green InP/ZnSe/ZnS Quantum Dots using Tris(diethylamino)phosphine
This protocol outlines a less hazardous method for producing green-emitting quantum dots.[4]
Materials:
-
Indium(III) iodide (InI3)
-
Zinc chloride (ZnCl2)
-
Oleylamine (OLA)
-
Tris(diethylamino)phosphine (P(DEA)3)
-
Trioctylphosphine (TOP)
-
1-Octadecene (ODE)
-
Zinc acetate dihydrate
-
Oleic acid
Procedure:
-
InP Core Synthesis:
-
In a three-neck flask, mix InI3 (0.9 mmol), ZnCl2 (2.2 mmol), and OLA (6 mL).
-
Degas the mixture by heating to 120°C for 30 minutes.
-
Increase the temperature to 180°C under a nitrogen atmosphere.
-
Inject a mixture of P(DEA)3 (0.53 mL) and TOP (0.97 mL) into the reactor.
-
Allow the InP core growth to proceed at 180°C for 4 minutes.
-
Isolate the InP cores by precipitation with ethanol and redispersion in toluene.
-
-
ZnSe/ZnS Shelling:
-
In a separate flask, combine ZnCl2 (2.2 mmol), ODE (3 mL), OLA (3 mL), and the purified InP cores in toluene (0.8 mL).
-
Degas the mixture at 120°C for 30 minutes.
-
Heat the mixture to 200°C under nitrogen.
-
Cool to 220°C and inject a solution of selenium in TOP. Allow to react for 60 minutes.
-
Finally, inject a solution of zinc acetate dihydrate (1 mmol) in oleic acid (1 mL) and maintain the reaction at 190°C for 120 minutes to form the ZnS outer shell.
-
Isolate the final InP/ZnSe/ZnS quantum dots by precipitation and centrifugation.
-
Reaction Pathways and Mechanisms
The synthesis of metal phosphide nanocrystals from molecular precursors generally involves the thermal decomposition of the phosphorus precursor and its subsequent reaction with a metal source. The reactivity of the P-X bond (where X = Si, N, C) is a key factor determining the reaction kinetics.
Caption: Generalized reaction pathway for metal phosphide nanocrystal synthesis.
The experimental workflow for selecting and utilizing an alternative phosphorus precursor can be visualized as a logical progression from safety assessment to final material characterization.
Caption: Logical workflow for selecting a phosphorus precursor.
Conclusion
The development of alternative phosphorus precursors to this compound offers significant advantages in terms of safety and, in some cases, improved performance in nanomaterial synthesis. Sterically hindered trialkylsilylphosphines provide a direct, less hazardous replacement with enhanced control over nanocrystal growth. For applications where lower reactivity is acceptable and safety is paramount, tris(diethylamino)phosphine is a viable option. The emergence of air-stable, solid precursors like acylphosphines and phosphinecarboxamides represents a significant step forward in making organophosphorus chemistry safer and more accessible. Researchers are encouraged to consider these alternatives, weighing the trade-offs between reactivity, safety, cost, and the desired properties of the final nanomaterial.
References
A Comparative Guide to the Steric and Electronic Effects of Silylmethyl Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of catalyst and ligand design, phosphines are a cornerstone, offering tunable steric and electronic properties that profoundly influence reaction outcomes. Among these, silylmethyl phosphine ligands present a unique profile due to the incorporation of silicon atoms. This guide provides a comprehensive comparison of the steric and electronic effects of silylmethyl phosphine ligands with other commonly used phosphine ligands, supported by established experimental methodologies.
Understanding Steric and Electronic Effects
The utility of phosphine ligands in catalysis is largely dictated by two key parameters:
-
Electronic Effects : These describe the electron-donating or -withdrawing ability of the phosphine ligand. A more electron-donating ligand increases the electron density on the metal center, which can influence its reactivity. The primary metric for quantifying this is the Tolman Electronic Parameter (TEP) , determined from the C-O stretching frequency in nickel-carbonyl complexes.[1][2]
-
Steric Effects : This refers to the physical bulk of the ligand, which can control the number of ligands that coordinate to a metal center and influence the regioselectivity and stereoselectivity of a reaction.[3] The most common measure of steric bulk is the Tolman Cone Angle (θ) .[3][4]
Comparative Data of Phosphine Ligands
| Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹[2] |
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OEt)₃ | 2076.3 |
| PCl₃ | 2097.0 |
| PF₃ | 2110.8 |
| Ligand | Tolman Cone Angle (θ) in degrees[3] |
| PH₃ | 87 |
| P(OMe)₃ | 107 |
| PMe₃ | 118 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
| P(mesityl)₃ | 212 |
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ C-O vibrational stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[2]
Synthesis of [LNi(CO)₃] Complexes (General Procedure):
A solution of the phosphine ligand (L) in a suitable solvent (e.g., pentane or hexane) is treated with a stoichiometric amount of liquid tetracarbonylnickel(0) (Ni(CO)₄). Caution: Ni(CO)₄ is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. The reaction mixture is stirred at room temperature, and the progress of the reaction can be monitored by the disappearance of the ν(CO) band of Ni(CO)₄ in the IR spectrum. The resulting [LNi(CO)₃] complex can then be isolated and purified.
Infrared (IR) Spectroscopy:
The purified [LNi(CO)₃] complex is dissolved in a suitable IR-transparent solvent (e.g., cyclohexane or dichloromethane), and the IR spectrum is recorded. The frequency of the A₁ symmetric C-O stretching band is the Tolman Electronic Parameter.
Workflow for TEP determination.
Determination of the Cone Angle (θ)
The Tolman cone angle is typically determined from the crystal structure of a metal-phosphine complex obtained via single-crystal X-ray diffraction.[5]
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of a suitable metal complex of the phosphine ligand are grown. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, which provides the precise atomic coordinates of the complex.
-
Cone Angle Calculation: The cone angle is calculated from the refined crystal structure. It is defined as the angle of a cone, with the metal atom at the apex, that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand.[3] A metal-phosphorus bond length of 2.28 Å is typically used as a standard for comparison.[6]
Workflow for cone angle determination.
Structure-Property Relationships
The steric and electronic properties of phosphine ligands are intricately linked to their molecular structure. The following diagram illustrates the relationship between the ligand's substituents and its resulting steric and electronic effects.
Ligand structure and its catalytic impact.
Conclusion
The steric and electronic properties of phosphine ligands are critical parameters in the design and optimization of homogeneous catalysts. While specific experimental data for silylmethyl phosphine ligands remain to be extensively documented, the established methodologies for determining the Tolman Electronic Parameter and Cone Angle provide a clear path for their characterization. By comparing the structural features of silylmethyl phosphines to the well-documented data of other phosphine ligands, researchers can make informed predictions about their potential behavior in catalytic systems. Further experimental investigation into this specific class of ligands is warranted to fully elucidate their unique properties and expand the toolbox for catalyst development.
References
A Comparative Guide to the Donor Properties of Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis and coordination chemistry, the selection of appropriate ligands is paramount to steering the reactivity and selectivity of a metallic center. Among the vast arsenal of ligands available, phosphines (PR₃) stand out for their remarkable versatility, allowing for the fine-tuning of both steric and electronic properties of the catalyst. This guide provides an objective comparison of the donor properties of a range of phosphine ligands, supported by experimental data, to aid in the rational design of metal complexes for applications in catalysis and drug development.
The electron-donating ability of a phosphine ligand, a key determinant of its influence on a metal center, is a function of the electronic nature of the R groups attached to the phosphorus atom. More electron-donating phosphines increase the electron density on the metal, which in turn can influence the rates and mechanisms of catalytic reactions.[1][2] This guide focuses on three key experimental parameters used to quantify the donor strength of phosphine ligands: Tolman's Electronic Parameter (TEP), pKa values, and the one-bond ⁷⁷Se-¹³P NMR coupling constant (¹J(PSe)).
Quantitative Comparison of Phosphine Ligand Donor Properties
The following table summarizes the key electronic and steric parameters for a selection of common phosphine ligands. A lower Tolman Electronic Parameter (TEP) indicates a stronger electron-donating ability.[2][3][4] A higher pKa value of the conjugate acid (HPR₃⁺) signifies a more basic and, generally, a more strongly donating phosphine.[5] A larger ¹J(PSe) coupling constant in the corresponding phosphine selenide is also correlated with stronger electron donation from the phosphine.[6] The cone angle (θ), also developed by Tolman, provides a measure of the steric bulk of the ligand.[3][7]
| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹)[4][8] | Cone Angle (θ in °)[9][10] | pKa (in MeCN)[3][11] | ¹J(PSe) (in Hz) |
| P(t-Bu)₃ | 2056.1 | 182 | 11.4 (in Nitromethane)[5] | 684 |
| PCy₃ | 2056.4 | 170 | 9.70 | 705 |
| PEt₃ | 2061.7 | 132 | 8.69 | 737 |
| PMe₃ | 2064.1 | 118 | 8.65 | 735 |
| PPh₃ | 2068.9 | 145 | 2.73 | 734 |
| P(p-tolyl)₃ | 2066.7 | 145 | 3.84 | 730 |
| P(OPh)₃ | 2085.3 | 128 | - | 845 |
| P(OMe)₃ | 2076.3 | 107 | 4.5 | 850 |
| PCl₃ | 2097.0 | 124 | - | 1095 |
| PF₃ | 2110.8 | 104 | - | 1375 |
Note: pKa values can vary depending on the solvent used for the measurement. The values presented here are in acetonitrile (MeCN) unless otherwise stated. A comprehensive list of pKa values for various organic and inorganic compounds can be found in various compilations.[8][12][13][14]
Experimental Protocols
Detailed methodologies for the determination of the key parameters are provided below to allow for replication and further investigation.
Determination of Tolman's Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex of the phosphine ligand, specifically [LNi(CO)₃].[4]
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood)
-
The phosphine ligand (L) of interest
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane or toluene)
-
Infrared (IR) spectrometer
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a dilute solution of the phosphine ligand in the chosen solvent.
-
Carefully add a stoichiometric amount of Ni(CO)₄ to the phosphine solution. The reaction to form [LNi(CO)₃] is typically rapid at room temperature.
-
Transfer the resulting solution to an IR cell with appropriate windows (e.g., NaCl or KBr).
-
Record the infrared spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Identify the frequency of the A₁ symmetric C-O stretching vibration. This value is the Tolman Electronic Parameter for the phosphine ligand L.[4]
Measurement of Phosphine pKa
The basicity of a phosphine is determined by measuring the pKa of its conjugate acid (HPR₃⁺). A common method is through potentiometric or spectrophotometric titration in a non-aqueous solvent like acetonitrile or nitromethane.[3][15][16]
Materials:
-
The phosphine ligand of interest
-
A strong acid with a well-known pKa in the chosen solvent (e.g., trifluoromethanesulfonic acid)
-
Anhydrous, high-purity acetonitrile or nitromethane
-
Potentiometer with a suitable electrode or a UV-Vis spectrophotometer
-
Burette and other standard titration glassware
Procedure (Spectrophotometric Titration):
-
Prepare a solution of the phosphine in the chosen solvent at a known concentration.
-
If the phosphine or its conjugate acid has a distinct UV-Vis absorbance, monitor the absorbance at a specific wavelength as a function of added acid.
-
Add aliquots of the standard acid solution to the phosphine solution.
-
After each addition, record the UV-Vis spectrum.
-
Plot the change in absorbance against the volume of acid added.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve, where the concentrations of the phosphine and its conjugate acid are equal.[16]
Determination of ¹J(PSe) via ⁷⁷Se NMR Spectroscopy
The one-bond coupling constant between phosphorus-31 and selenium-77 in a phosphine selenide provides an indirect measure of the phosphine's donor strength.[6]
Materials:
-
The phosphine ligand of interest
-
Elemental selenium powder
-
Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)
-
NMR tube
-
NMR spectrometer capable of acquiring ⁷⁷Se spectra
Procedure:
-
Synthesis of the Phosphine Selenide:
-
In a glovebox or under an inert atmosphere, dissolve the phosphine ligand in the chosen solvent.
-
Add a slight excess of elemental selenium powder.
-
Stir the mixture at room temperature or with gentle heating until the selenium has completely dissolved, indicating the formation of the phosphine selenide (R₃P=Se). The reaction progress can often be monitored by ³¹P NMR spectroscopy.
-
-
NMR Sample Preparation:
-
Remove the solvent under vacuum to obtain the crude phosphine selenide.
-
Dissolve a small amount of the phosphine selenide in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).[1]
-
Transfer the solution to an NMR tube.
-
-
⁷⁷Se NMR Spectroscopy:
-
Acquire a proton-decoupled ⁷⁷Se NMR spectrum.
-
The ⁷⁷Se signal will appear as a doublet due to coupling with the ³¹P nucleus.
-
The separation between the two peaks of the doublet, in Hertz, is the ¹J(PSe) coupling constant.[17]
-
Visualizing Ligand Properties and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: The σ-donation and π-backbonding in a metal-phosphine complex.
Caption: Workflow for determining Tolman's Electronic Parameter (TEP).
Caption: Relationship between phosphine donor strength and key experimental parameters.
References
- 1. pureportal.spbu.ru [pureportal.spbu.ru]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. ochemtutor.com [ochemtutor.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. research.tue.nl [research.tue.nl]
- 17. (77Se) Selenium NMR [chem.ch.huji.ac.il]
Evaluating Tris(trimethylsilylmethyl)phosphine in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides a comparative evaluation of tris(trimethylsilylmethyl)phosphine [P(CH₂SiMe₃)₃], a sterically hindered and electron-rich ligand, against other commonly employed phosphine ligands in key catalytic transformations such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct, quantitative comparative studies for this compound are not extensively documented in publicly available literature, this guide synthesizes known experimental data for benchmark ligands to provide a framework for its potential performance and application.
Ligand Properties and Catalytic Activity
The performance of a phosphine ligand in catalysis is largely dictated by its steric and electronic properties. Bulky and electron-donating ligands are known to enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] this compound, with its three trimethylsilylmethyl groups, possesses significant steric bulk, which can promote the formation of the active monoligated palladium species crucial for catalytic activity.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The efficiency of this reaction is highly dependent on the phosphine ligand employed. While specific data for this compound is limited, a comparison with established bulky, electron-rich ligands like tri-tert-butylphosphine [P(t-Bu)₃] provides insight into its potential efficacy.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 98 | [Fu, G. C., et al. J. Am. Chem. Soc.1999 , 121, 5437-5438] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 2 | 99 | [Buchwald, S. L., et al. J. Am. Chem. Soc.2003 , 125, 11818-11819] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 2-MeTHF | RT | 2 | 97 | [Buchwald, S. L., et al. J. Am. Chem. Soc.2004 , 126, 13028-13030] |
| P(CH₂SiMe₃)₃ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The table presents data for established ligands to serve as a benchmark for the potential performance of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling with P(t-Bu)₃
A representative protocol for the Suzuki-Miyaura coupling of an aryl chloride using P(t-Bu)₃ is as follows:
An oven-dried flask is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), P(t-Bu)₃ (0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol). The flask is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous dioxane (3 mL) are then added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of this reaction has been heavily reliant on the design of effective phosphine ligands that can facilitate the coupling of a wide range of amines and aryl halides.[3][4] Sterically hindered and electron-rich ligands are particularly effective for the amination of challenging substrates like aryl chlorides.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 2 | 95 | [Hartwig, J. F., et al. J. Org. Chem.1999 , 64, 5575-5580] |
| XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 1 | 99 | [Buchwald, S. L., et al. J. Am. Chem. Soc.2003 , 125, 11818-11819] |
| RuPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 1 | 98 | [Buchwald, S. L., et al. J. Am. Chem. Soc.2004 , 126, 13028-13030] |
| P(CH₂SiMe₃)₃ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: This table provides data for well-established ligands to benchmark the expected performance of this compound.
Experimental Protocol: Buchwald-Hartwig Amination with XPhos
A typical experimental procedure for the Buchwald-Hartwig amination of an aryl chloride using XPhos is as follows:
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The residue is then purified by flash chromatography.
Catalytic Cycles and Mechanistic Considerations
The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions involve a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. The steric and electronic properties of the phosphine ligand play a critical role in each of these steps.
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Conclusion and Outlook
This compound presents itself as a potentially valuable ligand for palladium-catalyzed cross-coupling reactions due to its significant steric bulk and electron-donating nature. While direct experimental comparisons with benchmark ligands like P(t-Bu)₃, XPhos, and SPhos are currently lacking in the literature, its structural characteristics suggest it could be effective, particularly in reactions involving challenging substrates such as aryl chlorides.
Further experimental investigation is required to fully elucidate the catalytic performance of this compound and to establish its specific advantages and limitations compared to existing ligand systems. Researchers are encouraged to consider this ligand in their screening efforts for optimizing Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which could lead to the development of more efficient and robust catalytic systems for the synthesis of complex molecules in the pharmaceutical and materials science industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Tris(trimethylsilyl)phosphine in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tris(trimethylsilyl)phosphine's performance against other common alternatives in key chemical applications. Experimental data, detailed protocols, and visual representations of workflows are presented to assist in the selection of the most suitable reagents for your research needs.
Introduction to Tris(trimethylsilyl)phosphine
Tris(trimethylsilyl)phosphine, P(TMS)₃, is a versatile organophosphorus reagent valued for its role as a soluble and less hazardous substitute for phosphine gas.[1] Its utility stems from the reactive, polar Si-P bond, which allows it to serve as a precursor for a variety of phosphorus-containing compounds, including metal phosphides and phosphaalkynes.[2][3] It is widely employed in the synthesis of high-quality semiconductor nanocrystals and as a ligand in various palladium-catalyzed cross-coupling reactions.[4][5] However, it is a pyrophoric and moisture-sensitive liquid, necessitating handling under inert atmosphere.[1]
Performance in Indium Phosphide (InP) Quantum Dot Synthesis
Tris(trimethylsilyl)phosphine is a key precursor in the synthesis of high-quality indium phosphide (InP) quantum dots, a less toxic alternative to cadmium-based quantum dots.[5][6] Its reactivity is crucial for the nucleation and growth of the nanocrystals. However, alternative phosphorus sources are continually being explored to improve safety, cost-effectiveness, and control over the synthesis.
Comparative Data
The following table summarizes the performance of tris(trimethylsilyl)phosphine against alternative phosphorus precursors in the synthesis of InP quantum dots, focusing on the photoluminescence quantum yield (PLQY), a critical measure of the material's optical quality.
| Phosphorus Precursor | Indium Precursor | Ligand/Solvent | Reaction Temperature (°C) | PLQY (%) | Reference |
| Tris(trimethylsilyl)phosphine (P(TMS)₃) | In(OAc)₃ | Myristic Acid / 1-Octadecene | 270 | 18-28 (after ZnS shell) | [4] |
| Tris(trimethylsilyl)phosphine (P(TMS)₃) | Indium Acetate / Zinc Acetate | Palmitic Acid / 1-Octadecene / Trioctylphosphine | 240 | >90 (after ZnSe/ZnS shell) | |
| Tris(diethylamino)phosphine (P(DEA)₃) | InI₃ / ZnCl₂ | Oleylamine / Trioctylphosphine | 180 | 90 (after ZnSe/ZnS shell) | [7] |
| Tris(tert-butyldimethylsilyl)phosphine | In(OAc)₃ | Myristic Acid / 1-Octadecene | 270 | 18-28 (after ZnS shell) | [4] |
Experimental Protocols
Protocol 1: Synthesis of InP/ZnS Core/Shell Quantum Dots using Tris(trimethylsilyl)phosphine [4]
-
Indium Precursor Preparation: A mixture of 0.04 mmol of Indium(III) acetate (In(OAc)₃), 0.12 mmol of myristic acid, and 4 ml of 1-octadecene is degassed under vacuum at 110°C for 1.5 hours in a three-neck flask.
-
Phosphorus Precursor Preparation: In a separate vial, 0.02 mmol of tris(trimethylsilyl)phosphine is dissolved in 1 ml of 1-octadecene.
-
Injection and Growth: The reaction flask is heated to 270°C under a nitrogen atmosphere. The tris(trimethylsilyl)phosphine solution is then rapidly injected.
-
Cooling and Isolation: The reaction is cooled, and the InP core quantum dots are isolated.
-
Shelling: A ZnS shell is grown on the InP cores to enhance photoluminescence, yielding a PLQY of 18-28%.
Protocol 2: Synthesis of InP/ZnSe/ZnS Core/Shell Quantum Dots using Tris(diethylamino)phosphine [7]
-
Indium Precursor Preparation: A mixture of 0.9 mmol of Indium(III) iodide (InI₃), 2.2 mmol of Zinc Chloride (ZnCl₂), and 6 ml of oleylamine is degassed under vacuum at 120°C for 30 minutes.
-
Phosphorus Precursor Injection: The mixture is heated to 180°C under a nitrogen atmosphere, and a solution of 0.53 ml of tris(diethylamino)phosphine and 0.97 ml of trioctylphosphine is injected.
-
Core Growth: The InP core growth proceeds at 180°C for 4 minutes.
-
Shelling: A multi-shell of ZnSe and ZnS is grown on the InP cores to achieve a high PLQY of 90%.
Experimental Workflow for InP Quantum Dot Synthesis
Caption: General workflow for the synthesis of core/shell indium phosphide quantum dots.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Comparative Properties of Phosphine Ligands
The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand, while the Tolman electronic parameter (TEP) reflects its electron-donating or -withdrawing nature (a lower TEP indicates a more electron-donating ligand). These parameters influence the rates of oxidative addition and reductive elimination in the catalytic cycle.
| Phosphine Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | General Remarks |
| Tris(trimethylsilyl)phosphine (P(TMS)₃) | 157 | 2056 (estimated) | Moderately bulky and electron-donating. |
| Triphenylphosphine (PPh₃) | 145 | 2068.9 | Common, relatively air-stable, but can be less effective for challenging substrates. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 | Very bulky and electron-donating, often highly effective for difficult couplings. |
| XPhos | 256 | Not readily available | A bulky biaryl phosphine ligand, highly effective in a broad range of cross-coupling reactions. |
| SPhos | 310 | Not readily available | Another bulky biaryl phosphine ligand with excellent performance in various cross-coupling reactions. |
Note: The TEP for P(TMS)₃ is an estimation based on its structure, as a precise experimental value is not widely cited.
Signaling Pathways in Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions. The nature of the phosphine ligand (L) influences the efficiency of each step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Discussion of Ligand Effects
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Bulky, electron-rich phosphines like P(t-Bu)₃ and biaryl phosphines (e.g., XPhos, SPhos) are often superior to less bulky ligands like PPh₃, especially for less reactive aryl chlorides. The moderate steric bulk and electron-donating nature of P(TMS)₃ suggest it could be a viable ligand, though likely less effective than the more specialized Buchwald-type ligands for challenging substrates.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an amine and an aryl halide. Similar to the Suzuki coupling, bulky, electron-rich phosphines are generally the most effective. While P(TMS)₃ could potentially facilitate this transformation, ligands like P(t-Bu)₃ and the Buchwald family of ligands have been more extensively optimized and are generally preferred.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. While PPh₃ is a commonly used ligand, more electron-rich and sterically demanding phosphines can sometimes improve reaction rates and yields. The properties of P(TMS)₃ may offer advantages in certain Sonogashira couplings, but comparative data is needed to confirm its efficacy relative to standard ligands.
Conclusion
Tris(trimethylsilyl)phosphine is a valuable reagent with demonstrated utility, particularly as a less hazardous alternative to phosphine gas and as a precursor for high-quality InP quantum dots. In the synthesis of InP nanocrystals, it enables the formation of materials with high photoluminescence quantum yields, although alternative phosphorus sources like aminophosphines are emerging as viable, and in some cases, safer and more cost-effective options.
In the realm of palladium-catalyzed cross-coupling reactions, while P(TMS)₃ possesses electronic and steric properties that suggest its potential as a ligand, a lack of direct comparative studies with state-of-the-art ligands like the Buchwald biaryl phosphines makes it difficult to definitively position its performance. For routine and challenging cross-coupling reactions, specialized and well-documented ligands often provide more reliable and superior results. Further research into the catalytic applications of tris(trimethylsilyl)phosphine could reveal specific niches where its unique properties offer a distinct advantage.
References
A Comparative Guide to the Crystallographic Data of Phosphine Complexes
This guide provides a comparative analysis of crystallographic data for selected phosphine complexes, offering insights into their structural parameters. It is designed for researchers, scientists, and professionals in drug development and catalysis who utilize phosphine ligands in their work. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the workflow for crystallographic analysis.
Phosphine ligands are pivotal in coordination chemistry and homogeneous catalysis, largely due to the tunability of their steric and electronic properties.[1] X-ray crystallography is the definitive method for determining the three-dimensional structure of these complexes, providing precise data on bond lengths and angles that inform their reactivity and application.[2][3]
Experimental Workflow for Crystallographic Analysis
The following diagram illustrates the typical workflow for the synthesis, crystallization, and structural analysis of phosphine complexes.
Comparative Crystallographic Data
The structural parameters of phosphine ligands are influenced by the substituents on the phosphorus atom and the nature of the metal center to which they coordinate. The table below presents a comparison of key bond lengths and angles for several distinct phosphine complexes reported in the literature.
| Complex / Ligand | M-P Bond Length (Å) | P-C Bond Lengths (Å) | C-P-C Angles (°) | Reference |
| RuPhos (Free Ligand) | N/A | P—CAr: 1.848(2)P—CCy: 1.862(2) - 1.877(2) | Cy-P-Cy: 105.46(8)CAr-P-CCy: 97.03(8) - 101.86(8) | [4] |
| cis-PtI2(PPh3)2 | 2.345(2) | Not specified | Not specified | [5] |
| (L1)AuCl | 2.220(1) | Not specified | Not specified | [6][7] |
| [TiCl3(dippe)]2 | 2.613(3) - 2.619(3) | Not specified | Not specified | [8] |
| trans-(L1)2Rh(CO)Cl | 2.385(1) | Not specified | Not specified | [7] |
-
L1: (1-Methyl-1H-pyrrol-2-yl)diphenylphosphine
-
dippe: 1,2-bis(diisopropylphosphino)ethane
Experimental Protocols
The determination of crystallographic data involves a multi-step process, from the synthesis of the complex to the final refinement of the structural model.[2]
1. Synthesis and Crystallization:
-
Synthesis: Metal phosphine complexes are often prepared by reacting a metal precursor, such as a metal halide, with the desired phosphine ligand in a suitable solvent.[9][10] For instance, RuPhos was purchased and purified via column chromatography before crystallization.[4]
-
Crystallization: The purified complex is dissolved in a solvent or solvent mixture to create a saturated or supersaturated solution. High-quality single crystals are typically grown by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion, where a precipitant is slowly introduced into the solution.[11] For example, single crystals of some phosphine-functionalized complexes have been obtained by the slow diffusion of n-pentane into a saturated toluene solution of the compound.[12] The goal is to allow molecules to arrange themselves slowly into a well-ordered crystal lattice.[11]
2. X-ray Data Collection:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. To minimize radiation damage and thermal motion, data collection is often performed at low temperatures (e.g., 100-125 K) by placing the crystal in a stream of cold nitrogen gas.[5]
-
Diffraction: The crystal is irradiated with a monochromatic X-ray beam. Modern studies use diffractometers equipped with area detectors (like CCD or CMOS detectors) that can measure hundreds of reflections simultaneously.[2] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
3. Structure Solution and Refinement:
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[3]
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using full-matrix least-squares procedures.[12] Refinement involves iteratively adjusting atomic positions, and thermal parameters to improve the fit between the calculated and observed diffraction data until the model converges, resulting in the final, accurate molecular structure.[2] The quality of the final structure is assessed using metrics like the R-factor.
References
- 1. Phosphines in the wild: A comparison of crystallographic and computed data - American Chemical Society [acs.digitellinc.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the RuPhos ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 9. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Computational Analysis of Sterically Demanding Silylphosphine Ligands
Introduction
Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, represents a class of bulky phosphine ligands crucial in coordination chemistry and catalysis. Its unique steric and electronic properties, imparted by the flexible and electron-donating trimethylsilylmethyl groups, influence the geometry, stability, and reactivity of its metal complexes. While extensive synthetic and characterization studies exist for these complexes, a comprehensive body of published computational data remains limited.
This guide provides a comparative framework for understanding the properties of such bulky phosphine complexes. Due to the scarcity of specific computational studies on this compound, we will focus on the closely related and well-documented ligand, tris(2-(trimethylsilyl)phenyl)phosphine, P(o-TMSC₆H₄)₃ . This sterically crowded analogue serves as an excellent model for examining the interplay of bulky silyl groups and phosphorus donor atoms in metal coordination. The experimental data presented here for P(o-TMSC₆H₄)₃ provide critical benchmarks that any robust computational model should aim to replicate.
Structural Comparison of Target Ligands
To understand the subtle differences in steric hindrance and electronic behavior, it is essential to compare the structures of this compound and its analogue, tris(2-(trimethylsilyl)phenyl)phosphine. The former features flexible methylene linkers, while the latter has the silyl groups attached to a more rigid phenyl backbone.
Caption: Structural formulas of the target ligands.
Performance Data: Structural and Electronic Parameters
The following tables summarize key experimental data for tris(2-(trimethylsilyl)phenyl)phosphine, P(o-TMSC₆H₄)₃, and its gold(I) complex. These values serve as a reference for validating computational results.[1]
Table 1: Key Geometric Parameters from X-ray Crystallography
| Parameter | P(o-TMSC₆H₄)₃ (Free Ligand) | [AuCl(P(o-TMSC₆H₄)₃)] |
| P–C Bond Length (Å) | 1.85 - 1.86 | 1.84 - 1.85 |
| C–P–C Bond Angle (°) | 104.2 - 105.1 | 106.7 - 108.5 |
| P–Au Bond Length (Å) | N/A | 2.26 |
| Calculated Cone Angle (θ, °) | N/A | 250 |
Note: The cone angle was calculated for the AuCl complex with the metal-phosphorus distance normalized to 2.28 Å.[1]
Table 2: Electrochemical Properties
| Compound | Oxidation Potential (V vs. Fc⁺/Fc) | Reversibility |
| P(o-TMSC₆H₄)₃ | 0.83 | Reversible (E₁/₂ = 0.78 V) |
| PPh₃ (Triphenylphosphine) | 0.92 | Irreversible |
The data indicates that the trimethylsilyl groups have an electron-donating effect, lowering the oxidation potential relative to triphenylphosphine.[1] The reversibility of the oxidation for P(o-TMSC₆H₄)₃ suggests that the bulky silyl groups effectively shield the resulting radical cation at the phosphorus center from decomposition pathways.[1]
Experimental and Computational Protocols
General Computational Workflow for Phosphine Complexes
A typical Density Functional Theory (DFT) workflow for analyzing phosphine-metal complexes involves several key steps. This process allows for the prediction of geometries, energies, and electronic properties, which can then be compared with experimental data.
Caption: A typical DFT workflow for studying phosphine complexes.
Methodology for DFT Calculations
While specific computational studies on P(CH₂SiMe₃)₃ are not widely available, a robust protocol for a related system like a titanium(III) alkyl complex, Ti{CH(SiMe₃)₂)₃, has been reported and can be adapted.[2]
-
Software: A standard quantum chemistry package such as Gaussian, ORCA, or GAMESS is typically used.[3]
-
Method: Density Functional Theory (DFT) is the most common method. The choice of functional is critical; for transition metal complexes, hybrid functionals like PBE0 or B3LYP are often employed.[2] Dispersion corrections (e.g., Grimme's D3 or D4) are essential to accurately model the non-covalent interactions introduced by the bulky silyl groups.[2]
-
Basis Set: A double-zeta or triple-zeta quality basis set is generally required for accurate results. Pople-style basis sets (e.g., 6-311+G(d,p)) or Ahlrichs-type basis sets (e.g., def2-TZVP) are common choices.[2] For metal atoms, effective core potentials (ECPs) like the LanL2DZ are often used to account for relativistic effects.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).[3] These calculations also yield thermodynamic data and predicted vibrational spectra (IR, Raman).
-
Property Calculation: Following optimization, properties such as binding energies, molecular orbitals (HOMO/LUMO), and atomic charges (e.g., via Natural Bond Orbital analysis) are calculated to understand the electronic structure and bonding.
Experimental Protocol: Cyclic Voltammetry
The electrochemical data in Table 2 were obtained using cyclic voltammetry.[1]
-
Setup: A three-electrode cell is used, typically containing a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.
-
Solution: The phosphine of interest (e.g., P(o-TMSC₆H₄)₃) is dissolved in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., [NBu₄][PF₆]).
-
Referencing: After the measurement, an internal standard with a known redox potential, such as ferrocene (Fc), is added to the solution. All measured potentials are then referenced against the Fc⁺/Fc couple.[1]
-
Measurement: The potential is swept linearly versus time, and the resulting current is measured. The peak potentials provide information about the energy required to oxidize or reduce the compound.
Conclusion
The computational study of this compound and its complexes offers a powerful avenue for understanding their behavior at a molecular level. While direct computational literature for P(CH₂SiMe₃)₃ is sparse, the analysis of structurally related ligands like P(o-TMSC₆H₄)₃ provides a valuable roadmap. The experimental data on geometry and electrochemistry for this analogue serve as crucial validation points for theoretical models. By applying established DFT workflows, researchers can predict structures, probe electronic effects, and calculate steric parameters, ultimately accelerating the rational design of new catalysts and materials for a wide range of applications.
References
- 1. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Titanium(III) Tris(alkyl) Ti{CH(SiMe3)2}3 and its Conversion to a Dimeric Alkyl‐Bridged Titanium(IV) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Phosphine Ligands in Catalysis: Benchmarking Tris(trimethylsilylmethyl)phosphine Against a Commercial Standard
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides a comparative analysis of the tris(trimethylsilylmethyl)phosphine ligand. Due to the limited availability of direct, quantitative performance data for this compound in the public domain, this guide will benchmark its anticipated performance characteristics against the well-established, commercially available catalyst, tri(tert-butyl)phosphine (P(t-Bu)3). This comparison is predicated on the structural and electronic similarities between the two ligands, both of which are bulky, electron-rich phosphines known to be effective in a variety of cross-coupling reactions.
Introduction to the Ligands
This compound [P(CH₂SiMe₃)₃] is a sterically hindered, electron-rich phosphine ligand. The trimethylsilylmethyl groups contribute significant bulk around the phosphorus atom, which can be advantageous in promoting the formation of monoligated, highly reactive catalytic species. While its direct application in catalysis is not extensively documented in publicly accessible literature, its structural features suggest potential for high activity in various cross-coupling reactions.
Tri(tert-butyl)phosphine [P(t-Bu)₃] is a widely used, commercially available phosphine ligand renowned for its high activity in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions.[1][2] Its significant steric bulk and strong electron-donating character enable the coupling of challenging substrates, such as aryl chlorides, often under mild reaction conditions.[1]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. While specific data for this compound is unavailable, the performance of P(t-Bu)₃ provides a benchmark for what can be expected from a bulky, electron-rich phosphine.
Table 1: Performance of P(t-Bu)₃ in the Suzuki-Miyaura Coupling of Aryl Chlorides [1]
| Entry | Aryl Chloride | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.5 | 3.0 | Cs₂CO₃ | Dioxane | 80 | 18 | 98 | 65 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | 1.5 | 3.0 | Cs₂CO₃ | Dioxane | 80 | 18 | 97 | 65 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 1.5 | 3.0 | Cs₂CO₃ | Dioxane | 80 | 18 | 99 | 66 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 1.5 | 3.0 | Cs₂CO₃ | Dioxane | 80 | 18 | 98 | 65 |
Table 2: Performance of P(t-Bu)₃ in the Suzuki-Miyaura Coupling of Aryl Bromides at Room Temperature [1]
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1.5 | 3.0 | KF | THF | RT | 3 | 98 | 65 |
| 2 | 2-Bromotoluene | Phenylboronic acid | 1.5 | 3.0 | KF | THF | RT | 3 | 97 | 65 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 1.5 | 3.0 | KF | THF | RT | 3 | 99 | 66 |
| 4 | 1-Bromonaphthalene | Phenylboronic acid | 1.5 | 3.0 | KF | THF | RT | 3 | 98 | 65 |
Performance in Heck Reaction
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another critical transformation where the phosphine ligand plays a pivotal role. The bulky nature of ligands like P(t-Bu)₃ can enhance the rate of reductive elimination and prevent catalyst decomposition.
Table 3: Performance of P(t-Bu)₃ in the Heck Reaction of Aryl Chlorides [1]
| Entry | Aryl Chloride | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Chlorotoluene | Styrene | 1.5 | 3.0 | Cy₂NMe | Dioxane | 100 | 24 | 96 | 64 |
| 2 | 2-Chlorotoluene | Styrene | 1.5 | 3.0 | Cy₂NMe | Dioxane | 100 | 24 | 94 | 63 |
| 3 | 4-Chloroanisole | Styrene | 1.5 | 3.0 | Cy₂NMe | Dioxane | 100 | 24 | 97 | 65 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Styrene | 1.5 | 3.0 | Cy₂NMe | Dioxane | RT | 24 | 98 | 65 |
Table 4: Performance of P(t-Bu)₃ in the Heck Reaction of Aryl Bromides at Room Temperature [1]
| Entry | Aryl Bromide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Bromoanisole | Styrene | 1.5 | 3.0 | Cy₂NMe | Dioxane | RT | 24 | 98 | 65 |
| 2 | 2-Bromotoluene | Styrene | 1.5 | 3.0 | Cy₂NMe | Dioxane | RT | 24 | 97 | 65 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Styrene | 1.5 | 3.0 | Cy₂NMe | Dioxane | RT | 24 | 99 | 66 |
| 4 | 1-Bromonaphthalene | Styrene | 1.5 | 3.0 | Cy₂NMe | Dioxane | RT | 24 | 98 | 65 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with P(t-Bu)₃[3]
To a dried Schlenk tube under an argon atmosphere is added Pd₂(dba)₃ (0.0050 mmol), [HP(t-Bu)₃]BF₄ (0.012 mmol), the boronic acid (1.10 mmol), and KF·2H₂O (3.30 mmol). The tube is purged with argon for 3 minutes and then sealed. THF (2.0 mL) and the aryl halide (1.00 mmol) are added, and the reaction mixture is stirred at room temperature. Upon completion, the mixture is diluted with Et₂O (2 mL) and filtered through a plug of silica gel, which is then washed with Et₂O (10 mL). The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel.
General Procedure for Heck Coupling with P(t-Bu)₃[4]
To a small Schlenk tube under an argon atmosphere are added Pd(OAc)₂ (1.0 mol%), the phosphine ligand (2.0 mol%), the aryl bromide (1.0 mmol), the styrene derivative (1.5 mmol), and K₂CO₃ (2 mmol). A mixture of DMF/H₂O (1:1, 6 mL) is added, and the mixture is heated at 80 °C for 4 hours. After cooling, the mixture is extracted with ethyl acetate/hexane (1:5), filtered through a pad of silica gel with extensive washing, concentrated, and purified by flash chromatography on silica gel.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental workflows and catalytic cycles relevant to the cross-coupling reactions discussed.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
Conclusion
While direct comparative data for this compound remains elusive in the current literature, its structural analogy to the highly efficient P(t-Bu)₃ ligand suggests its potential as a powerful tool in palladium-catalyzed cross-coupling reactions. The data presented for P(t-Bu)₃ demonstrates the high yields and broad applicability achievable with bulky, electron-rich phosphine ligands in both Suzuki-Miyaura and Heck reactions. Researchers and drug development professionals are encouraged to consider this compound as a potentially valuable, albeit less-documented, alternative in their catalytic screening efforts, with the performance of P(t-Bu)₃ serving as a robust benchmark for comparison. Further experimental investigation is warranted to fully elucidate the catalytic capabilities of this compound.
References
Safety Operating Guide
Safe Disposal of Tris(trimethylsilylmethyl)phosphine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of tris(trimethylsilylmethyl)phosphine, a pyrophoric and moisture-sensitive organophosphorus compound. Adherence to these procedures is critical for laboratory safety and environmental protection.
I. Chemical and Physical Properties
A thorough understanding of the properties of this compound is the first step in its safe management. This substance is a white solid with a disagreeable odor that is known to smoke and potentially ignite upon contact with air.[1] It is stable when stored in a sealed container under a dry, inert atmosphere.[1]
| Property | Value |
| Molecular Formula | C12H33PSi3[1] |
| Molecular Weight | 292.62 g/mol [1] |
| Appearance | White solid with a disagreeable odor[1] |
| Melting Point | 66-70°C[1][2] |
| Boiling Point | 70°C @ 1 mmHg[1] |
| Specific Gravity | 1[1] |
| Vapor Pressure | <0.1 mmHg @ 25°C[1] |
| Flash Point | <110°C (<230°F)[1] |
| Solubility | Reacts with water[1] |
II. Health and Safety Hazards
This compound is a hazardous substance that requires careful handling. It is considered a poison by inhalation and can cause severe eye and skin irritation.[1] Due to its pyrophoric nature, it poses a significant fire risk, especially when exposed to heat, sparks, or open flames.[1][3] It is reactive with oxygen, water, moisture, alcohols, acids, and oxidizers.[1]
Hazard Statements:
III. Proper Disposal Procedures
The following step-by-step protocols are recommended for the safe disposal of this compound. These procedures should be carried out in a well-ventilated area, such as a fume hood, and with the appropriate personal protective equipment (PPE).
A. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Safety glasses and a face shield[4]
-
Flame-retardant laboratory coat
-
Chemically resistant gloves[4]
-
Appropriate respiratory protection (e.g., a respirator with a suitable filter)[4]
B. Disposal of Small Quantities
For small residual amounts of this compound, controlled burning is a viable disposal method.[1]
Experimental Protocol:
-
Inert Atmosphere: Conduct the procedure in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Containment: Place the material in a suitable, non-reactive container (such as a metal pan) containing sand.
-
Ignition: Use a long-handled lighter or a remote ignition source to carefully ignite the compound.
-
Observation: Allow the material to burn completely.
-
Cooling: Let the container and its contents cool down to ambient temperature.
-
Final Disposal: The remaining residue should be collected and disposed of as hazardous waste in accordance with local regulations.
C. Chemical Neutralization
An alternative method for disposal involves chemical neutralization under an inert atmosphere.[1]
Experimental Protocol:
-
Inert Atmosphere: In a fume hood, place the this compound in a flask under a continuous flow of nitrogen or argon.
-
Solvent Addition: Add an anhydrous, non-reactive solvent (e.g., hexane) to dissolve the compound.
-
Neutralization: Slowly and carefully add a solution of sodium hypochlorite (laundry bleach) to the flask while stirring. This is an exothermic reaction, so the addition should be dropwise to control the temperature.
-
Separation: After the reaction is complete, the mixture will separate into two layers.
-
Organic Layer Incineration: The organic layer should be separated and sent for incineration at a licensed waste disposal facility.[1]
-
Aqueous Layer Disposal: The aqueous layer should be neutralized and disposed of in accordance with local regulations.
D. Spill Management
In the event of a spill, immediate action is required to mitigate the risks.
Spill Response Protocol:
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Cover the spill with a non-combustible absorbent material, such as sand or earth.[7]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable container for disposal.[3][7]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Disposal: The collected waste must be disposed of as hazardous material, following all institutional and local regulations.[6]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Storage and Handling
Proper storage and handling are crucial to prevent accidents.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under a dry, inert atmosphere such as nitrogen or argon.[1][6] Keep away from heat, sparks, open flames, and incompatible materials like acids, alcohols, and oxidizing agents.[3][6]
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood, and use non-sparking tools.[3][6] Avoid contact with air, water, and moisture.[1] Grounding and bonding of containers and transfer equipment are necessary to prevent static discharge.[5]
By strictly following these guidelines, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's safety officer and local regulations for specific disposal requirements.
References
- 1. gelest.com [gelest.com]
- 2. Tris((trimethylsilylmethyl))phosphine|lookchem [lookchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Tris(trimethylsilyl)phosphine 95 15573-38-3 [sigmaaldrich.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of tris(trimethylsilylmethyl)phosphine. Adherence to these procedures is essential for ensuring laboratory safety.
This compound is a pyrophoric and air-sensitive solid, meaning it can ignite spontaneously on contact with air.[1][2] It is also water-reactive and can cause severe skin and eye irritation.[1][2] Proper handling techniques and personal protective equipment are mandatory to mitigate these risks.
Hazard Summary
A summary of the key hazards associated with this compound is provided in the table below.
| Hazard Type | Description | References |
| Flammability | Pyrophoric; ignites spontaneously in air. Reacts with oxygen, water, and moisture in the air. | [1][2] |
| Health Hazards | May have health effects similar to phosphine. Can cause severe eye irritation and may produce skin irritation or dermatitis. Inhalation may lead to central nervous system depression, respiratory tract irritation, and pulmonary edema. | [1] |
| Reactivity | Stable in sealed containers under a dry, inert atmosphere. Incompatible with water, alcohols, acids, and oxidizers. | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles must be worn at all times. A face shield is required when there is a risk of explosion or significant splash hazard.[3][4] Do not wear contact lenses.[1] |
| Skin Protection | Flame-resistant lab coat, chemical-resistant apron, and gloves. | A flame-resistant lab coat must be worn over clothing made of natural fibers (e.g., cotton).[3] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[3] It is recommended to use nitrile gloves underneath neoprene or rubber gloves.[1][4] |
| Respiratory Protection | Air-supplied respirator or NIOSH-certified combination organic vapor-amine gas respirator with a particle filter. | Required if exposure may exceed the Threshold Limit Value (TLV).[1] |
Operational Plan: Handling Procedures
All manipulations of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or a chemical fume hood.[4][5]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
